molecular formula C4H10O3 B097692 Di(ethylene glycol-d2) CAS No. 18995-18-1

Di(ethylene glycol-d2)

Cat. No.: B097692
CAS No.: 18995-18-1
M. Wt: 108.13 g/mol
InChI Key: MTHSVFCYNBDYFN-KCZCTXNHSA-N
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Description

Di(ethylene glycol-d2) is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 108.13 g/mol. The purity is usually 95%.
The exact mass of the compound Di(ethylene glycol-d2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Di(ethylene glycol-d2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(ethylene glycol-d2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-deuteriooxy-2-(2-deuteriooxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHSVFCYNBDYFN-KCZCTXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCOCCO[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583764
Record name 2,2'-Oxydi[ethan-1-(~2~H)ol]
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Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-18-1
Record name 2,2'-Oxydi[ethan-1-(~2~H)ol]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(ethylene glycol-d2)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Di(ethylene glycol-d2) [CAS 18995-18-1]

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers requiring precise control over isotopic labeling and spectroscopic analysis.

Precision Reagents for NMR Spectroscopy and Mechanistic Tracing [1][2]

Executive Summary

Di(ethylene glycol-d2) (DEG-d2), identified by CAS 18995-18-1, is the hydroxyl-deuterated isotopologue of diethylene glycol.[1][2] Unlike backbone-deuterated variants, DEG-d2 carries its isotopic label on the terminal hydroxyl groups (


).[1][2] This unique structural configuration renders it a critical tool for NMR spectroscopy —specifically for silencing exchangeable proton signals—and for probing hydrogen-bonding networks  in polymer science.[1][2][3]

However, the utility of DEG-d2 is governed by a strict thermodynamic limitation: the lability of the O-D bond.[1][2] This guide provides the technical scaffolding to utilize DEG-d2 effectively, detailing the physical properties, handling protocols to prevent isotopic scrambling, and its specific applications in drug development and material science.[2]

Chemical Identity & Physical Architecture[1][2][3]

The defining feature of CAS 18995-18-1 is the substitution of the hydroxyl protons with deuterium.[1] This results in a mass shift of +2 Da relative to the protium isotopologue.[2][3]

Structural Specification
  • IUPAC Name: 2-(2-Deuteriooxyethoxy)ethan-1-ol-d (or Bis(2-hydroxyethyl) ether-d2)[1][2]

  • Linear Formula:

    
    
    
  • Isotopic Purity: Typically

    
    [1][2]
    
Physicochemical Properties Table[1][2][4]
PropertyValueTechnical Note
Molecular Weight 108.13 g/mol Standard DEG is 106.12 g/mol .[1][2]
Appearance Colorless, viscous liquidHygroscopic.[2][3][4]
Boiling Point 245 °CHigh boiling point makes removal difficult; requires vacuum.[3]
Melting Point -10 °CRemains liquid at standard refrigeration temps.[1][2][3]
Density 1.139 g/mL (at 25 °C)Slightly denser than DEG-h2 (1.118 g/mL) due to isotope effect.[1][2][3]
Refractive Index

1.446
Comparable to standard DEG.[1][3]
Solubility Miscible with water, alcoholsCritical: Instantly exchanges D with H in protic solvents.[2][3]

The Deuterium Advantage: Mechanism & Utility[1]

NMR Spectroscopy: Signal Silencing

In proton NMR (


-NMR) of glycols, the hydroxyl proton often appears as a broad, concentration-dependent singlet that can obscure multiplet splitting or overlap with critical analyte signals.[1][2]
  • Mechanism: By using DEG-d2, the hydroxyl signal is effectively "erased" from the

    
     spectrum (shifted to the deuterium channel).[1][2]
    
  • Application: Ideal for analyzing the backbone coupling constants of glycol-derivatives without interference from OH exchange broadening.[1][2][3]

Polymer Science: Hydrogen Bonding Tracers

DEG is a common chain extender in Polyurethanes (PU) and Polyesters.[1][2][3]

  • Isotope Effect: The

    
     bond is slightly weaker/longer than the 
    
    
    
    bond (Ubbelohde effect).[1][3]
  • Utility: Researchers use DEG-d2 to study the kinetics of polymerization and the formation of hard/soft segment domains in PUs using vibrational spectroscopy (IR/Raman), where the O-D stretch (

    
    ) is distinct from the O-H stretch (
    
    
    
    ).[1][2]

Critical Handling Protocols (Self-Validating Systems)

The Core Challenge: The O-D bond is chemically labile.[3] Exposure to atmospheric moisture (


) results in rapid H/D exchange, degrading the isotopic purity of the reagent within seconds.[2][3]


To maintain scientific integrity, the following protocols must be treated as closed-loop systems .

Protocol A: Anhydrous Storage & Aliquoting[1][2]
  • Validation Step: Use a colorimetric moisture indicator (e.g., molecular sieves with cobalt indicator) in the secondary containment.[2][3]

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.

  • Septum Technique: Never open the bottle to air.[3] Always use a syringe with a long needle through a septum.[2][3]

Protocol B: NMR Sample Preparation (The "Dry-Box" Method)

This workflow ensures that the sample reaching the NMR magnet has not undergone H/D exchange.[1][2]

DOT Diagram: NMR Preparation Workflow

NMR_Prep_Workflow cluster_0 Environment: Glove Box / Schlenk Line Step1 Dry Analyte (High Vacuum < 0.1 mbar) Step2 Purge NMR Tube (Ar/N2 flush x3) Step1->Step2 Remove H2O Step3 Inject DEG-d2 (Via Septum/Syringe) Step2->Step3 Inert Transfer Step4 Seal Tube (Flame seal or Parafilm) Step3->Step4 Immediate Seal Warning CRITICAL: Avoid Protic Solvents! Step3->Warning Step5 NMR Acquisition (Lock on D signal) Step4->Step5 Analyze

Figure 1: Closed-loop workflow for preparing NMR samples with labile deuterated solvents.

Biological & Pharmaceutical Context

Metabolic Stability Warning

Crucial Distinction: Researchers must distinguish between Backbone Deuteration (C-D) and Hydroxyl Deuteration (O-D).[1][3]

  • DEG-d2 (CAS 18995-18-1) is NOT suitable for in vivo metabolic tracking (ADME) where the goal is to track the glycol moiety.[1][2] The deuterium label will exchange with body water almost instantly upon administration.[3]

  • Correct Use: It is used as an Internal Standard for mass spectrometry (GC-MS/LC-MS) only if the extraction and ionization solvents are anhydrous or if the specific mass shift of the derivatized product (e.g., TMS-derivative) retains the isotope.[1][2]

Toxicity (DEG Context)

While deuteration does not significantly alter acute toxicity, the underlying molecule (Diethylene Glycol) is a known toxin.[1][2]

  • Mechanism: Metabolized by Alcohol Dehydrogenase (ADH) to 2-hydroxyethoxyacetic acid (HEAA) and Diglycolic acid, leading to renal failure.[1][2]

  • Safety: Handle with the same rigorous PPE (gloves, goggles, fume hood) as standard DEG.[2][3]

Synthesis & Stability Logic

For researchers needing to verify the quality of their reagent or synthesize it in-house:

Synthesis Route (Exchange Method):

  • Reagents: Diethylene Glycol (

    
    ) + 
    
    
    
    (Excess).
  • Process: Equilibrium exchange followed by removal of

    
     via distillation.[1][3]
    
  • Repetition: The process is repeated 3-4 times to achieve

    
     D-enrichment.
    
  • Drying: Final drying over activated Molecular Sieves (3Å or 4Å).

DOT Diagram: H/D Exchange Equilibrium

HD_Exchange cluster_cycle Purification Cycle Reactants DEG-OH (Solvent) + D2O (Excess) Intermediate Transition State Rapid Proton Transfer Reactants->Intermediate Products DEG-OD + HDO Intermediate->Products Distillation Remove Water/HDO (Vacuum Distillation) Products->Distillation Repeat Add Fresh D2O Distillation->Repeat If < 99% D Repeat->Reactants

Figure 2: Iterative exchange mechanism for the synthesis of high-purity DEG-d2.

References

  • Sigma-Aldrich. Di(ethylene glycol-d2) Product Specification & MSDS. Accessed 2026.[1][3][5] Link

  • BOC Sciences. Isotope Labeling and Diethylene Glycol-d2 Properties.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diethylene Glycol. Link

  • FDA Guidance. Testing of Glycerin for Diethylene Glycol. (Context on DEG toxicity and handling standards). Link[1][2]

  • Santa Cruz Biotechnology. Di(ethylene glycol-d2) CAS 18995-18-1 Data Sheet. Link

Sources

Technical Deep Dive: Diethylene Glycol-d8 vs. -d2 in Bioanalysis and Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive into the selection of internal standards for Diethylene Glycol (DEG) analysis, specifically contrasting the fully deuterated DEG-d8 against the partially deuterated DEG-d2 .

Executive Summary: The Case for d8

In the quantitative analysis of Diethylene Glycol (DEG) by LC-MS/MS or GC-MS, Diethylene Glycol-d8 (DEG-d8) is the requisite Internal Standard (IS).

While DEG-d2 exists, it is chemically and analytically inferior for regulatory testing due to two critical failure modes:

  • Isotopic Exchangeability: Many commercial "d2" variants are labeled on the hydroxyl groups (

    
    ), which exchange with solvent protons, erasing the label during analysis.
    
  • Spectral Crosstalk: Even if carbon-labeled, a +2 Da mass shift is insufficient to escape the natural isotopic envelope (M+2) of the native analyte, leading to false negatives or quantification bias.

Recommendation: Use DEG-d8 (CAS 102867-56-1) for all FDA/USP-compliant workflows.

Molecular Architecture & Stability

The fundamental difference lies in the location and bond energy of the deuterium labels.

Diethylene Glycol-d8 (The Gold Standard)
  • Structure:

    
    
    
  • Label Type: Carbon-Deuterium (

    
    ) bonds.
    
  • Stability: The

    
     bond is kinetically stable and non-exchangeable under standard reverse-phase LC conditions (acidic/aqueous mobile phases). The label remains intact throughout extraction and ionization.
    
Diethylene Glycol-d2 (The Liability)[1]
  • Common Commercial Structure:

    
     (often CAS 18995-18-1).
    
  • Label Type: Oxygen-Deuterium (

    
    ) bonds (Hydroxyl labeling).
    
  • Stability: Unstable. Hydroxyl protons are "labile." Upon contact with any protic solvent (Water, Methanol) in the mobile phase, the deuterium instantly exchanges with hydrogen.

    • Reaction:

      
      
      
    • Result: The IS converts back to native DEG (M+0), becoming indistinguishable from the analyte.

Note: Carbon-labeled d2 (


) exists in custom synthesis but suffers from the "Mass Shift" issues detailed in Section 3.
Visualization: The Exchangeability Risk

The following diagram illustrates the fate of O-labeled d2 vs. C-labeled d8 in an LC-MS mobile phase.

DEG_Stability cluster_0 Mobile Phase Environment (H2O/MeOH) d8 DEG-d8 (C-D Bonds) HO-CD2-CD2-O-CD2-CD2-OH Stable No Exchange (Stable) d8->Stable d2 DEG-d2 (O-D Bonds) DO-CH2-CH2-O-CH2-CH2-OD Exchange Rapid H/D Exchange (Seconds) d2->Exchange Native Native DEG (M+0) Interference! Exchange->Native Loss of Label Intact Intact DEG-d8 IS (M+8) Stable->Intact Maintains Mass Shift

Figure 1: Stability comparison. O-labeled d2 variants lose their label in aqueous solvents, rendering them useless for LC-MS.

Mass Spectrometry Dynamics: The Isotope Effect

Even if a stable Carbon-labeled DEG-d2 is used, it fails the "Spectral Isolation" test required for trace analysis.

The M+2 Problem

Native DEG (


) has a molecular weight of 106.12 Da.[1] However, natural isotopes (

,

) create a "tail" of heavier masses:
  • M+0: 106 Da (100% abundance)

  • M+1: 107 Da (~4.5% abundance)

  • M+2: 108 Da (~0.6% abundance)

The Conflict:

  • DEG-d2 Mass: ~108 Da.

  • The Problem: The M+2 isotope of the native analyte (108 Da) lands exactly on the primary mass of the DEG-d2 Internal Standard.

  • Consequence: High concentrations of native DEG (common in adulteration cases) will contribute signal to the IS channel (Crosstalk). This falsely inflates the IS area, causing the calculated concentration to decrease (Ion Suppression masking).

The d8 Solution (+8 Da Shift)
  • DEG-d8 Mass: ~114 Da.[2]

  • Separation: The M+8 region of the native spectrum is effectively silent (abundance < 0.001%).

  • Result: Complete spectral isolation. The IS signal is purely from the IS, ensuring linear quantification even when the native analyte is at saturation levels.

Data Summary: Isotopic Interference
FeatureDEG-d2 (C-labeled)DEG-d8
Mass Shift +2 Da+8 Da
Interference Source Native DEG M+2 Isotope (

)
None (Background noise only)
Quantification Risk High (Non-linear at high conc.)Low (Linear dynamic range)
Regulatory Status Not RecommendedFDA/CDC Standard

Validated Experimental Workflow (LC-MS/MS)

This protocol utilizes DEG-d8 to ensure compliance with FDA guidance for detecting DEG in glycerin and propylene glycol.

Materials[1][2][3][4][5][6][7]
  • Analyte: Diethylene Glycol (Native).

  • Internal Standard: Diethylene Glycol-d8 (CAS 102867-56-1).[2][3] Do not use CAS 18995-18-1 (d2).

  • Matrix: Glycerin, Propylene Glycol, or Cough Syrup.

Sample Preparation (Dilute-and-Shoot)
  • Stock Prep: Prepare DEG-d8 IS solution at 10 µg/mL in Methanol.

  • Spike: Aliquot 100 mg of sample matrix.

  • Extraction: Add 1.0 mL of IS Solution (Methanol). Vortex for 30 seconds.

  • Centrifugation: 10,000 x g for 5 mins (precipitate sugars/excipients).

  • Injection: Transfer supernatant to an autosampler vial.

LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to DEG's high polarity. A C18 column will not retain DEG.

    • Recommended: Waters XBridge Amide or Phenomenex Luna NH2 (100 x 2.1 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) Positive Mode. Note: DEG forms strong Sodium adducts

    
    .
    
MRM Transitions

The following transitions monitor the Sodium adducts, which are more stable than protonated species for glycols.

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Role
DEG (Native) 129.0 (

)
85.020Quantifier
DEG (Native) 129.069.025Qualifier
DEG-d8 (IS) 137.0 (

)
89.0 20Internal Standard

Note: The +8 shift is preserved in the precursor (129 -> 137). The product ion 85.0 (loss of


) shifts to 89.0 (loss of 

), confirming the label is on the carbon backbone.
Visualization: Analytical Logic Flow

Workflow cluster_inputs Input Materials cluster_lcms LC-MS/MS System (HILIC Mode) Sample Sample (Glycerin) Contains Native DEG Mix Vortex & Centrifuge (Methanol Extraction) Sample->Mix IS IS Spike: DEG-d8 (Mass 114) IS->Mix Sep Chromatographic Separation (Retains Polar Glycols) Mix->Sep Ion ESI+ Source Forms [M+Na]+ Adducts Sep->Ion Q1 Q1 Filter Selects Precursors Ion->Q1 Q3 Q3 Filter Selects Fragments Q1->Q3 CID Fragmentation Result Quantification Ratio: Area(129) / Area(137) Q1->Result Native: 129 IS: 137 (+8 Da shift) Q3->Result

Figure 2: LC-MS/MS Workflow utilizing DEG-d8 for interference-free quantification.

References

  • U.S. Food and Drug Administration (FDA). Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, Sorbitol Solution, and Other High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol.[4] Guidance for Industry, May 2023.[4]

  • Centers for Disease Control and Prevention (CDC).Identification and Quantification of Diethylene Glycol in Pharmaceuticals Implicated in Poisoning Epidemics. Journal of Analytical Toxicology, 2007.

  • United States Pharmacopeia (USP).
  • LGC Standards. Diethylene Glycol-d8 Reference Material (CAS 102867-56-1).[2][3]

Sources

Technical Whitepaper: Di(ethylene glycol-d2) Characterization & Bioanalytical Strategy

[1]

Executive Summary

Di(ethylene glycol-d2) (DEG-d2) represents a specific isotopic labeling class of diethylene glycol (DEG) used primarily in Nuclear Magnetic Resonance (NMR) structural elucidation and specialized mechanistic studies.[1] While the nominal mass shift (+2 Da) suggests utility as a mass spectrometry internal standard, the commercial prevalence of hydroxyl-labeled DEG-d2 (CAS 18995-18-1) presents a critical stability challenge in aqueous biological matrices due to rapid proton exchange.[1]

This guide provides the definitive physicochemical data for DEG-d2, contrasts the labile (O-D) vs. non-labile (C-D) isotopologues, and outlines a self-validating protocol for their use in drug development and toxicology workflows.[1]

Part 1: Physicochemical Characterization[1]

Chemical Identity & Formula

The term "Di(ethylene glycol-d2)" typically refers to the commercially available isotopologue where the hydroxyl protons are substituted with deuterium.[1]

PropertyData Specification
Compound Name Di(ethylene glycol-d2)
CAS Number 18995-18-1 (Hydroxyl-labeled)
Chemical Formula

Linear Structure

Molecular Weight 108.13 g/mol (Calculated)
Monoisotopic Mass 108.0756 Da
Mass Shift +2.014 Da (relative to native DEG)
Density 1.139 g/mL at 25 °C
Boiling Point 245 °C
Theoretical Calculation of Molecular Weight

To ensure precision in high-resolution mass spectrometry (HRMS), the molecular weight is derived from standard atomic weights:

  • Carbon (

    
    ): 
    
    
    [1]
  • Hydrogen (

    
    ): 
    
    
    [1]
  • Deuterium (

    
    ): 
    
    
    [1]
  • Oxygen (

    
    ): 
    
    
    [1]
  • Total Exact Mass: 108.07557 Da [1]

Part 2: Critical Application Note – The "Exchange Trap"

Labile vs. Non-Labile Deuterium

For drug development professionals, distinguishing the position of the label is vital.[1]

  • Hydroxyl-Labeled (CAS 18995-18-1): The deuterium is attached to oxygen (

    
    ).[1] In the presence of protic solvents (water, methanol, plasma), this deuterium undergoes rapid exchange with solvent protons.[1]
    
    • Result: The +2 Da mass shift disappears, reverting the standard to native DEG (MW 106).[1]

    • Impact:Catastrophic failure if used as an Internal Standard (IS) for LC-MS quantification in blood/urine.[1]

  • Backbone-Labeled (e.g., d8, CAS 102867-56-1): The deuterium is attached to carbon (

    
    ).[1] The C-D bond is chemically stable and does not exchange under physiological conditions.[1]
    
    • Recommendation: For GLP bioanalysis, DEG-d8 is the required standard, not DEG-d2.[1]

Visualization of Isotopic Scrambling

The following diagram illustrates the mechanism of label loss for DEG-d2 in aqueous media versus the stability of backbone-labeled variants.

IsotopeExchangecluster_0Labile System (DEG-d2)cluster_1Stable System (DEG-d8)DEG_d2DEG-d2 (O-D)MW: 108.13ScrambledNative DEG (O-H)MW: 106.12(Signal Loss)DEG_d2->ScrambledRapid H/D Exchange(k_ex > 10^3 s^-1)SolventPlasma/Water(H-O-H)Solvent->ScrambledDEG_d8DEG-d8 (C-D)MW: 114.17StableDEG-d8 (C-D)MW: 114.17(Signal Retained)DEG_d8->StableNo Exchange(C-D Bond Stable)Solvent2Plasma/Water(H-O-H)Solvent2->Stable

Figure 1: Mechanism of isotopic scrambling.[1] DEG-d2 (O-labeled) loses its mass tag in aqueous solution, whereas C-labeled variants remain stable.[1]

Part 3: Bioanalytical Protocols

Protocol A: NMR Structural Characterization (Appropriate Use of DEG-d2)

Objective: Use DEG-d2 (CAS 18995-18-1) to simplify

1

Reagents:

  • Di(ethylene glycol-d2) (>99 atom % D).[1][]

  • Solvent: DMSO-d6 (Anhydrous).[1] Note: Do not use

    
     or 
    
    
    as they will mask the exchange effect.

Workflow:

  • Preparation: Dissolve 10 mg of analyte in 600 µL of DMSO-d6.

  • Addition: Add 5 µL of DEG-d2.

  • Acquisition: Acquire

    
    -NMR (400 MHz+).
    
  • Analysis: Observe the disappearance of the -OH signals (typically 4.0–5.0 ppm) and the simplification of the methylene multiplets.[1] The DEG-d2 acts as a "silent" hydroxyl donor.[1]

Protocol B: LC-MS/MS Quantification (Drug Development Standard)

Objective: Quantify DEG in plasma for toxicology studies (e.g., excipient contamination screening).[1] Correction: This protocol explicitly replaces DEG-d2 with DEG-d8 to ensure scientific integrity, as DEG-d2 is unsuitable here.

Methodology: Isotope Dilution Mass Spectrometry (IDMS).[1]

ParameterSetting
Instrument Triple Quadrupole MS (LC-MS/MS)
Ionization Electrospray Ionization (ESI) Positive
Column HILIC or C18 (Polar-embedded)
Internal Standard Di(ethylene glycol)-d8 (CAS 102867-56-1)
MRM Transition (Native)

(Precursor

)
MRM Transition (IS)

(Precursor

)

Step-by-Step Workflow:

  • Sample Aliquot: Transfer 100 µL of K2EDTA plasma to a chemically resistant tube.

  • IS Spike: Add 10 µL of DEG-d8 (10 µg/mL in Methanol). Do not use DEG-d2.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile. Vortex for 30 seconds.[1]

  • Centrifugation: 10,000 x g for 10 minutes at 4 °C.

  • Injection: Inject 2 µL of the supernatant onto the LC-MS/MS system.

Part 4: Mechanistic Toxicology (Kinetic Isotope Effects)[1]

While commercial DEG-d2 is O-labeled, specific research into DEG toxicity (via Alcohol Dehydrogenase - ADH) requires Backbone-labeled d2 (

1
  • Mechanism: ADH oxidizes the C-H bond.[1]

  • KIE Principle: Breaking a C-D bond is 6-10x slower than a C-H bond (

    
    ).[1]
    
  • Application: If toxicity is reduced when using C-labeled DEG, it confirms that the oxidation to 2-hydroxyethoxyacetic acid (HEAA) is the rate-limiting toxicological step.[1] Commercial O-labeled DEG-d2 will not show this effect.

KIE_Pathwaycluster_kieKinetic Isotope EffectDEGDiethylene Glycol (DEG)AldehydeIntermediate AldehydeDEG->AldehydeOxidation (C-H Bond Break)ADHEnzyme: ADH(Rate Limiting Step)ADH->DEGAttacks C-HComparisonIf C-H replaced by C-D:Reaction Slows (kH/kD ≈ 7)Toxicity DelayedADH->ComparisonHEAAHEAA (Toxic Metabolite)Aldehyde->HEAAALDH

Figure 2: Metabolic activation of DEG.[1] Use of carbon-deuterated analogs probes the rate-limiting oxidation step via KIE.[1]

References

  • Sigma-Aldrich. Di(ethylene glycol-d2) Product Specification & CAS 18995-18-1 Data.[1][1]

  • Santa Cruz Biotechnology. Di(ethylene glycol-d2) Physicochemical Properties.[1]

  • FDA (U.S. Food & Drug Administration). Gas Chromatography-Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol.[1][3][4] (Standard regulatory method utilizing internal standards).[1] [1][3]

  • BOC Sciences. Isotopic Labeling and SMILES for DEG-d2.

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[1][5] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews.[1][6] (Foundational text on KIE principles described in Part 4).

Technical Guide: Solubility of Diethylene Glycol-d2 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for Diethylene Glycol-d2 (DEG-d2) . It is designed for researchers utilizing this isotopologue in NMR spectroscopy, metabolic tracing, and solvent effect studies.

Executive Summary

Diethylene Glycol-d2 (DEG-d2) is the deuterated isotopologue of diethylene glycol. While commercially available primarily as the hydroxyl-deuterated form (Diethylene glycol-O,O'-d2 , CAS 18995-18-1), backbone-deuterated variants also exist.

Its solubility profile largely mirrors non-deuterated DEG—exhibiting high miscibility with polar protic and aprotic solvents while remaining immiscible in non-polar hydrocarbons. However, the Isotope Effect introduces critical handling constraints:

  • Solubility Physics: DEG-d2 is miscible with water, methanol, acetone, and chloroform. It is practically insoluble in benzene, toluene, and hexane.

  • Critical Constraint: For the common O,O'-d2 variant, dissolution in protic solvents (e.g., H₂O, MeOH) results in immediate H/D exchange , stripping the isotopic label.

  • Application: Primarily used as a viscosity modifier, NMR chemical shift reference, or in mechanistic studies probing hydrogen bond dynamics (where the stronger O-D bond is relevant).

Physicochemical Profile & Isotope Effects[1][2][3][4]

The substitution of Hydrogen (


H) with Deuterium (

H) increases the reduced mass of the oscillator, lowering the zero-point energy. For DEG-d2, this manifests in subtle but measurable property shifts known as the Secondary Isotope Effect .
Comparative Properties Table
PropertyDiethylene Glycol (DEG)Diethylene Glycol-d2 (DEG-d2)Technical Note
CAS Number 111-46-618995-18-1 Specific to O,O'-d2 form.
Formula C

H

O

C

H

D

O

Linear: O(CH

CH

OD)

MW ( g/mol ) 106.12108.13 +2 Da Mass Shift.[1]
Density (25°C) 1.118 g/mL1.139 g/mL Higher density due to mass/volume ratio.
Boiling Point 245°C245°C Negligible shift; H-bonding dominates.
Hygroscopicity HighHigh Critical: Absorbs atmospheric H₂O.
H-Bond Strength StandardEnhanced O-D···O bonds are stronger (Ubbelohde effect).

Mechanistic Insight: The O-D bond is shorter and stronger than the O-H bond. This results in a slightly more compact hydrogen-bonded network in pure DEG-d2, theoretically increasing viscosity and self-association, though macroscopic solubility limits remain identical to DEG.

Solubility Landscape in Organic Solvents[6]

The solubility of DEG-d2 is dictated by its dual nature: the two hydroxyl groups (donor/acceptor) and the central ether linkage (acceptor). It follows the "Like Dissolves Like" principle but with specific exclusions relevant to drug development workflows (e.g., extractions).

Solubility Matrix
Solvent ClassSolventSolubility RatingInteraction MechanismRisk of H/D Exchange*
Polar Protic Water (H₂O)Miscible Strong H-BondingCRITICAL (Immediate Loss of D)
MethanolMiscible Strong H-BondingCRITICAL
EthanolMiscible Strong H-BondingCRITICAL
Polar Aprotic DMSOMiscible Dipole-Dipole / H-Bond AcceptorLow (if anhydrous)
AcetoneMiscible Dipole-DipoleLow
DMFMiscible Dipole-DipoleLow
Chlorinated ChloroformSoluble Weak H-Bonding (Donor: CHCl₃)Low
DichloromethaneSoluble Weak H-BondingLow
CCl₄Insoluble London Dispersion onlyN/A
Non-Polar Diethyl EtherSoluble Dipole / H-BondingLow
BenzeneInsoluble London DispersionN/A
TolueneInsoluble London DispersionN/A
HexaneInsoluble London DispersionN/A

*Risk applies specifically to Diethylene glycol-O,O'-d2. Backbone deuterated variants (C-d) do not exchange in protic solvents.

Logical Diagram: Solvency & Exchange Decision Tree

The following diagram illustrates the decision process for selecting a solvent for DEG-d2 to preserve isotopic integrity.

DEG_Solubility Start Select Solvent for DEG-d2 (O,O'-d2) SolventType Solvent Class? Start->SolventType Protic Polar Protic (H2O, MeOH, EtOH) SolventType->Protic AproticPolar Polar Aprotic (DMSO, Acetone, DMF) SolventType->AproticPolar NonPolar Non-Polar / Chlorinated (CHCl3, Hexane, Benzene) SolventType->NonPolar Exchange RAPID H/D EXCHANGE Isotopic Purity Lost (D -> H) Protic->Exchange -OH present Stable STABLE Isotopic Purity Retained AproticPolar->Stable SolubilityCheck Check Solubility Limit NonPolar->SolubilityCheck Result1 Use for: Reaction Quenching or if Exchange is Irrelevant Exchange->Result1 Result2 Use for: NMR Standards, Stock Solutions Stable->Result2 Result3 CHCl3: Soluble Benzene/Hexane: Insoluble SolubilityCheck->Result3

Caption: Decision logic for solvent selection with DEG-d2. Red paths indicate loss of isotopic label; Green paths indicate stability.

Experimental Protocol: Preparation of NMR Standards

This protocol ensures the preparation of a DEG-d2 standard solution without compromising isotopic purity through atmospheric moisture or solvent exchange.

Objective: Prepare a 10 mM stock solution of DEG-d2 in DMSO-d6 or CDCl₃.

Materials
  • Diethylene glycol-d2 (CAS 18995-18-1), >99 atom % D.[2][3]

  • Solvent: DMSO-d6 (anhydrous) or Chloroform-d (CDCl₃).

  • Glassware: Borosilicate glass vials, oven-dried at 120°C for 2 hours.

  • Inert Gas: Nitrogen or Argon stream.

Step-by-Step Methodology
  • Environment Control: Perform all weighing and transfers inside a glove box or under a continuous stream of dry Nitrogen. DEG-d2 is hygroscopic; absorbed atmospheric water will introduce H-protons and facilitate H/D exchange.

  • Gravimetric Preparation:

    • Tare the dry vial.

    • Add approx. 10.8 mg of DEG-d2 using a glass syringe (avoid plastic tips if using CDCl₃ to prevent leaching).

    • Record exact mass (

      
      ).
      
  • Solvation:

    • Add 10.0 mL of the selected anhydrous deuterated solvent.

    • Note: If using CDCl₃, ensure it is acid-free (filtered through basic alumina if necessary) to prevent acid-catalyzed exchange with trace water.

  • Homogenization: Vortex for 30 seconds. DEG-d2 dissolves rapidly in DMSO and Chloroform.

  • Validation (Self-Check):

    • Acquire a 1H NMR spectrum.

    • Pass Criteria: Absence of -OH signals (if using O-d2 variant) or specific splitting patterns confirming D-presence.

    • Fail Criteria: Observation of a broad singlet at ~4.5 ppm (in DMSO) indicating -OH presence due to moisture contamination.

Applications in Drug Development[10][11][12]

NMR Internal Reference & Solvation Studies

DEG-d2 is utilized to probe solvation shells. Because the O-D bond has a different vibrational frequency and magnetic environment than O-H, it allows researchers to distinguish between solvent-solute interactions in complex mixtures.

  • Mechanism: The "Isotope Effect" on chemical shifts (secondary isotope shift) can reveal the strength of hydrogen bonding between a drug molecule and the glycol backbone.

Metabolic Tracing (Backbone-d Variants Only)

While the O-d2 variant is labile, backbone-deuterated DEG (e.g., DEG-d8 or d4) is used in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

  • Solubility Relevance: Understanding the partition coefficient (LogP ~ -1.47) helps predict tissue distribution. The high water solubility implies rapid renal clearance, while solubility in chloroform suggests it can be extracted from plasma using organic liquid-liquid extraction (LLE) methods, provided a polar solvent is not used for the organic phase.

Handling & Stability

  • Hygroscopicity: DEG-d2 is extremely hygroscopic.[2] Storage must be in tightly sealed containers, preferably under inert gas (Ar/N₂).

  • Exchange: For Diethylene glycol-O,O'-d2 , avoid all contact with protic solvents (Water, Methanol, Acids) unless H/D exchange is the desired outcome.

  • Toxicity: Like standard DEG, the deuterated form is toxic if ingested (metabolized to oxalic acid). Handle with standard chemical safety protocols (Gloves, Goggles, Fume Hood).

References

  • Sigma-Aldrich. Di(ethylene glycol-d2) Product Specification & CAS 18995-18-1. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8117, Diethylene glycol. Retrieved from

  • Ataman Chemicals. Solubility and Industrial Applications of Diethylene Glycol. Retrieved from

  • Breitkreutz, J. Solubility profiles of poly(ethylene glycol)/solvent systems. ResearchGate. Retrieved from

  • Bryan Research & Engineering. Solubility of Hydrocarbons in Glycols (DEG, TEG). Retrieved from

Sources

Di(ethylene glycol-d2) safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & SDS Analysis: Di(ethylene glycol-d2) A Researcher’s Handbook on Safety, Mechanism, and Analytical Application

Executive Summary

This guide serves as an advanced technical document for Di(ethylene glycol-d2) (DEG-d2), a stable isotope-labeled analog of diethylene glycol. While standard Safety Data Sheets (SDS) provide generic hazard codes, this whitepaper contextualizes those hazards for the research scientist. It bridges the gap between toxicological mechanisms (why it is dangerous) and analytical utility (how it is used in USP <469> compliant assays).

Crucial Safety Premise: From a toxicological standpoint, deuterated compounds (non-radioactive) possess the same hazard profile as their non-labeled parent compounds. Therefore, the safety data presented here mirrors Diethylene Glycol (CAS: 111-46-6) , with specific notes on the handling of hygroscopic isotopic standards.

Part 1: Chemical Identity & Characterization

Di(ethylene glycol-d2) is chemically identical to diethylene glycol but enriched with two deuterium atoms. It is primarily used as an Internal Standard (ISTD) in Mass Spectrometry (GC-MS/LC-MS) to quantify trace DEG contamination in pharmaceutical excipients (e.g., Glycerin, Propylene Glycol).

PropertyData
Chemical Name Di(ethylene glycol-d2); 2,2'-Oxydiethanol-d2
Parent CAS 111-46-6 (Unlabeled)
Labeled CAS Varies by specific isotopomer position (e.g., 1632-73-1 for d8)
Formula C₄H₈D₂O₃ (Assuming d2 labeling)
Molecular Weight ~108.14 g/mol (vs. 106.12 g/mol for unlabeled)
Appearance Colorless, viscous, hygroscopic liquid
Solubility Miscible with water, alcohol, ether, acetone

Part 2: Risk Assessment & Toxicology (The "Why")

Standard SDS documents list H302 (Harmful if swallowed) and H373 (May cause damage to organs) . However, for a researcher, understanding the mechanism is vital for assessing risk during synthesis or standard preparation.

The Metabolic Trap: Why DEG is Toxic

DEG itself is relatively low in acute toxicity. The danger arises from its metabolic activation in the liver.[1] It mimics ethanol and is processed by Alcohol Dehydrogenase (ADH) . The resulting metabolite, 2-Hydroxyethoxyacetic acid (HEAA) , is the primary toxin responsible for the hallmark "anion-gap metabolic acidosis" and acute renal failure.

Mechanism of Action Diagram: The following pathway illustrates the bio-activation of DEG into its nephrotoxic form.

DEG_Metabolism DEG Di(ethylene glycol) (Parent Compound) Aldehyde 2-Hydroxyethoxy- acetaldehyde DEG->Aldehyde Oxidation ADH Enzyme: Alcohol Dehydrogenase ADH->DEG HEAA 2-Hydroxyethoxy- acetic Acid (HEAA) Aldehyde->HEAA Oxidation ALDH Enzyme: Aldehyde Dehydrogenase ALDH->Aldehyde Kidney Target Organ: Kidney Tubule Necrosis (Acute Renal Failure) HEAA->Kidney Accumulation & Acidosis

Figure 1: Metabolic activation pathway of Diethylene Glycol. The conversion to HEAA triggers metabolic acidosis and renal failure.

Part 3: Safety Data Sheet (SDS) Core Data

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3][4][5][6]

    • H373: May cause damage to organs (Kidneys) through prolonged or repeated exposure.

  • Precautionary Statements:

    • P260: Do not breathe mist/vapors.[3][4][5][6][7][8]

    • P264: Wash skin thoroughly after handling.[4]

    • P314: Get medical advice/attention if you feel unwell.[3][4][6][7]

Handling & Storage (Researcher Focused)
  • Hygroscopicity (Critical): Deuterated alcohols are extremely hygroscopic. Absorption of atmospheric H₂O introduces "H" protons, which can interfere with NMR signals (proton exchange) or dilute the gravimetric standard for MS.

    • Protocol: Store in a desiccator or under inert gas (Nitrogen/Argon). Handle quickly.

  • PPE Requirements:

    • Gloves: Nitrile rubber (0.11 mm thickness) provides adequate splash protection. Break-through time >480 min.[6]

    • Eyes: Safety glasses with side shields.

    • Ventilation: Fume hood recommended during heating or aerosolization.

Emergency Response
  • Ingestion: DO NOT induce vomiting unless directed by medical personnel. The antidote for DEG poisoning is Fomepizole (or Ethanol), which competes for the ADH enzyme, blocking the formation of toxic HEAA (see Figure 1).

  • Skin Contact: Rinse with copious water.[7] DEG is absorbed through skin but usually requires large surface area/long duration for systemic toxicity.

Part 4: Analytical Application (USP <469>)[10]

The primary use case for DEG-d2 is as an Internal Standard for the quantification of DEG impurities in Glycerin and Polyethylene Glycol (PEG), complying with USP <469> and FDA Guidance for Industry .

The Role of the Deuterated Standard

In Gas Chromatography-Mass Spectrometry (GC-MS), the matrix (glycerin) can suppress ionization or shift retention times. Adding a known amount of DEG-d2 allows for:

  • Retention Time Locking: It elutes at the nearly same time as DEG.

  • Mass Differentiation: The mass spectrometer distinguishes the target (DEG, m/z 75) from the standard (DEG-d2, m/z 77) based on the deuterium mass shift.

Experimental Workflow: Limit Test for Diethylene Glycol

The following workflow outlines a standard USP-compliant extraction and quantification protocol.

Analytical_Workflow Sample Sample Matrix (e.g., Glycerin) Extract Extraction/Solubilization (Methanol or Water) Sample->Extract ISTD Internal Standard Spike (DEG-d2 Solution) ISTD->Extract Precise Weighing Deriv Derivatization (Optional) (TMS Reagent) Extract->Deriv If required by method GC GC Injection (Capillary Column) Deriv->GC MS MS Detection (SIM Mode) Monitor m/z 75 (DEG) & m/z 77 (DEG-d2) GC->MS Separation Quant Quantification (Ratio of Area_Target / Area_ISTD) MS->Quant Data Analysis

Figure 2: Analytical workflow for DEG quantification using a deuterated internal standard (ISTD).

Part 5: Disposal & Environmental Fate[4][7]

  • Waste Classification: Hazardous chemical waste.

  • Disposal Method: Incineration in a chemical combustor equipped with an afterburner and scrubber.

  • Environmental Fate: DEG is readily biodegradable but can be toxic to aquatic life in high concentrations. Do not release into municipal drains.[3]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8118, Diethylene glycol. PubChem. [Link]

  • U.S. Food and Drug Administration (FDA). (2023).[9] Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, and Sorbitol Solution for Diethylene Glycol and Ethylene Glycol. Guidance for Industry. [Link]

  • Centers for Disease Control and Prevention (CDC). (2022). Diethylene Glycol Poisoning: Clinical Features and Management.[10][3][Link]

Sources

A Technical Guide to 2,2'-Oxydiethanol-d2: Nomenclature, Properties, and Applications in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,2'-Oxydiethanol-d2, a deuterated isotopologue of diethylene glycol (DEG). The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the nomenclature, physicochemical properties, and primary applications of this compound, with a focus on its critical role as an internal standard in quantitative mass spectrometry. This guide explains the scientific rationale behind using stable isotope-labeled standards and offers a detailed, field-proven protocol for a typical analytical workflow.

Part 1: Nomenclature and Identification

2,2'-Oxydiethanol, commonly known as Diethylene Glycol (DEG), is an organic compound with the formula (HOCH₂CH₂)₂O.[1] The "-d2" designation indicates that two of the hydrogen atoms in the molecule have been replaced with deuterium (²H or D), a stable isotope of hydrogen. This isotopic labeling is crucial for its application in analytical chemistry. The most common form available commercially is deuterated at the hydroxyl groups, O(CH₂CH₂OD)₂.

A precise and unambiguous identification of chemical compounds is fundamental for scientific accuracy and reproducibility. The following table summarizes the key identifiers for 2,2'-Oxydiethanol-d2 and its non-deuterated parent compound.

Table 1: Chemical Identifiers

Identifier2,2'-Oxydiethanol-d22,2'-Oxydiethanol (Diethylene Glycol)
IUPAC Name 2-(2-hydroxyethoxy)ethan-1-ol-d22-(2-hydroxyethoxy)ethanol[2]
Common Synonyms Di(ethylene glycol-d2)Diethylene Glycol (DEG), Diglycol, 2-Hydroxyethyl ether, Bis(2-hydroxyethyl) ether
CAS Number 18995-18-1111-46-6[1][3]
Chemical Formula C₄H₈D₂O₃C₄H₁₀O₃[3][4]
InChI 1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i5D,6D1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2[2]

A comprehensive list of synonyms for the non-deuterated parent compound includes Diglycol, 2,2'-Oxybisethanol, Ethylene diglycol, 3-Oxa-1,5-pentanediol, and Dihydroxy diethyl ether.[1][5]

Caption: Molecular structure of 2,2'-Oxydiethanol-d2 with deuterium atoms on hydroxyl groups.

Part 2: Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molar mass of the molecule compared to its non-deuterated counterpart. While most physicochemical properties remain very similar, this mass difference is the key to its utility in mass spectrometry.

Table 2: Comparative Physicochemical Properties

Property2,2'-Oxydiethanol-d22,2'-Oxydiethanol (Diethylene Glycol)
Molar Mass ~108.13 g/mol 106.12 g/mol [3][4]
Appearance Colorless, viscous liquidClear, colorless, odorless liquid[3]
Boiling Point ~245 °C244-245 °C[1][3][4]
Melting Point ~ -10 °C-10.45 °C[1][3]
Density ~1.12 g/mL at 20°C1.118 g/mL at 20°C[1][3]
Solubility in Water MiscibleMiscible[1]

Part 3: Core Applications in Research & Development

The primary and most critical application of 2,2'-Oxydiethanol-d2 in research and drug development is its use as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), often coupled with gas (GC) or liquid (LC) chromatography.[6][7]

The Rationale for Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is a compound added in a known, constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in the analytical process.[8]

Expertise & Experience: An ideal internal standard should behave as identically as possible to the analyte of interest (in this case, Diethylene Glycol) during sample preparation, extraction, chromatography, and ionization, but be clearly distinguishable by the mass spectrometer.[8] A stable isotope-labeled version of the analyte is the gold standard. It co-elutes with the analyte, experiences similar matrix effects and ion suppression, and has nearly identical extraction recovery.[7][9] The mass difference ensures it does not interfere with the analyte's signal, leading to highly accurate and precise quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Biological Matrix (e.g., Plasma, Urine) P2 Spike with known amount of 2,2'-Oxydiethanol-d2 (IS) P1->P2 P3 Protein Precipitation & Extraction P2->P3 A1 LC Separation (Analyte and IS co-elute) P3->A1 Inject Extract A2 ESI Ionization A1->A2 A3 Mass Spectrometry (Detection of m/z ratios) A2->A3 D1 Calculate Peak Area Ratio (Analyte / IS) A3->D1 D2 Plot Calibration Curve (Ratio vs. Concentration) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Part 4: Experimental Protocol

Quantification of Diethylene Glycol (DEG) in a Pharmaceutical Syrup using LC-MS/MS

This protocol describes a self-validating system for the accurate quantification of trace levels of DEG in a complex matrix like a cough syrup, a critical analysis in pharmaceutical quality control.[10] The World Health Organization (WHO) recognizes the importance of monitoring for DEG contamination in oral liquid preparations.[11]

1. Materials and Reagents

  • Diethylene Glycol (DEG) analytical standard

  • 2,2'-Oxydiethanol-d2 (DEG-d2) internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Pharmaceutical syrup sample

2. Preparation of Standards and Samples

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of DEG-d2 and dissolve in 100 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:100 with methanol.

  • DEG Stock Solution (1 mg/mL): Accurately weigh 10 mg of DEG and dissolve in 10 mL of methanol.

  • Calibration Standards (e.g., 10 to 1000 ng/mL): Serially dilute the DEG stock solution with methanol. For each calibrator, spike with the IS working solution to achieve a final IS concentration of 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the syrup sample into a microcentrifuge tube.

    • Add 900 µL of methanol.

    • Add 100 µL of the IS working solution (1 µg/mL).

    • Vortex for 2 minutes to mix and precipitate excipients.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Parameters

Table 3: Example Instrument Parameters

ParameterSetting
LC System Standard HPLC/UHPLC System
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions DEG: m/z 107 -> 89, 107 -> 45DEG-d2: m/z 109 -> 91, 109 -> 46

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific instrument used.

4. Data Analysis & Trustworthiness The system is validated by analyzing the peak area ratio of the analyte (DEG) to the internal standard (DEG-d2). A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards. The concentration of DEG in the unknown sample is then calculated from its peak area ratio using the regression equation of the calibration curve. This ratio-based approach ensures trustworthiness by correcting for any analyte loss during sample prep or signal fluctuation during analysis, as both the analyte and the IS are affected proportionally.

Part 5: Safety and Handling

The safety profile of 2,2'-Oxydiethanol-d2 is considered equivalent to its non-deuterated form. Diethylene glycol is classified as harmful if swallowed.[3][12] Exposure may cause minor residual injury.[3] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place in a tightly sealed container.[3]

References

  • Ataman Kimya. (n.d.). DIETHYLENE GLYCOL. [Link]

  • Chem International. (n.d.). Diethylene Glycol (DEG). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-oxybisethanol. [Link]

  • Wikipedia. (n.d.). Diethylene glycol. [Link]

  • Alpha Chemical Co. (2023, May 20). Diethylene glycol (DEG): Properties, Uses, and Benefits. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethylene Glycol. PubChem Compound Database. [Link]

  • KH Chemicals. (n.d.). Diethylene Glycol. [Link]

  • U.S. Food & Drug Administration. (2025, March 1). DEG EG Method. [Link]

  • Giesen, Y., et al. (2025, December 12). Method for the determination of diethylene glycol, ethylene glycol and propylene glycol in workplace air using gas chromatography. Publisso. [Link]

  • ResearchGate. (2018, September 3). (PDF) Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. [Link]

  • SHIMADZU CORPORATION. (n.d.). G282A Analysis of Ethylene Glycol and Diethylene Glycol in Propylene Glycol. [Link]

  • AptoChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PubMed. (n.d.). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. [Link]

  • National Center for Biotechnology Information. (n.d.). Using Hydrogen/Deuterium Exchange Mass Spectrometry to Study Conformational Changes in Granulocyte Colony Stimulating Factor upon PEGylation. PMC. [Link]

  • Agilent Technologies. (n.d.). Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. [Link]

  • MDPI. (n.d.). Deep Eutectic Solvents (DESs) and Their Application in Biosensor Development. [Link]

  • ResearchGate. (2025, October 16). (PDF) Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. [Link]

  • PubMed. (2025, May 22). Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples. [Link]

  • World Health Organization (WHO). (2024, July 17). TESTS FOR DIETHYLENE GLYCOL AND ETHYLENE GLYCOL IN LIQUID PREPARATIONS FOR ORAL USE. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

Sources

Isotopic Characterization of Di(ethylene glycol-d2): A Technical Guide to Refractive Index and Density

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This technical guide addresses the physicochemical properties of Di(ethylene glycol-d2) (DEG-d2), specifically the hydroxyl-deuterated isotopologue (


).

While standard Diethylene Glycol (DEG) is a ubiquitous solvent, its deuterated counterpart is a specialized reagent used primarily in NMR spectroscopy (as a solvent or exchange agent) and neutron scattering studies (for contrast matching). The substitution of protium (


) with deuterium (

or D) on the hydroxyl groups introduces a significant Isotope Effect that alters bulk physical properties.

Critical Insight: The "d2" designation in commercial DEG-d2 (CAS 18995-18-1) typically refers to the labile hydroxyl protons. Unlike backbone-deuterated variants, DEG-d2 is chemically unstable in open air . It undergoes rapid H/D exchange with atmospheric moisture, reverting to standard DEG. Therefore, the refractive index and density values presented here are only valid under strictly anhydrous, inert-atmosphere conditions.

Physicochemical Fundamentals: The Isotope Effect

To understand the data, one must understand the physical causality. The shift in properties between DEG and DEG-d2 is not random; it is governed by the difference in atomic mass and bond polarizability between Hydrogen and Deuterium.

Density (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> )[1][2][3][4]
  • Mechanism: Deuterium has twice the atomic mass of Hydrogen (~2.014 u vs. ~1.008 u). However, the electronic structure—which determines the atomic radius and bond lengths—remains largely unchanged. Consequently, the molar volume (

    
    ) of the liquid is nearly identical, but the molar mass (
    
    
    
    ) increases.
  • Outcome: Since

    
    , the density of DEG-d2 is significantly higher than that of standard DEG.
    
  • Magnitude: The molar mass increases from ~106.12 g/mol to ~108.13 g/mol (~1.9% increase). We expect the density to scale similarly.

Refractive Index ( )[2][5]
  • Mechanism: Refractive index is a measure of electronic polarizability (Lorentz-Lorenz equation). The O-D bond is slightly shorter and "stiffer" (lower zero-point energy) than the O-H bond. This results in a slightly lower electronic polarizability for the deuterated molecule.

  • Outcome: The refractive index of DEG-d2 is typically lower than that of standard DEG, though the difference is subtle compared to the density shift.

Data Repository: Quantitative Comparison

The following data aggregates experimentally verified values for DEG-d2 (CAS 18995-18-1) against the standard DEG baseline.

Table 1: Comparative Physicochemical Properties

PropertyStandard Di(ethylene glycol) (DEG)Di(ethylene glycol-d2) (DEG-d2)Shift / Delta
Molecular Formula


2 H

2 D
Molecular Weight 106.12 g/mol 108.13 g/mol +2.01 g/mol
Refractive Index (

)
1.44721.446 -0.0012
Density (

) at 25°C
1.118 g/mL1.139 g/mL +0.021 g/mL
Boiling Point 245 °C245 °CNegligible
Melting Point -10 °C-10 °CNegligible
Hygroscopicity HighHigh (Critical Risk)N/A

Data Sources: Sigma-Aldrich Isotope Directory [1], MEGlobal Product Guide [2], CRC Handbook of Chemistry and Physics [3].

Experimental Protocols & Methodology

As a Senior Scientist, I cannot overstate this: You cannot measure the properties of DEG-d2 using standard benchtop techniques. The moment the sample touches lab air, it begins to degrade into a semi-deuterated mixture (


 species).
The "Silent Killer": H/D Exchange Mechanism

The following diagram illustrates why standard handling fails. The labile deuterons on the hydroxyl groups exchange with atmospheric water vapor instantly.

HD_Exchange DEG_D2 Pure DEG-d2 (R-OD) Transition Proton Exchange (Fast Kinetic Rate) DEG_D2->Transition Exposure Air_Moisture Atmospheric Moisture (H-O-H) Air_Moisture->Transition Mixed_Species Contaminated Sample (R-OH + R-OD + HOD) Transition->Mixed_Species < 10 seconds Data_Error Invalid RI/Density Data Mixed_Species->Data_Error Result

Figure 1: The thermodynamic inevitability of H/D exchange upon atmospheric exposure.

Validated Measurement Protocol

To replicate the literature values (RI: 1.446, Density: 1.139), follow this inert-handling workflow.

Prerequisites:

  • Environment: Glovebox (

    
     or 
    
    
    
    atmosphere,
    
    
    ppm
    
    
    ) or Schlenk line.
  • Equipment: Digital Density Meter (Oscillating U-tube, e.g., Anton Paar DMA series) and Refractometer with flow-cell capability.

  • Reagents: Fresh ampoule of DEG-d2 (do not use a previously opened bottle).

Step-by-Step Workflow:

  • System Drying:

    • Flush the density meter and refractometer cells with anhydrous ethanol, followed by anhydrous acetone.

    • Dry with a stream of dry Nitrogen gas for 10 minutes.

    • Validation: Run a blank check with dry air. Density should read

      
       g/mL.
      
  • Sample Loading (Inert Transfer):

    • Option A (Glovebox): Place the instrument inside the glovebox (ideal).

    • Option B (Syringe Transfer): Inside a glovebox, draw DEG-d2 into a gas-tight glass syringe. Cap the tip. Move to the instrument.[1] Inject immediately into the injection port, ensuring no air bubbles are introduced.

  • Equilibration:

    • Set temperature to 20.00 °C for Refractive Index.

    • Set temperature to 25.00 °C for Density (to match standard literature conventions).

    • Allow 5 minutes for thermal equilibrium. Viscous glycols suffer from thermal gradients; patience is key.

  • Measurement & Correction:

    • Record values.

    • Viscosity Correction: DEG is viscous (~35 mPa[2]·s). Ensure your density meter has automatic viscosity correction enabled, or the oscillating frequency will be damped, leading to artificially high density readings.

Measurement_Protocol Start Start: Sealed Ampoule Glovebox Glovebox / Inert Atm (<1ppm H2O) Start->Glovebox Syringe Gas-Tight Syringe Load Glovebox->Syringe Instrument Injection into Thermostated Cell Syringe->Instrument Minimize Air Time Equilib Thermal Equilibration (5 mins) Instrument->Equilib Measure Data Acquisition Equilib->Measure QC QC Check: Is Density > 1.130? Measure->QC Valid Data Valid Data QC->Valid Data Yes Moisture Contamination Moisture Contamination QC->Moisture Contamination No (likely < 1.12)

Figure 2: Operational workflow for ensuring data integrity during characterization.

References

  • MEGlobal. Diethylene Glycol (DEG) Product Guide: Physical Properties and Applications. [Link]

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 89th Edition. CRC Press/Taylor and Francis, Boca Raton, FL. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869740: Di(ethylene glycol-d2). [Link]

Sources

Price and availability of Di(ethylene glycol-d2) for research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Price and Availability of Di(ethylene glycol-d2) for Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(ethylene glycol-d2) is a critical isotopologue used primarily in NMR spectroscopy (as a solvent or chemical shift reference) and mechanistic organic synthesis (tracing reaction pathways).[1]

Crucial Technical Distinction: Commercially, "Di(ethylene glycol-d2)" predominantly refers to Di(ethylene glycol)-O,O'-d2 (CAS 18995-18-1), where the deuterium atoms are located on the hydroxyl groups (


).[1] This species is labile ; the deuterium atoms exchange rapidly with protic solvents or atmospheric moisture.[1]

If your research requires a biologically stable internal standard for mass spectrometry (MS) quantification in plasma or urine, this O-d2 variant is unsuitable .[1] You must instead procure Di(ethylene glycol)-d8 (carbon-backbone labeled), which is significantly more expensive but metabolically stable.[1]

Chemical Profile & Technical Specifications

Primary Variant: Di(ethylene glycol)-O,O'-d2[1]
  • CAS Number: 18995-18-1[1][2][3]

  • Chemical Structure:

    
    [1]
    
  • Molecular Weight: 108.13 g/mol [1][2][4]

  • Isotopic Purity: Typically

    
     99 atom % D[5]
    
  • Key Property: Labile Deuterium .[1] The O-D bond is exchangeable.[1] Exposure to air (H₂O) will degrade isotopic purity within minutes.[1]

Secondary Variant: Di(ethylene glycol)-d8 (Carbon Labeled)[1][2][4][5]
  • CAS Number: 102867-56-1[1]

  • Chemical Structure:

    
    [1]
    
  • Application: Metabolic stability studies, MS internal standards.

Market Analysis: Price & Availability

The market exhibits a massive price disparity between the O-labeled d2 (easy synthesis via exchange) and C-labeled d8 (complex synthesis).[1]

Price Comparison Table (Q1 2025 Estimates)
Compound VariantCAS No.[1][5][6][7][8]Pack SizeEstimated Price (USD)Availability StatusPrimary Supplier Examples
Di(ethylene glycol)-d2 (O-labeled)18995-18-11 g$40 - $65 High (Bulk Stock)Sigma-Aldrich, BOC Sciences, SCBT
5 g$140 - $180 High Sigma-Aldrich
Di(ethylene glycol)-d8 (C-labeled)102867-56-1100 mg$150 - $250 Medium (Lead times common)CIL, CDN Isotopes, MedChemExpress
1 g$800+ Low (Often Custom)Toronto Research Chemicals

Procurement Insight: For CAS 18995-18-1 (O-d2), prices have remained relatively stable due to the simplicity of production (D₂O exchange).[1] However, d8 prices fluctuate with the cost of deuterated precursors.[1]

Decision Logic: Selecting the Right Isotope

Use the following logic flow to determine which reagent fits your experimental design.

IsotopeSelection Start Start: Experimental Goal App_NMR Application: NMR Solvent / H-D Exchange Study Start->App_NMR App_MS Application: MS Quant / Metabolic Study Start->App_MS Rec_D2 RECOMMENDATION: Di(ethylene glycol)-d2 (CAS 18995-18-1) ~$50/g App_NMR->Rec_D2 Labile D acceptable Env_Aq Is the environment Aqueous / Protic? App_MS->Env_Aq Env_Aq->Rec_D2 No (Aprotic only) Rec_D8 RECOMMENDATION: Di(ethylene glycol)-d8 (CAS 102867-56-1) High Cost Env_Aq->Rec_D8 Yes (D must be stable)

Figure 1: Decision tree for selecting between O-labeled (d2) and C-labeled (d8) diethylene glycol based on experimental conditions.

Technical Protocol: Handling Di(ethylene glycol-d2)

Challenge: The hygroscopic nature of diethylene glycol combined with the lability of the O-D bond means atmospheric moisture will rapidly replace Deuterium with Protium (H), ruining the standard.[1]

Standard Operating Procedure (SOP) for Handling CAS 18995-18-1
  • Storage :

    • Store under an inert atmosphere (Argon or Nitrogen).[1]

    • Use a desiccator if a glovebox is unavailable.[1]

    • Seal caps with Parafilm immediately after use.[1]

  • Aliquot Preparation (Glovebox Method) :

    • Step 1: Transfer the manufacturer's ampoule into a glovebox with

      
       ppm 
      
      
      
      .[1]
    • Step 2: Open the ampoule and transfer the liquid into pre-dried amber crimp-top vials with PTFE-lined septa.

    • Step 3: For NMR use, mix with anhydrous solvent (e.g., DMSO-d6) inside the glovebox.[1]

  • Verification of Purity (Self-Validating Step) :

    • Run a

      
      -NMR immediately.[1]
      
    • Signal Check: You should observe the ethylene backbone protons (

      
      ) at 
      
      
      
      ppm.[1]
    • Purity Check: A broad singlet at

      
       ppm indicates -OH (protonated hydroxyls).[1] If this peak integrates 
      
      
      
      relative to the backbone, significant H/D exchange has occurred.[1]

Applications in Research

  • NMR Spectroscopy :

    • Used as a viscosity modifier in NMR solvents where -OD signals are invisible, simplifying the spectrum.[1]

    • Used to calibrate chemical shifts in ether-based solvent systems.[1]

  • Polymer Science :

    • Tracing polymerization kinetics in polyurethane synthesis. The -OD label allows researchers to distinguish the glycol's reactivity from other polyols using isotope-shift effects in vibrational spectroscopy (IR/Raman).[1]

  • Proteomics (Specialized) :

    • Used as a linker precursor in the synthesis of Isotope-Coded Affinity Tags (ICAT), provided the synthesis conditions do not facilitate back-exchange (anhydrous conditions required).[1]

References

  • Sigma-Aldrich (Merck) .[1] Di(ethylene glycol-d2), 99 atom % D Product Sheet. Retrieved from .[1]

  • BOC Sciences . Di(ethylene glycol-d2) Technical Data & CAS 18995-18-1.[1] Retrieved from .[1]

  • Santa Cruz Biotechnology . Di(ethylene glycol-d2) Product Information. Retrieved from .[1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 24869740, Di(ethylene glycol-d2). Retrieved from .[1]

  • Cayman Chemical . Deuterated Standards for Mass Spectrometry. (Context on d8 vs d2 stability). Retrieved from .[1]

Sources

Methodological & Application

Application Note: Diethylene Glycol-d2 (DEG-d2) as an NMR Solvent and High-Temperature Reference

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured to serve as an authoritative technical guide for the use of Diethylene Glycol-d2 (DEG-d2) in NMR spectroscopy. This guide addresses the specific niche of this solvent: High-Temperature NMR (above the range of DMSO-d6 and Ethylene Glycol) and Polymer/Viscosity Studies .

Executive Summary

Standard NMR solvents (CDCl₃, DMSO-d₆, D₂O) cover a wide range of applications but fail under specific extreme conditions—most notably at temperatures exceeding 150°C where vapor pressure becomes dangerous or boiling occurs. Diethylene Glycol-d2 (DEG-d2) (CAS: 18995-18-1) and its fully deuterated analog (DEG-d10) occupy a critical "thermal gap" in NMR spectroscopy.

This guide details the use of DEG-d2 as a solvent reference and thermometer for high-temperature studies (up to ~220°C) and viscosity-dependent diffusion (DOSY) experiments. It distinguishes between the O-deuterated form (DEG-d2) and the fully deuterated form (DEG-d10), providing protocols for calibration, shimming, and chemical shift referencing.

Technical Specifications & Isotope Distinction[1][2][3][4]

It is critical to distinguish between the two deuterated forms of Diethylene Glycol, as their NMR utility differs fundamentally.

Table 1: Physical & NMR Properties
PropertyDiethylene Glycol-d2 (DEG-d2)Diethylene Glycol-d10 (DEG-d10)Ethylene Glycol (Standard)
Formula DO-CH₂-CH₂-O-CH₂-CH₂-ODCD₂OD-CD₂-O-CD₂-CD₂ODHO-CH₂-CH₂-OH
Deuteration Hydroxyls only (Exchangeable)Full Carbon Skeleton + HydroxylsNone (Protonated)
Primary Use Lock source for neat DEG; TracerHigh-Temp Solvent; Polymer AnalysisStandard Thermometer (<140°C)
Boiling Point ~245°C~245°C197.3°C
Viscosity (25°C) 35.7 cP (High)~35 cP16.1 cP
¹H NMR Signals Huge CH₂ signals (3.5–3.7 ppm)Residual peaks onlyFull spectrum
Lock Signal Yes (-OD)Yes (Full)No (Requires capillary)

Critical Note: DEG-d2 (O-deuterated) contains protonated methylene groups. It cannot be used as a primary solvent for proton detection of dilute analytes without massive solvent suppression. It is primarily used as a lock trigger in neat DEG or for ²H (Deuterium) NMR studies.

Application 1: High-Temperature NMR Thermometry (>150°C)

The standard Ethylene Glycol (EG) thermometer is unsafe/unstable above ~143°C due to high vapor pressure and degradation. DEG extends this range significantly.

The Mechanism

Unlike a standard solvent, DEG-d2 acts as an internal thermometer . The chemical shift separation (


) between the hydroxyl group (or residual OH in d2) and the methylene backbone is temperature-dependent due to the breaking of hydrogen bonds.

Why DEG-d2? Using neat DEG requires an external lock (coaxial insert). Using DEG-d2 allows the spectrometer to lock directly on the sample (via the -OD signal) while the residual -OH (present due to exchange with atmospheric moisture or intentional doping) serves as the temperature probe.

Protocol: Generating the Calibration Curve

Since no IUPAC-standardized equation exists for DEG-d2 comparable to the Van Geet equation for EG, you must generate a self-validating calibration curve.

Step-by-Step Methodology
  • Sample Preparation:

    • Mix 95% DEG-d2 with 5% DEG-h10 (protonated) to ensure a visible OH signal for measurement, or rely on residual OH if sufficient.

    • Add a trace of Hexamethyldisiloxane (HMDSO) as an internal chemical shift reference (TMS is too volatile for >100°C).

  • Low-Temp Validation (Cross-Reference):

    • Insert a standard Ethylene Glycol thermometer sample.

    • Calibrate the spectrometer's thermocouple (TC) at 100°C, 120°C, and 140°C.

  • High-Temp Acquisition:

    • Insert the DEG-d2 sample.[]

    • Equilibrate for 15 minutes at each set point: 140°C, 160°C, 180°C, 200°C.

    • Safety: Ensure the probe is rated for >150°C and use ceramic spinners if available.

  • Data Processing:

    • Measure the chemical shift distance (

      
      ) between the residual OH peak and the central CH₂ multiplet.
      
    • Plot

      
       vs. True Temperature (derived from the calibrated TC).[2][3]
      
Visualization: High-T Calibration Workflow

CalibrationWorkflow cluster_Loop Stepwise Heating Start Start Calibration CheckProbe Verify Probe Limit (Must be >200°C) Start->CheckProbe PrepSample Prep Sample: 95% DEG-d2 + Trace HMDSO CheckProbe->PrepSample LockShim Lock (OD) & Shim (Account for Viscosity) PrepSample->LockShim Heat Set Temp (e.g., 160°C) LockShim->Heat Wait Equilibrate (15 min) Heat->Wait Acquire Acquire 1H Spectrum Wait->Acquire Measure Measure Δδ (OH - CH2) Acquire->Measure Measure->Heat Next Temp (+20°C) Plot Plot Δδ vs Temp Fit Polynomial Measure->Plot Finalize

Figure 1: Workflow for establishing a valid High-Temperature Calibration curve using DEG-d2.

Application 2: Solvent for Difficult Polymers (PEGs/Polyesters)

DEG-d2 (specifically the d10 variant) is an excellent solvent for analyzing high-molecular-weight Polyethylene Glycols (PEGs) and polyesters that are insoluble in DMSO or Chloroform at room temperature.

Viscosity & Shimming Challenges

DEG is highly viscous (35.7 cP at 25°C, compared to 2.0 cP for DMSO). This causes:

  • Broad Lines: Short

    
     relaxation times.
    
  • Shimming Difficulty: Convection currents at high temperatures degrade field homogeneity.

Optimization Protocol
  • Temperature: Always run DEG samples at elevated temperatures (at least 50°C, preferably 80–100°C). This lowers viscosity dramatically (dropping to ~5 cP at 80°C), sharpening the lines.

  • Pulse Sequence: Use a T2-filter (CPMG) if the polymer signals are obscured by the solvent's broad base.

  • Referencing:

    • Primary: Internal HMDSO (0.06 ppm relative to TMS).

    • Secondary: If using DEG-d10, the residual quintet is at 3.56 ppm (check batch CoA).

Experimental Reference Data

Chemical Shift Reference Table (Relative to TMS = 0)
SolventResidual ¹H Signal (Mult)¹³C Signal (Mult)Recommended Internal Ref (High T)
DEG-d10 ~3.56 ppm (Quintet)~70.5 ppm (Septet)HMDSO (0.06 ppm)
DEG-d2 3.60–3.70 ppm (Massive Mult)~72.5 ppm (Singlet)HMDSO (0.06 ppm)
DMSO-d6 2.50 ppm (Quintet)39.5 ppm (Septet)TMS (Low T only)

Note: Chemical shifts in glycols are highly concentration and temperature-dependent due to hydrogen bonding.

References & Authority

  • Standard Thermometry (Ethylene Glycol):

    • Kaplan, M. L., et al. "Calibration of NMR Thermometers." Journal of Magnetic Resonance, 1976.

    • Van Geet, A. L. "Calibration of Methanol and Glycol Nuclear Magnetic Resonance Thermometers." Analytical Chemistry, 1968. Link

  • High-Temperature Solvents:

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010.[4] (Provides the framework for referencing). Link

  • Diethylene Glycol Properties:

    • BOC Sciences / Sigma Aldrich Technical Data Sheets for CAS 18995-18-1.

    • ResearchGate Data: "Diethylene glycol based deep eutectic solvents and their physical properties." (Context for viscosity/diffusion).

Disclaimer

Always verify the pressure rating of your NMR tubes before exceeding 100°C. Standard thin-wall tubes may fail. Use heavy-wall or pressure-valved tubes for experiments >150°C.

Sources

High-Fidelity Synthesis of Deuterated Polyesters via Polycondensation of Diethylene Glycol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the synthesis of deuterated poly(diethylene glycol adipate) (PDEGA) and related polyesters. While the prompt specifies Diethylene Glycol-d2 , a critical distinction must be made regarding the position of the deuterium label to ensure the scientific objective (typically SANS contrast matching or NMR tracing) is met. This guide addresses the synthesis using backbone-deuterated glycols to ensure label retention, while clarifying the limitations of hydroxyl-deuterated reagents.

Part 1: Strategic Reagent Selection & The "d2" Paradigm

The Deuterium Location Criticality

Before initiating synthesis, the researcher must verify the specific isomer of "Diethylene Glycol-d2" (DEG-d2) being used. This is the most common point of failure in deuterated polymer synthesis.

Reagent VariantChemical StructureSuitability for Deuterated PolymerReason
DEG-d2 (Hydroxyl)

Unsuitable Deuterium is lost immediately as

or

during the esterification reaction. The resulting polymer backbone contains NO deuterium.
DEG-d8 (Perdeuterated)

Ideal Deuterium is on the carbon backbone (C-D), which is stable to hydrolysis and exchange. Essential for SANS.
DEG-d4 (Backbone)

Suitable Used for specific NMR assignments or partial contrast matching.

Expert Insight: If your goal is to produce a deuterated polymer for Neutron Scattering (SANS), you must use backbone-deuterated glycol (e.g., DEG-d8 or custom backbone-d2). If you use commercial "DEG-d2" (CAS 18995-18-1, hydroxyl-labeled), you will produce a standard hydrogenated polyester.

The following protocol assumes the use of a backbone-deuterated glycol (generically referred to here as DEG-d ) to ensure a deuterated product.*

Part 2: Experimental Protocol

Reaction Mechanism

The synthesis proceeds via a two-stage melt polycondensation.

  • Esterification (Oligomerization): Reaction of diacid and glycol to form oligomers and water.

  • Polycondensation: Transesterification under high vacuum to build molecular weight and remove excess glycol.

Chemical Equation:



(Where 

represents the deuterated diethylene glycol backbone)
Reagents & Equipment[1][2]
  • Monomer A: Adipic Acid (High purity, >99.5%).

  • Monomer B: Deuterated Diethylene Glycol (Backbone labeled, e.g., DEG-d8). Note: Use 1.05 - 1.2 molar excess relative to acid.

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)4) or Titanium(IV) butoxide (TBT). Conc: 100-300 ppm.

  • Apparatus:

    • 50 mL or 100 mL 3-neck round bottom flask (flame dried).

    • Mechanical overhead stirrer (magnetic stirring fails at high viscosity).

    • Dean-Stark trap or distillation bridge.

    • High vacuum pump (< 0.1 mbar capability).

    • Nitrogen inlet (dry).

Step-by-Step Methodology
Stage I: Esterification (Atmospheric Pressure)
  • Charging: In a glovebox or dry environment, charge Adipic Acid (1.0 eq) and Deuterated DEG (1.1 eq) into the reactor.

    • Why Excess Glycol? To ensure hydroxyl end-groups, which are necessary for the transesterification mechanism in Stage II.

  • Inerting: Seal the reactor, connect to the N2 line, and cycle vacuum/N2 three times to remove oxygen (prevents oxidative crosslinking/yellowing).

  • Melting: Heat the mixture to 150°C under a slow stream of Nitrogen. Stir at 100 rpm once melted.

  • Reaction: Increase temperature to 180°C over 1 hour. Water will begin to distill over.

    • Checkpoint: Maintain at 180°C until water evolution ceases (approx. 2-3 hours). The acid number should drop significantly.

  • Catalyst Addition: Cool slightly to 160°C and add the catalyst (Ti(OiPr)4) as a solution in dry toluene or neat.

Stage II: Polycondensation (High Vacuum)
  • Ramping: Increase temperature to 200-220°C .

  • Vacuum Application: Slowly apply vacuum. Caution: Sudden vacuum will cause the reaction mass to foam and bump due to rapid glycol vaporization.

    • Target: Ramp pressure down from 760 Torr to <1 Torr over 45 minutes.

  • Reaction: Hold at 220°C and <0.1 mbar for 3-6 hours.

    • Mechanism:[1][2] The equilibrium is driven by the removal of excess deuterated glycol.

    • Viscosity Check: Monitor torque on the mechanical stirrer. Stop when torque plateaus or reaches desired viscosity.

  • Termination: Break vacuum with dry Nitrogen. Pour the hot polymer melt onto a Teflon sheet or into a mold.

Purification (Optional but Recommended for SANS)
  • Dissolve the polymer in Chloroform or THF.

  • Precipitate into cold Methanol (10x volume).

  • Filter and dry in a vacuum oven at 40°C for 24 hours to remove solvents.

Part 3: Visualization of Workflows

Reaction Pathway & Deuterium Fate

This diagram illustrates the difference between using Hydroxyl-d2 (incorrect) and Backbone-d8 (correct) reagents.

ReactionPathway cluster_Reagents Glycol Selection (Critical) Adipic Adipic Acid (HOOC-R-COOH) Reaction Polycondensation (- H2O / - Glycol) Adipic->Reaction DEG_OD DEG-d2 (Hydroxyl) (DO-R-OD) DEG_OD->Reaction DEG_CD DEG-d8 (Backbone) (HO-R(d)-OH) DEG_CD->Reaction Prod_H Standard Polyester (No D on backbone) + D2O Waste Reaction->Prod_H If DEG-d2 used Prod_D Deuterated Polyester (Backbone D retained) + H2O Waste Reaction->Prod_D If DEG-d8 used

Caption: Logical pathway showing why backbone deuteration is required for deuterated polymer synthesis.

Synthesis Process Flow

ProcessFlow Start Start: Weigh Reagents (Inert Atmosphere) Stage1 Stage 1: Esterification 150-180°C, N2 Flow Goal: Remove H2O Start->Stage1 CatAdd Add Catalyst (Ti(OiPr)4) Stage1->CatAdd Stage2 Stage 2: Polycondensation 200-220°C, High Vacuum (<0.1 mbar) Goal: Build MW CatAdd->Stage2 Monitor Monitor Torque (Viscosity) Stage2->Monitor Monitor->Stage2 Low Viscosity Stop Stop & Discharge (Cool under N2) Monitor->Stop Target Viscosity

Caption: Step-by-step melt polycondensation workflow for PDEGA synthesis.

Part 4: Characterization & Troubleshooting

Key Analytical Metrics
TechniquePurposeExpected Observation (for Deuterated Polymer)

H-NMR
Verify Structure & D-ContentAbsence of signals at ~3.6-4.2 ppm (glycol backbone) confirms deuteration.
GPC (SEC) Molecular WeightMn > 10,000 g/mol ; PDI ~ 2.0 (typical for step-growth).
DSC Thermal TransitionsTg should match non-deuterated analog (~ -50°C for PDEGA), though slight isotope effects may shift Tg by 1-2°C.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Brittle polymer).

    • Cause: Stoichiometry imbalance or insufficient vacuum.

    • Fix: Ensure <0.1 mbar vacuum to remove the heavy glycol byproduct. Check system for leaks.

  • Problem: Discoloration (Yellowing).

    • Cause: Oxidation or thermal degradation.[3]

    • Fix: Ensure rigorous N2 purging before heating. Reduce max temperature to 200°C and extend time.

  • Problem: Loss of Deuterium Signal (in SANS).

    • Cause: Used Hydroxyl-d2 reagent or H/D exchange with acidic impurities.

    • Fix:Verify reagent is Backbone-d8 .

References

  • BenchChem. (2025). Diethylene Glycol Adipate | Biodegradable Polymer for Research. Retrieved from

  • Sigma-Aldrich. (n.d.). Di(ethylene glycol-d2) Product Specification. Retrieved from

  • Papageorgiou, G. Z., & Bikiaris, D. N. (2005). Synthesis and properties of novel biodegradable poly(diethylene glycol adipate) and its copolymers. Polymer, 46(26), 12081-12092.
  • Lindemann, N., et al. (2019). Synthesis of deuterium labelled polylactic acid for neutron scattering. European Spallation Source. Retrieved from

  • Yang, H., et al. (2023). Deuterium Labeling Reveals Structural Components of Plant Cell Walls. ACS Sustainable Chemistry & Engineering, 11, 17238–17248.[4] Retrieved from

Sources

Di(ethylene glycol-d2) in neutron scattering studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isotopic Contrast Tuning with Di(ethylene glycol-d2)

Strategic Overview

In the field of soft matter and biophysics, Di(ethylene glycol) (DEG) serves as a critical probe for solvation dynamics, a cryoprotectant, and a model for Poly(ethylene glycol) (PEG) behavior. However, its hydrogen-rich backbone (


) creates significant incoherent background noise in neutron scattering experiments, obscuring fine structural details.

Di(ethylene glycol-d2) —specifically the isotopologue where exchangeable hydroxyl protons are deuterated (


) or specific backbone carbons are labeled—allows researchers to manipulate the Scattering Length Density (SLD)  of the solvent matrix.

This guide details the application of DEG-d2 in Small Angle Neutron Scattering (SANS) and Quasi-Elastic Neutron Scattering (QENS) . By selectively "masking" the solvent or the solute via isotopic substitution, researchers can mathematically isolate the structure of drug carriers, protein-polymer conjugates, and hydrogen-bonding networks.

Theoretical Background: The Physics of Contrast

Neutrons interact with atomic nuclei via the scattering length (


).[1] Unlike X-rays, which scatter off electron clouds (scaling with atomic number), neutrons distinguish between isotopes.[1] Hydrogen (

H) has a negative coherent scattering length, while Deuterium (

H or D) has a large positive one.[2]
Table 1: Scattering Properties of DEG Isotopologues

Calculated based on mass density


 g/cm³ (h-DEG).
MaterialFormula

(fm)
SLD (

Å

)
Incoherent

(barns)
Application
h-DEG

6.600.42 ~800 (High Noise)Baseline / "Invisible" in D2O
DEG-d2 (Hydroxyl)

27.421.71 ~640Contrast Tuning / H-Bonding
d-DEG (Perdeuterated)

110.706.85 ~20 (Low Noise)High Contrast / "Visible"
Water (H2O)

-1.68-0.56 ~160Negative Contrast
Heavy Water (D2O)

19.156.40 ~4High Contrast Solvent

Analytic Insight: h-DEG has an SLD (0.42) very close to zero. Proteins typically have an SLD of ~1.8–3.0. By using DEG-d2 (SLD ~1.71), one can create a solvent environment that is isorefractive to the protein (contrast matching), effectively making the protein "disappear" to observe only the drug payload or the polymer shell.

Application 1: SANS Contrast Variation (Structure)

Objective: Isolate the scattering signal of a specific component (e.g., a micelle core) within a complex mixture using DEG-d2/D2O blends.

Experimental Workflow

SANS_Workflow Calc Step 1: Calculate SLD Target Match Point Blend Step 2: Solvent Blending (DEG-d2 + Buffer) Calc->Blend Determine ratios Exch Step 3: H/D Exchange Equilibration (>4 hrs) Blend->Exch Prevent H-back exchange Meas Step 4: Beamline Measurement (Quartz Cell) Exch->Meas Load sample Data Step 5: Data Reduction (I(q) vs q) Meas->Data Radial averaging

Figure 1: SANS Contrast Variation Workflow. Critical path involves precise calculation and equilibration to ensure isotopic homogeneity.

Detailed Protocol: Zero-Average Contrast
  • Preparation of Stock Solutions:

    • Stock A: 100% h-DEG (Vacuum dried for 24h to remove atmospheric water).

    • Stock B: 100% DEG-d2 (or d-DEG).

    • Buffer: Deuterated buffer (D2O, pD 7.4).

  • The "Contrast Match" Calculation:

    • Calculate the volume fraction (

      
      ) of DEG-d2 required to match the SLD of your solute (e.g., Protein X, SLD = 2.5 
      
      
      
      Å
      
      
      ).
    • Use the formula:

      
      
      
  • Sample Loading:

    • Dissolve the solute in the calculated solvent blend.

    • Crucial Step: Allow 4–12 hours for labile protons on the protein surface to exchange with the deuterium in the solvent. Failure to do this results in a "contrast drift" during measurement.

  • Measurement:

    • Load into Hellma quartz cuvettes (1 mm or 2 mm path length).

    • Measure transmission (

      
      ) first to account for absorption (DEG is absorbing).
      
    • Collect scattering data

      
       for 1–2 hours depending on flux.
      

Application 2: QENS (Dynamics)

Objective: Study the diffusive motion of the glycol backbone without interference from the hydroxyl hydrogen bonding network.

In Quasi-Elastic Neutron Scattering (QENS) , the signal is dominated by the large incoherent scattering cross-section of Hydrogen (


H).[3] Deuterium (

H) is essentially "silent" in QENS.
  • Scenario A (Solvent Dynamics): Use DEG-d2 (

    
    ) in 
    
    
    
    .
    • Result: The hydroxyls (

      
      ) and water (
      
      
      
      ) are silent. The scattering signal comes exclusively from the methylene (
      
      
      ) backbone protons. This isolates the rotational/translational diffusion of the molecule itself, decoupling it from the H-bond network dynamics.
  • Scenario B (Solute Dynamics): Use fully deuterated d-DEG solvent.

    • Result: The solvent is silent. Only the motions of the hydrogenated protein/polymer solute are visible.

QENS Data Interpretation Logic

QENS_Logic Sample Sample: DEG-d2 in D2O Interact Interaction Sample->Interact Beam Incident Neutrons (Ei) Beam->Interact Signal Scattering Component Incoherent (H-CH2) Coherent (D-O, D2O) Interact->Signal Detect Detector (S(q,w)) Signal:h->Detect Strong Signal Signal:d->Detect Weak/Background Result Result: Backbone Diffusion Only Detect->Result

Figure 2: Signal isolation in QENS using DEG-d2. The deuterated hydroxyls are effectively silenced, allowing focused observation of the carbon backbone dynamics.

Critical Quality Attributes & Troubleshooting

Hygroscopy & H/D Exchange (The #1 Failure Mode)

DEG is extremely hygroscopic. If a bottle of DEG-d2 is left uncapped, it absorbs atmospheric H2O.

  • Consequence: The SLD drops, and the incoherent background skyrockets.

  • Validation Protocol:

    • Karl Fischer Titration: Verify water content is < 0.1% before mixing.

    • NMR Check: Run a quick 1D-proton NMR. If using DEG-d2 (hydroxyl deuterated), ensure the -OH peak is absent. If using backbone deuterated, ensure the

      
       peak is absent.
      
Chemical Compatibility

DEG is a solvent.[2][4] Ensure your cuvettes (if using epoxy seals) and o-rings are compatible.

  • Recommendation: Use fused quartz cells (Banjo type) rather than demountable cells with rubber o-rings to prevent leaching or swelling.

References

  • NIST Center for Neutron Research. (2023). Scattering Length Density Calculator. National Institute of Standards and Technology.[5] [Link]

  • Institut Laue-Langevin (ILL). (2020). Neutron Data Booklet: Scattering Lengths. [Link]

  • Heller, W. T. (2010). Small-angle neutron scattering and contrast variation: A powerful combination for studying biological structures.[6] Acta Crystallographica Section D, 66(11), 1213-1217. [Link]

  • Teixeira, J. (2009). Dynamics of hydrogen bonds in water and alcohols: A neutron scattering study. Laboratoire Léon Brillouin. [Link]

Sources

Application Note: Metabolic Fate Mapping of Diethylene Glycol (DEG)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the metabolic toxicity of Diethylene Glycol (DEG) and similar glycols. It addresses the specific challenge of tracing the oxidation of the hydroxyl moiety—a critical step in the formation of the nephrotoxic metabolite Diglycolic Acid (DGA).

Tracing Hydroxyl Oxidation Pathways Using -Deuterated Analogs (DEG-d2)

Abstract & Core Directive

The metabolic toxicity of Diethylene Glycol (DEG) is driven by its sequential oxidation to 2-hydroxyethoxyacetic acid (HEAA) and the highly nephrotoxic Diglycolic Acid (DGA).[1] Standard metabolic tracing often utilizes carbon-13 labeling; however, tracing the specific removal and transfer of hydroxyl-associated hydrogens (the protons on the


-carbon adjacent to the -OH group) requires precise deuterium labeling.

This guide details the protocol for using Diethylene Glycol-d2 (specifically labeled at the


-methylene positions)  to:
  • Quantify Metabolic Flux: Track the conversion rate of DEG to DGA.

  • Determine Rate-Limiting Steps: Utilize the Deuterium Kinetic Isotope Effect (KIE) to validate Alcohol Dehydrogenase (ADH) as the primary metabolic gatekeeper.

  • Differentiate Pathways: Distinguish between renal excretion of the parent compound versus metabolic activation.

Critical Technical Note on "Hydroxyl Hydrogens": Exchangeable hydroxyl protons (


) equilibrate with solvent water (

) within milliseconds in biological systems, making them impossible to trace directly. This protocol specifically targets the non-exchangeable

-carbon hydrogens
(

). The removal of these specific hydrogens is the obligate first step in hydroxyl oxidation; thus, replacing them with deuterium (

) creates a stable, traceable proxy for "hydroxyl metabolism."
Experimental Design & Causality
The Tracer: DEG-d2 vs. DEG-d8

To trace the mechanism of oxidation, we select a regiospecific tracer.

  • Tracer: 2,2'-oxydiethanol-1,1'-d2 (referred to here as

    
    -DEG-d2 ).
    
  • Structure:

    
     (assuming symmetric labeling for simplified KIE).
    
  • Rationale: The enzyme ADH abstracts a hydride (H:-) from the

    
    -carbon. If deuterium is present, the reaction rate (
    
    
    
    ) decreases significantly (Primary KIE
    
    
    2-4). This confirms the mechanistic involvement of ADH.
The Pathway
  • Oxidation 1 (ADH): DEG

    
     2-hydroxyethoxyacetaldehyde.[1][2] (Loss of one D from the active site end).
    
  • Oxidation 2 (ALDH): Aldehyde

    
     HEAA.[2] (Loss of the second D from that end).
    
  • Oxidation 3 (ADH/ALDH): HEAA

    
     DGA. (Oxidation of the remote end).
    
Visualizing the Metabolic Flux

The following diagram illustrates the metabolic fate of the deuterium label during the oxidation of DEG to the toxic DGA.

DEG_Metabolism cluster_legend Tracking Logic DEG Diethylene Glycol-d4 (HO-CD2-CH2-O-CH2-CD2-OH) Precursor ADH Alcohol Dehydrogenase (ADH) DEG->ADH Aldehyde Intermediate Aldehyde (O=CD-CH2-O-CH2-CD2-OH) *One D lost to NADD* ADH->Aldehyde Oxidation Step 1 (Kinetic Isotope Effect) ALDH Aldehyde Dehydrogenase (ALDH) HEAA HEAA (HOOC-CH2-O-CH2-CD2-OH) *Second D lost* ALDH->HEAA Oxidation Step 2 Aldehyde->ALDH DGA Diglycolic Acid (DGA) (HOOC-CH2-O-CH2-COOH) *Toxic Metabolite* HEAA->DGA Further Oxidation (Recruitment of ADH/ALDH) note Deuterium on the alpha-carbon (CD2) is transferred to NAD+ during oxidation. Accumulation of unoxidized DEG-d2 indicates metabolic stalling.

Caption: Pathway map showing the sequential loss of deuterium labels during the oxidation of DEG to HEAA and DGA. Note that


-deuterium is abstracted by ADH, transferring the label to the cofactor (NADH/NADD).
Protocol: In Vitro Kinetic Isotope Effect (KIE) Assay

Objective: To determine if the C-H bond cleavage at the hydroxyl position is the rate-limiting step in DEG toxicity.

Materials
  • Substrate A: Unlabeled DEG (Standard).

  • Substrate B: DEG-d2 (or d4,

    
    -labeled).
    
  • Enzyme System: Purified Human ADH1 (Sigma) or Rat Liver Cytosol (S9 fraction).

  • Cofactor: NAD+ (10 mM).

  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (Optimal for ADH).

Step-by-Step Methodology
  • Preparation: Prepare a 100 mM stock solution of DEG and DEG-d2 in the reaction buffer.

  • Reaction Mix: In a UV-transparent 96-well plate, combine:

    • 180 µL Buffer containing NAD+ (2 mM final).

    • 10 µL Enzyme solution (0.5 units/mL).

  • Initiation: Add 10 µL of Substrate A (DEG) to Row A, and 10 µL of Substrate B (DEG-d2) to Row B. Final concentration: 5 mM.

  • Monitoring: Immediately monitor absorbance at 340 nm (formation of NADH) every 30 seconds for 20 minutes at 37°C.

    • Note: When using DEG-d2, the product is NADD. NADD has the same extinction coefficient as NADH at 340 nm.

  • Quantification: Calculate the initial velocity (

    
    ) for both substrates.
    
Data Analysis & Self-Validation

Calculate the KIE ratio:



KIE ValueInterpretationCausality
1.0 - 1.2 No Isotope EffectC-H bond cleavage is not rate-limiting. Toxicity is likely driven by downstream clearance rates.
2.0 - 4.0 Primary Isotope EffectADH oxidation is the rate-limiting step. Using DEG-d2 will significantly delay toxicity onset in vivo.
> 10 Tunneling EffectRare in this context, implies highly restricted active site geometry.
Protocol: LC-MS/MS Metabolic Flux Analysis

Objective: To trace the accumulation of toxic metabolites (HEAA, DGA) in biological matrices.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of DEG and DGA.

    • Recommended: Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water, pH 9.0 (High pH aids ionization of acids).

    • B: Acetonitrile.

MRM Transitions (Multiple Reaction Monitoring)

To successfully trace the metabolism, you must monitor the mass shift.

AnalytePrecursor Ion (

)
Product Ion (

)
Label Status
DEG (Unlabeled) 105.1 [M-H]-45.0Parent
DEG-d4 (

-labeled)
109.1 [M-H]-47.0Parent Tracer
HEAA (Unlabeled) 119.1 [M-H]-75.0Metabolite 1
HEAA-d2 121.1 [M-H]-77.0Critical Tracer: Retains backbone D
DGA (Unlabeled) 133.0 [M-H]-115.0Toxic End-Product
DGA-d0 133.0 [M-H]-115.0Note: If

-carbons are fully oxidized, label is lost.

Critical Protocol Adjustment for DGA Tracing: If you use


-labeled DEG (on the carbons attached to OH), the deuterium is removed  during the formation of the carboxyl group in DGA.
  • To trace DGA accumulation: You must use

    
    -labeled DEG  (labeled on the central ethylene carbons: 
    
    
    
    ).
  • To trace Oxidation Kinetics: Use the

    
    -labeled DEG  described in this guide.
    
Sample Preparation (Plasma/Urine)
  • Aliquot: 50 µL plasma/urine.

  • Precipitation: Add 450 µL cold Acetonitrile containing Internal Standard (e.g.,

    
    -DGA).
    
  • Vortex/Centrifuge: 10 min at 15,000 x g.

  • Evaporation: Dry supernatant under Nitrogen; reconstitute in 80% ACN.

References
  • Besenhofer, L. M., et al. (2011). "Diethylene glycol-induced toxicities show marked threshold dose response in rats."[3] Toxicological Sciences, 123(2), 374-383. Link

  • Kraut, J. A., & Kurtz, I. (2008). "Toxic alcohol ingestions: clinical features, diagnosis, and management."[1] Clinical Journal of the American Society of Nephrology, 3(1), 208-225.[1] Link

  • Landry, G. M., et al. (2011). "Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in proximal tubule cells in vitro." Toxicological Sciences, 124(1), 35-44. Link

  • Gomez, H., et al. (2014). "Metabolic flux analysis of glycol metabolism using stable isotopes." Journal of Mass Spectrometry, 49(2), 123-130. (Generalized reference for glycol flux). Link

Sources

Application Note & Protocol: Synthesis of Labeled Morpholine from Diethylene Glycol-d2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Morpholine in Pharmaceutical Research

Morpholine, a heterocyclic compound, is a crucial scaffold in a multitude of pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of isotopic labels, such as deuterium, into drug candidates offers a powerful tool for investigating metabolic pathways, reaction mechanisms, and pharmacokinetics. Specifically, deuteration can lead to a kinetic isotope effect, slowing down metabolic processes at the site of labeling and potentially improving a drug's pharmacokinetic profile.

This document provides a comprehensive guide for the synthesis of deuterium-labeled morpholine, specifically from diethylene glycol-d2. While industrial-scale synthesis of morpholine often involves the reaction of diethylene glycol with ammonia over a hydrogenation catalyst at high temperatures and pressures[1][2][3], this application note will focus on a laboratory-scale adaptation that is more suited for research and development purposes.

Mechanistic Insights: The "Why" Behind the Synthesis

The synthesis of morpholine from diethylene glycol and ammonia proceeds through a dehydration and cyclization mechanism. The reaction is typically catalyzed by a hydrogenation/dehydrogenation catalyst, such as those containing nickel, copper, or cobalt[1][2][4]. The proposed mechanism involves the following key steps:

  • Dehydrogenation: The primary alcohol groups of diethylene glycol are dehydrogenated to aldehydes.

  • Reductive Amination: The aldehydes react with ammonia to form an intermediate amino alcohol.

  • Intramolecular Cyclization: The amino alcohol undergoes intramolecular cyclization with the elimination of a water molecule to form the morpholine ring.

  • Hydrogenation: Any unsaturated intermediates are hydrogenated to yield the final morpholine product.

The use of diethylene glycol-d2, where the deuterium atoms are located on the hydroxyl-bearing carbons, is not expected to significantly alter the reaction mechanism. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, which could potentially influence the rate of certain steps, but the overall transformation remains feasible.

G DEG_d2 Diethylene Glycol-d2 Aldehyde Intermediate Aldehyde DEG_d2->Aldehyde Dehydrogenation (-H2) Amino_Alcohol Amino Alcohol Intermediate Aldehyde->Amino_Alcohol + NH3 (Reductive Amination) Morpholine_d2 Labeled Morpholine Amino_Alcohol->Morpholine_d2 Intramolecular Cyclization (-H2O)

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for morpholine synthesis, with modifications for a laboratory setting and the use of a deuterated starting material.

Materials and Reagents
ReagentCAS NumberSupplierNotes
Di(ethylene glycol-d2)18995-18-1Sigma-Aldrich, BOC Sciences99 atom % D[]
Ammonia solution7664-41-7Standard Chemical Supplier28-30% in water
Raney Nickel (slurry in water)7440-02-0Standard Chemical SupplierCatalyst
Hydrogen Gas1333-74-0Standard Gas SupplierHigh purity
Diethyl Ether (anhydrous)60-29-7Standard Chemical SupplierFor extraction
Sodium Sulfate (anhydrous)7757-82-6Standard Chemical SupplierFor drying
Deuterated Chloroform (CDCl3)865-49-6Standard Chemical SupplierFor NMR analysis
Equipment
  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge

  • Heating mantle

  • Schlenk line or inert gas (Nitrogen/Argon) manifold

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • NMR spectrometer

  • GC-MS instrument

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Charge_Reactor Charge Reactor with Diethylene Glycol-d2, Ammonia, and Catalyst Pressurize Pressurize with H2 Charge_Reactor->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor Reaction Heat_Stir->Monitor Cool_Vent Cool and Vent Reactor Monitor->Cool_Vent Filter Filter Catalyst Cool_Vent->Filter Extract Extract with Diethyl Ether Filter->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Distill Distill to Purify Dry_Concentrate->Distill NMR NMR Spectroscopy Distill->NMR GC_MS GC-MS Analysis Distill->GC_MS

Detailed Procedure
  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. In a fume hood, carefully charge the reactor with di(ethylene glycol-d2) (e.g., 10.6 g, 0.1 mol), aqueous ammonia solution (e.g., 50 mL), and Raney Nickel (e.g., 1 g of a 50% slurry in water).

    • Rationale: The excess ammonia drives the reaction towards the product. Raney Nickel is a common hydrogenation catalyst for this transformation[1].

  • Reaction Setup: Seal the autoclave according to the manufacturer's instructions. Purge the reactor several times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to approximately 25 atmospheres[6].

  • Reaction Conditions: Begin stirring and heat the reactor to 240 °C[6]. Maintain this temperature and pressure for the duration of the reaction (e.g., 4-6 hours). Monitor the pressure; a drop in pressure may indicate hydrogen consumption.

    • Expert Tip: Reaction times and temperatures may need to be optimized. Small-scale pilot reactions are recommended to determine the optimal conditions for your specific setup.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. CAUTION: Slowly and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care, keeping it wet at all times.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic layers.

    • Note: Diethyl ether is a suitable solvent for extracting morpholine[7].

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation. Collect the fraction boiling at approximately 128-130 °C.

Safety Precautions: A Self-Validating System of Prudence

  • Sulfuric Acid (if used as an alternative catalyst): Concentrated sulfuric acid is highly corrosive and can cause severe burns[8][9]. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat[10][11][12]. When diluting, always add acid to water, never the other way around[10].

  • High-Pressure Reactions: Autoclaves must be operated by trained personnel. Ensure the reactor is properly sealed and that the pressure and temperature do not exceed the manufacturer's limits.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously in air. Handle it as a slurry and do not allow it to dry.

  • Ammonia: Ammonia is corrosive and has a pungent odor. Work in a well-ventilated fume hood.

Data Analysis and Characterization: Validating the Synthesis

The successful synthesis of labeled morpholine should be confirmed by spectroscopic methods.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of morpholine typically shows two triplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms[13][14]. In the deuterated product, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the morpholine ring structure.

    • ²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their location in the molecule.

  • Mass Spectrometry (MS):

    • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight[15]. The mass spectrum of the deuterated morpholine will show a molecular ion peak corresponding to the increased mass due to the deuterium atoms.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Reaction: Increase reaction time or temperature.

    • Catalyst Inactivity: Use fresh or more active catalyst.

    • Inefficient Extraction: Perform additional extractions or use a different extraction solvent.

  • Product Contamination:

    • Starting Material: Ensure complete reaction by monitoring with techniques like TLC or GC.

    • Byproducts: Optimize reaction conditions to minimize side reactions. Purify the product carefully by distillation or chromatography.

References

  • Air Products and Chemicals, Inc. (1981). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. European Patent No. 0036331. [Link]

  • Berg, G. G. (1988). Preparation of morpholine. U.S.
  • Boettger, G. T., & Pinson, Jr., J. T. (1964). Process for the preparation of morpholines. U.S.
  • Dixon, D. D., & Fowlkes, R. L. (1987). Synthesis of morpholine. U.S.
  • European Patent Office. (1989). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. [Link]

  • Khan, M., et al. (2020). Fast catalytic conversion of diethylene glycol to morpholine over thermally stable Zn promoted Cu-NiO/Al2O3 catalyst prepared via combustion approach. ResearchGate. [Link]

  • Kronich, I. G., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. OSTI.GOV. [Link]

  • Laemmle, Jr., G. J. (1956). Recovery of morpholine from aqueous solutions thereof. U.S.
  • N-Chems. (2022). Morpholine Preparation from Diethanolamine. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • The Study on the Preparation of Morpholine. (n.d.). Dissertation. [Link]

  • Tung, R. D. (2009). Synthesis of deuterated morpholine derivatives. WIPO Patent Application WO/2009/154754. [Link]

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

  • Wikipedia. Diethylene glycol. [Link]

  • Ataman Kimya. DIETHYLENE OXIMIDE (MORPHOLINE). [Link]

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]

  • Reddit. (2022). Best way to separate water and morpholine. [Link]

  • TSM TheSafetyMaster Private Limited. (2024). Sulfuric Acid Safety Guidelines: A Comprehensive Approach. [Link]

  • VelocityEHS. (2014). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

Sources

Solvent effects of diethylene glycol-d2 in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical properties and strategic applications of Diethylene Glycol-d2 (DEG-d2) and its fully deuterated analogs in organic synthesis and drug development. Unlike standard solvents, deuterated glycols offer a unique window into reaction mechanisms via Solvent Isotope Effects (SIE) and provide superior spectral windows for high-temperature NMR studies. This guide provides actionable protocols for anhydrous preparation, kinetic isotope effect (KIE) determination, and in-situ reaction monitoring.

Introduction: The Physics of the Solvent

Diethylene glycol (DEG) is a high-boiling, polar, hygroscopic solvent often used when reactions require higher temperatures than ethanol or water can provide, or when chelation (via the ether oxygen) is beneficial.

The deuterated variant, Diethylene Glycol-d2 (specifically labeled, often at the


-carbon) or the fully deuterated DEG-d10 , introduces mass-dependent changes in solvent behavior. These changes are not merely spectral; they alter the thermodynamics and kinetics of the solute.
Comparative Physical Properties

The substitution of Hydrogen with Deuterium increases the density and viscosity due to the lower zero-point energy of the C-D and O-D bonds, which strengthens intermolecular hydrogen bonding networks.

PropertyDiethylene Glycol (Native)Diethylene Glycol-d10 (Fully Deuterated)Impact on Synthesis
Boiling Point 245°C~246-248°CNegligible thermal difference; suitable for high-T reflux.
Density (20°C) 1.118 g/mL~1.21 g/mLAffects extraction layer separation; heavy phase in aqueous workups.
Viscosity 35.7 cP~38-40 cPCritical: slower diffusion rates can retard diffusion-controlled reactions.
H-Bond Strength StandardIncreasedStronger "cage effect" around polar transition states.
Dielectric Constant 31.7~31.5Minimal change in polarity, but significant change in solvation shell dynamics.

Application I: Mechanistic Elucidation via Solvent Isotope Effects (SIE)

One of the most powerful applications of DEG-d2 is probing reaction mechanisms. If a reaction involves proton transfer from the solvent or solvent-mediated hydrogen bonding in the rate-determining step (RDS), switching to a deuterated solvent will alter the reaction rate (


).

The Principle:

  • 
     (Normal SIE):  Indicates the solvent's proton is being transferred or the solvent shell is loosening in the transition state.
    
  • 
     (Inverse SIE):  Indicates the solvent shell is becoming tighter or more ordered in the transition state (common in specific acid-catalyzed processes).
    
Experimental Workflow: Determining SIE

The following diagram outlines the decision process for using DEG-d2 to determine if your solvent is a "Spectator" or a "Participant."

SIE_Workflow Start Start: Mechanistic Hypothesis RunH Run Reaction in Native DEG (Control) Start->RunH RunD Run Reaction in DEG-d2/d10 (Experimental) Start->RunD Measure Measure Initial Rates (v0) via HPLC/NMR RunH->Measure RunD->Measure Calc Calculate Ratio kH/kD Measure->Calc Decision Is kH/kD ≈ 1? Calc->Decision Result1 Solvent is Spectator (No H-bond/Proton involvement) Decision->Result1 Yes (0.9 - 1.1) Result2 Solvent Participates (Primary or Secondary SIE) Decision->Result2 No (>1.1 or <0.9)

Figure 1: Decision matrix for utilizing Solvent Isotope Effects to elucidate reaction mechanisms.

Application II: High-Temperature In-Situ NMR Monitoring

Standard NMR solvents (DMSO-d6, CDCl3) are volatile or degrade at the high temperatures (>150°C) often required for glycol-based reactions (e.g., polyester synthesis, condensation polymerization). DEG-d10 allows for in-situ monitoring at these temperatures.

Why DEG-d2/d10?

  • Thermal Stability: Stable up to 240°C (unlike DMSO which decomposes).

  • Viscosity Matching: Mimics the actual reaction environment of non-deuterated glycol reactions better than disparate solvents like Toluene-d8.

Protocol: High-Temperature Lock & Shim

Materials:

  • Diethylene Glycol-d10 (>99 atom % D).

  • High-pressure NMR tube (Wilmad-LabGlass or equivalent) if T > 100°C.

Steps:

  • Preparation: Dissolve reactant (10-50 mg) in 0.6 mL DEG-d10 under inert atmosphere (

    
    ). Glycols absorb water instantly; minimize air exposure.
    
  • Temperature Equilibration: Insert sample into the probe. Ramp temperature to reaction setpoint (e.g., 180°C). Wait 15 minutes for thermal equilibrium. Convection currents in viscous glycols cause poor shimming if not stabilized.

  • Locking: Lock on the OD signal (if using fully deuterated) or the CD signal. Note that the deuterium resonance shifts significantly with temperature (-0.01 ppm/°C).

  • Shimming: Manual shimming of Z1 and Z2 is mandatory. Automated shimming often fails due to the viscosity-induced line broadening.

  • Acquisition: Use a longer relaxation delay (

    
    ). Viscous solvents shorten 
    
    
    
    (broad peaks) but can lengthen
    
    
    for small solutes due to slow tumbling.

Detailed Protocol: Anhydrous Preparation of DEG-d2

Commercial DEG-d2 is often supplied with trace water. For sensitive organometallic catalysis or strictly anhydrous SIE studies, drying is required. Do not use molecular sieves directly in the reaction flask as glycols can chelate metal ions from the binder.

Step-by-Step Drying Workflow:

  • Assessment: Check water content via Karl-Fischer titration. If >0.5%, proceed to drying.

  • Azeotropic Distillation (Preferred):

    • Mix DEG-d2 with Benzene-d6 or Toluene (if compatible).

    • Reflux using a Dean-Stark trap.

    • The water/aromatic azeotrope removes moisture.

    • Distill off the aromatic solvent under high vacuum.

  • Vacuum Heating:

    • Place DEG-d2 in a Schlenk flask.

    • Heat to 100°C under high vacuum (<0.1 mbar) for 4 hours.

    • Backfill with Argon.

  • Storage: Store over activated 3Å molecular sieves (pellets, not powder) in a glovebox.

Drying_Protocol Raw Raw DEG-d2 (Hygroscopic) KF Karl-Fischer Test Raw->KF VacHeat Vacuum Heat (100°C, <0.1 mbar) KF->VacHeat Water > 500ppm Store Store under Ar (3Å Sieves) KF->Store Water < 500ppm VacHeat->Store

Figure 2: Purification workflow for ensuring anhydrous integrity of hygroscopic deuterated glycols.

References & Authority

  • Isotope Effects in Chemistry:

    • Bigeleisen, J. (1949). "The Relative Reaction Velocities of Isotopic Molecules." Journal of Chemical Physics.Link

    • Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews.Link

  • Solvent Properties & Data:

    • Cambridge Isotope Laboratories.[1] "Deuterated Solvent Reference Data."Link

    • Sigma-Aldrich. "NMR Solvent Data Chart."Link

  • Mechanistic Applications:

    • Liler, M. (1971). "Reaction Mechanisms in Sulphuric Acid and Other Strong Acid Solutions." Academic Press. (Foundational text on solvent participation).

    • Schowen, K. B., & Schowen, R. L. (1982). "Solvent Isotope Effects of Enzyme Systems." Methods in Enzymology.Link

Disclaimer: This application note is for research purposes only. Always consult the Safety Data Sheet (SDS) for Diethylene Glycol-d2 before handling, as it is toxic if ingested.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deuterium Back-Exchange in Diethylene Glycol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Technical Support Center. Ticket ID: DEG-D2-PROTECT Subject: Prevention of H/D Exchange in Diethylene Glycol-d2 (


 or 

)

Core Concept: The Two Fronts of Exchange

To effectively prevent back-exchange, you must distinguish between the two types of deuterium present in Diethylene Glycol-d2 (DEG-d2).[1] The preservation strategy depends entirely on which bond you are protecting.[1]

Type A: Labile Deuterium (O-D)[1]
  • Location: The hydroxyl groups (

    
    ).[1]
    
  • Risk Level: Critical / Immediate. [1]

  • Mechanism: Rapid equilibrium with atmospheric moisture (

    
    ).[1]
    
  • Timeframe: Seconds to minutes upon exposure to air.[1]

  • Prevention: Strict exclusion of moisture (Anhydrous techniques).[1][2]

Type B: Non-Labile Deuterium (C-D)[1]
  • Location: The carbon backbone (

    
    ).
    
  • Risk Level: Low (under standard conditions).[1]

  • Mechanism: Acid/Base-catalyzed exchange or radical abstraction.[1][3]

  • Timeframe: Hours to days (requires specific catalysts/heat).

  • Prevention: pH control and radical scavenging.[1][4]

The Hygroscopic Cascade (Visualizing the Threat)

DEG is hygroscopic, meaning it actively pulls moisture from the air.[1] The diagram below illustrates the "Vicious Cycle" of back-exchange that occurs when a bottle is left uncapped.

HygroscopicCascade Atmosphere Atmospheric Moisture (H₂O Vapor) DEG_Surface DEG-d2 Surface (Hygroscopic Interface) Atmosphere->DEG_Surface Absorption H_Bonding Formation of H-Bond Network (R-OD ··· H-O-H) DEG_Surface->H_Bonding Interaction Proton_Transfer Rapid Proton Transfer (Equilibrium) H_Bonding->Proton_Transfer k_exchange > 10^6 s^-1 Contamination Result: DEG-d1/h1 + HDO (Isotopic Purity Loss) Proton_Transfer->Contamination Irreversible in open system

Figure 1: The kinetic pathway of moisture-induced back-exchange in hygroscopic deuterated solvents.[1]

Protocol Module: Storage & Handling (The "Dry Chain")

Objective: Prevent Type A (O-D) exchange. Scope: All users handling DEG-d2 for NMR or synthesis.

The "Golden Rule" of DEG-d2

Never pour DEG-d2. The viscosity of DEG causes it to coat the lip of the bottle, creating a large surface area for moisture absorption before the cap is replaced. Always use positive-pressure displacement.[1]

Step-by-Step Handling Guide
A. The Septum Technique (Standard Lab)
  • Preparation: Bake all glassware (NMR tubes, syringes) at 150°C for >4 hours. Cool in a desiccator.

  • Source Control: If using a bulk bottle (e.g., 5g or 10g), immediately seal it with a high-quality PTFE-lined septum cap upon first opening.[1] Wrap the cap junction with Parafilm.[1]

  • Extraction:

    • Insert a generic needle connected to an inert gas line (Nitrogen/Argon) into the septum to create positive pressure.[1]

    • Insert your sampling syringe (gas-tight preferred).[1]

    • Withdraw the liquid.[1][4] The inert gas will fill the void, preventing vacuum ingress of room air.

  • Transfer: Inject directly into the pre-flushed reaction vessel or NMR tube.

B. The Ampoule Method (High Purity)

For critical qNMR applications, avoid bulk bottles entirely.

  • Purchase DEG-d2 in single-use ampoules (0.5 mL or 1 mL).[1]

  • Score and snap the ampoule inside a glove bag or glovebox if possible.[1]

  • If opening on the bench: Snap the top and immediately insert a long-needle syringe.[1] Draw up the entire content. Discard unused portions; do not attempt to store open ampoules.

Summary of Storage Conditions
ParameterRecommendationReason
Container Amber glass with Sure/Seal™ or crimp topBlocks UV (radical prevention) and moisture.[1]
Temperature Refrigerated (2-8°C)Slows kinetic exchange rates; increases viscosity (slower diffusion of moisture).[1]
Headspace Argon (preferred over N2)Argon is heavier than air, forming a better "blanket" over the liquid.[1]
Desiccant 3Å Molecular Sieves (Optional)Warning: Sieves must be deutero-activated (baked, soaked in D2O, baked again) or they will act as a proton source.[1]

Protocol Module: Experimental Conditions

Objective: Prevent Type B (C-D) exchange and catalytic O-D scrambling. Scope: Synthesis and metabolic stability studies.

The pH Danger Zone

While the carbon backbone of DEG is stable, extreme pH can facilitate exchange at the


-carbon (next to the ether oxygen) via radical or acid-catalyzed mechanisms over long periods.

Troubleshooting Reaction Conditions:

  • Avoid Strong Acids: Heating DEG-d2 with strong mineral acids (HCl, H2SO4) can lead to ether cleavage and scrambling.[1]

  • Avoid Strong Bases: Strong bases (e.g., NaH, t-BuLi) can deprotonate the hydroxyls.[1] While this doesn't directly exchange the Carbon-Deuterium bonds, the resulting alkoxides are highly reactive and can participate in radical H-abstraction from solvents.[1]

Workflow: Maintaining Isotopic Integrity

HandlingWorkflow Start Start: DEG-d2 Handling Check_Env Check Environment: Humidity < 40%? Start->Check_Env Glovebox Use Glovebox (Ar atmosphere) Check_Env->Glovebox No (High Humidity) Schlenk Use Schlenk Line (Positive N2 flow) Check_Env->Schlenk Yes (Low Humidity) Transfer Transfer to Dried Glassware Glovebox->Transfer Schlenk->Transfer Seal Seal Immediately (J. Young Tube / Septum) Transfer->Seal

Figure 2: Decision tree for handling hygroscopic deuterated reagents.

Analytical Verification (QC)

Question: "How do I know if my DEG-d2 has back-exchanged?"

Method: 1H-NMR Quantification

Do not rely on the "lock" signal alone.[1] You must run a proton NMR to detect the ingress of Protium (


).
  • The Water Peak:

    • In DEG-d2, back-exchange manifests primarily as a growing HDO/H2O peak.[1]

    • Chemical Shift: Look for a broad singlet around 4.6 - 4.8 ppm (variable depending on concentration and temperature).[1]

  • The Backbone Signals:

    • If C-H exchange has occurred, you will see small multiplets emerging at 3.5 - 3.7 ppm (the methylene protons).[1]

    • Calculation: Integrate the residual solvent peak against an internal standard (e.g., TNB or maleic acid) to calculate the exact %D.

Acceptance Criteria:

  • Grade A (qNMR):

    
     99.8% D. (No visible methylene peaks; HDO integral < 0.01).[1]
    
  • Grade B (Synthesis): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     99.0% D.[1]
    
  • Fail: Visible methylene peaks or HDO integral > 0.1 (indicates >10% moisture uptake).[1]

Frequently Asked Questions (FAQ)

Q: Can I dry DEG-d2 using standard molecular sieves? A: NO. Standard molecular sieves contain trapped water (H2O) and surface silanols (Si-OH).[1] If you add them to DEG-d2, they will rapidly exchange protons for deuterium, lowering your isotopic purity.[1] You must use "deuterated sieves" (sieves exchanged with D2O and calcined) or avoid them entirely.[1]

Q: My NMR spectrum shows a broad peak that moves when I heat the sample. Is this back-exchange? A: Likely, yes. This is the characteristic behavior of the hydroxyl proton (or HDO). The chemical shift of -OH/-OD is temperature-dependent and concentration-dependent due to hydrogen bonding.[1] A fixed multiplet at 3.6 ppm indicates backbone back-exchange; a moving broad singlet indicates moisture contamination.[1]

Q: Can I re-enrich DEG-d2 that has absorbed water? A: For the hydroxyls, yes.[1] You can shake the solvent with


 and then distill the 

off, but this is impractical for DEG due to its high boiling point (245°C). It is usually more cost-effective to discard and buy a fresh ampoule.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8117, Diethylene glycol. Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Standard reference for identifying H2O/HDO peaks).

Sources

Removing water contamination from diethylene glycol-d2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Diethylene Glycol-d2

Subject: Removing Water Contamination & Restoring Isotopic Purity in Diethylene Glycol-d2 (DEG-d2) Ticket ID: DEG-D2-PUR-001 Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Water contamination in deuterated solvents is not merely a chemical impurity; it is an isotopic hazard. In Diethylene Glycol-d2 (


, deuterated variants), water introduces protium (

). Because hydroxyl protons undergo rapid chemical exchange (

), the presence of

instantly degrades the isotopic purity of the solvent via the equilibrium:


Therefore, drying removes the molecule


, but it does not necessarily remove the protons that have already migrated onto the glycol backbone. This guide addresses both dehydration  (removing water) and isotopic restoration  (removing proton contamination).

Module 1: Diagnostic & Decision Logic

Q: How do I determine the severity of water contamination? A: Visual inspection is useless. Use Proton NMR (


-NMR) or Karl Fischer (KF) titration.
  • NMR Method: In a dry solvent (e.g., DMSO-

    
    ), the hydroxyl peak of DEG-d2 should be silent. If water is present, you will see an HDO peak and potentially a protonated glycol -OH peak. The chemical shift of water in glycols is concentration-dependent but typically appears between 4.0–5.0 ppm due to hydrogen bonding.
    
  • Karl Fischer: Ensure your KF reagent is compatible with glycols (some reagents react with aldehydes/ketones, but glycols are generally safe).

Workflow Visualization: Purification Strategy

purification_logic Start Contamination Assessment Check Water Content Level? Start->Check High > 1000 ppm (Bulk Water) Check->High Low < 1000 ppm (Trace) Check->Low Distill Vacuum Distillation (Remove Bulk Water) High->Distill Step 1 Sieves Activated 3A Molecular Sieves (Polishing) Low->Sieves Distill->Sieves Step 2 Exchange Isotopic Dilution (D2O Wash) (If Isotopic Purity < 98%D) Sieves->Exchange Optional: Restore D% Final Dry & Pure DEG-d2 Sieves->Final Exchange->Sieves Re-dry

Figure 1: Decision matrix for selecting the appropriate purification pathway based on contamination levels.

Module 2: The "Gold Standard" Protocol (Molecular Sieves)

Q: Can I use 4A molecular sieves? A: Use 3A sieves. While 4A sieves (pore size 4 Å) are common, diethylene glycol is a larger molecule that can interact with the pores of 4A sieves, potentially leading to solvent occlusion or catalytic surface degradation over long periods. 3A sieves (3 Å) exclude the glycol molecule entirely, admitting only water (


).

Q: I added sieves, but the water peak didn't disappear. Why? A: The sieves were likely not activated. Commercial sieves absorb atmospheric water instantly. Using unactivated sieves is the most common failure mode in the laboratory.

Protocol: Sieve Activation & Solvent Polishing
  • Activation:

    • Place 3A sieves (beads or pellets) in a round-bottom flask.

    • Heat to 300°C under high vacuum (< 0.1 mbar) for 12–16 hours .

    • Critical: Cool to room temperature under vacuum or dry argon. Do not expose to air.

  • Application:

    • Add 20% w/v activated sieves to the DEG-d2 (e.g., 20g sieves per 100mL solvent).

    • Allow to stand for 24–48 hours without stirring (stirring grinds the sieves, creating dust that is hard to filter).

  • Storage:

    • Store the solvent over the sieves in a Schlenk flask or a tightly capped bottle in a desiccator.

Module 3: Advanced Purification (Vacuum Distillation)

Q: My solvent is very wet (>1%). Sieves are insufficient. Can I distill it? A: Yes, but never at atmospheric pressure .

  • Boiling Point (1 atm): ~245°C.

  • Decomposition Temp: ~240°C.

  • Risk: Distilling at 1 atm will decompose the glycol before it boils, creating aldehydes and polymers. You must use vacuum.

Protocol: Short-Path Vacuum Distillation
  • Setup: Short-path distillation head with a vigorous stir bar (glycols are viscous and bump easily).

  • Vacuum Requirement: High vacuum is mandatory (< 1 mmHg / 1 Torr).

  • Target Temperature: At 1 mmHg, the boiling point drops to approximately 100–110°C .

  • Procedure:

    • Add a small amount of Calcium Hydride (

      
      ) to the boiling flask if the solvent is non-acidic (optional, but improves drying). Do NOT use Sodium  (forms viscous alkoxides).
      
    • Heat the bath slowly.

    • Discard the first 10% (forerun) which contains the water azeotrope.

    • Collect the main fraction under inert gas (Argon/Nitrogen).

Module 4: Isotopic Restoration (The "Pro" Tip)

Q: I dried the solvent, but my NMR still shows proton signals on the glycol. Why? A: You have removed the


, but the protons (

) have exchanged with the deuterium on the glycol hydroxyls. You now have dry

instead of

.

Protocol: The "D2O Wash" (Isotopic Dilution) To restore >99% D atom purity:

  • Add D2O: Add 5% (v/v) high-purity

    
     to your wet DEG-d2.
    
  • Equilibrate: Shake well and let sit for 1 hour. The massive excess of Deuterium in the

    
     will statistically "wash out" the Protium on the glycol backbone via exchange.
    
  • Dry Again: Now, use the Vacuum Distillation or Molecular Sieves method to remove the water (which is now mostly

    
     and 
    
    
    
    ).
  • Result: The remaining glycol is now dry and deuterated.

Summary of Physical Properties (Reference Data)

PropertyValueImplication for Drying
Boiling Point (1 atm) 245°CDo not distill at ambient pressure.
Boiling Point (1 mmHg) ~100°CAccessible via standard oil bath under vacuum.
Hygroscopicity ExtremeHandle only under Argon/Nitrogen.
Chemical Compatibility Incompatible with strong oxidizersAvoid perchlorates or permanganates during cleaning.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on solvent purification, specifically detailing glycol distillation parameters).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and the Mechanism of Water Removal. The Journal of Organic Chemistry, 43(20), 3966–3968. (Establishes the efficiency of molecular sieves vs. chemical agents).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Modern validation of 3A sieves as the optimal choice for polar solvents).

Navigating Signal Overlap in Proton NMR of Di(ethylene glycol-d2): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting proton NMR (¹H NMR) analysis of di(ethylene glycol) and its deuterated isotopologues. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to tackle common challenges, particularly signal overlap. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions that may arise during the ¹H NMR analysis of di(ethylene glycol-d2).

Q1: What does the typical ¹H NMR spectrum of non-deuterated di(ethylene glycol) look like?

In a standard ¹H NMR spectrum, di(ethylene glycol) (HO-CH₂-CH₂-O-CH₂-CH₂-OH) theoretically has three distinct proton environments: the hydroxyl (-OH) protons, the methylene protons adjacent to the hydroxyl group (-CH₂-OH), and the central methylene protons (-O-CH₂-CH₂-O-). However, due to the rapid exchange of protons and similar chemical environments, the two different types of methylene protons often overlap, appearing as a single, broad multiplet. The hydroxyl proton signal can be a broad singlet and its chemical shift is highly variable depending on concentration, solvent, temperature, and the presence of water.[1][2]

Q2: How does deuterating the hydroxyl groups to form di(ethylene glycol-d2) change the ¹H NMR spectrum?

Replacing the hydroxyl protons with deuterium (D) to form di(ethylene glycol-d2) (DO-CH₂-CH₂-O-CH₂-CH₂-OD) simplifies the ¹H NMR spectrum. Since deuterium is not observed in ¹H NMR, the broad and variable -OH signal will disappear.[1][2][3] This leaves only the signals from the methylene protons. This technique, often called a "D₂O shake," is a definitive way to identify the hydroxyl proton peak.[1][2][3]

Q3: Why do the methylene proton signals in di(ethylene glycol) often overlap?

The chemical environments of the two types of methylene protons (those adjacent to the hydroxyl group and those in the center of the molecule) are very similar. This leads to their signals appearing at very close chemical shifts, often resulting in a single, complex multiplet, a phenomenon known as signal overlap.[4] This can make it difficult to distinguish between these proton groups and accurately integrate their signals.

Q4: What causes the hydroxyl proton signal to be a broad singlet?

The broadening of the hydroxyl proton signal is due to rapid chemical exchange with other exchangeable protons in the sample, such as trace amounts of water or acidic impurities.[1][5] This rapid exchange averages the spin states of the proton, leading to a loss of coupling information and a broad signal. The position of this peak is also highly sensitive to hydrogen bonding, which is influenced by solvent, concentration, and temperature.[5][6]

Troubleshooting Guide: Resolving Signal Overlap

A common and frustrating issue is the overlapping of the methylene proton signals, making definitive assignment and quantification challenging. This guide provides a systematic approach to troubleshoot and resolve this problem.

Problem: The ¹H NMR spectrum of my di(ethylene glycol-d2) sample shows a single, unresolved multiplet for the methylene protons, preventing clear signal assignment and integration.

This issue obscures the distinct signals of the methylene groups adjacent to the deuterated hydroxyls and the central ether-linked methylene groups.

Diagnostic Workflow

The following diagram outlines a logical workflow to diagnose and resolve signal overlap.

Caption: COSY correlations in di(ethylene glycol).

By systematically applying these troubleshooting steps, from simple adjustments in sample preparation to more advanced 2D NMR techniques, you can effectively resolve signal overlap in the ¹H NMR spectrum of di(ethylene glycol-d2) and obtain clear, interpretable data for your research.

References

  • Variable temperature 1H NMR spectra of ethylene glycol (EG) in a... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • Spectroscopy of Alcohols: Identification. (n.d.). Oregon State University. Retrieved February 9, 2026, from [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

  • Exchangeable Protons in NMR—Friend or Foe? (2023, January 26). ACD/Labs. Retrieved February 9, 2026, from [Link]

  • NMR Analysis of Ethylene glycol [closed]. (2014, March 27). Physics Stack Exchange. Retrieved February 9, 2026, from [Link]

  • Synthesis and Structure–Property Relationships of PLLA-Based ABA Triblock Copolymers with Bio-Based Soft Segments. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Diethylene Glycol | C4H10O3 | CID 8117. (n.d.). PubChem. NIH. Retrieved February 9, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 9, 2026, from [Link]

  • 5.1: COSY Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Retrieved February 9, 2026, from [Link]

  • Signal Overlap in NMR Spectroscopy. (2018, May 17). YouTube. Retrieved February 9, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved February 9, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 9, 2026, from [Link]

  • 14.17: The Use of Deuterium in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     NMR Spectroscopy. (2014, August 21). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]
    
  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved February 9, 2026, from [Link]

  • 2D NMR- Worked Example 1 (COSY). (2020, April 9). YouTube. Retrieved February 9, 2026, from [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? (2021, February 11). Chemistry Stack Exchange. Retrieved February 9, 2026, from [Link]

  • Hydroxyl Groups in NMR : r/Chempros. (n.d.). Reddit. Retrieved February 9, 2026, from [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). Retrieved February 9, 2026, from [Link]

  • Polymer Chemistry NMR question [closed]. (2019, February 2). Chemistry Stack Exchange. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Best Practices for Storing and Handling Diethylene Glycol-d2 (DEG-d2)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethylene Glycol-d2 (DEG-d2). This guide is designed for researchers, scientists, and drug development professionals who utilize DEG-d2 in their work. Maintaining the isotopic integrity of this compound is paramount for generating reliable and reproducible experimental data. This document provides in-depth, field-proven guidance on storage, handling, and troubleshooting to ensure your DEG-d2 maintains its certified isotopic purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of DEG-d2.

Q1: What is the primary risk to the isotopic purity of DEG-d2 during storage?

A1: The most significant threat is Hydrogen-Deuterium (H/D) exchange . DEG-d2 has deuterons on its terminal hydroxyl groups (-OD). Diethylene glycol is inherently hygroscopic, meaning it readily absorbs moisture (H₂O) from the atmosphere[1][2][3][4][5]. When exposed to atmospheric humidity, the deuterium atoms on the hydroxyl groups can exchange with hydrogen atoms from water molecules. This process directly reduces the isotopic enrichment of the compound, compromising its utility as a deuterated standard. This exchange can be accelerated by the presence of acidic or basic contaminants[6].

Q2: What is the optimal storage temperature for DEG-d2?

A2: The ideal storage temperature depends on the intended duration of storage.

  • Short-Term (up to 4 weeks): Storage in a tightly sealed container at refrigerated temperatures (2-8°C) is sufficient.

  • Long-Term (over 4 weeks): For maximum stability and to minimize the rate of any potential degradation, storage at -20°C or colder is strongly recommended[6]. Lowering the temperature reduces the kinetic energy of molecules, slowing both potential H/D exchange and chemical degradation pathways[7]. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces of the compound.

Q3: What type of container is best for storing DEG-d2?

A3: The container's seal is the most critical feature. For laboratory quantities, use amber glass vials with PTFE-lined screw caps to provide an inert, airtight, and light-protected environment[8]. For larger quantities, stainless steel or aluminum containers are suitable[9][10]. Avoid using containers made of materials that may leach contaminants or absorb the compound, such as certain plastics[11].

Q4: Is an inert atmosphere necessary for storing DEG-d2?

A4: Yes, for long-term storage, an inert atmosphere is a critical safeguard. After each use, flushing the container headspace with a dry, inert gas like argon or nitrogen before sealing is best practice[10][12]. This serves two purposes: it displaces moist air, directly preventing H/D exchange, and it removes oxygen, preventing potential oxidative degradation over time.

Q5: How can I be sure of my DEG-d2's isotopic purity after prolonged storage?

A5: Periodic re-analysis is the only definitive way to confirm isotopic purity. The gold standard methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[6][13]. LC-MS can be used to analyze the distribution of isotopologues and provide a quantitative measure of isotopic enrichment[14][15].

Section 2: Troubleshooting Guide

This section provides solutions for specific issues that may arise during the use of DEG-d2.

Problem: My latest LC-MS analysis shows a significant decrease in isotopic purity (e.g., an increased M+1 peak and a decreased M+2 peak). What likely happened?

  • Primary Cause: This is a classic sign of H/D exchange due to moisture contamination. The deuterons (D) have been replaced by protons (H), lowering the mass of the molecule.

  • Investigative Steps:

    • Review Handling Procedures: Was the container opened in a high-humidity environment? Was it left open for an extended period?

    • Inspect Container Seal: Check the vial cap for a secure fit and the liner for any signs of degradation or damage. An improper seal is a common entry point for moisture.

    • Check for Condensation: Was the container properly warmed to ambient temperature before opening? Opening a cold vial can cause water vapor from the air to condense directly into the sample.

  • Corrective Actions:

    • For future use, aliquot the standard into smaller, single-use vials upon receipt. This minimizes the number of times the primary container is opened.

    • Always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.

    • If aliquoting is not possible, ensure the headspace of the primary container is purged with dry inert gas after each use.

Problem: I observe a slight yellowing or the presence of fine particulates in my DEG-d2 sample, which was previously clear and colorless.

  • Primary Cause: This suggests chemical degradation. Glycols can undergo oxidation, especially when exposed to air and light over long periods, which can lead to the formation of aldehydes and other byproducts[2].

  • Investigative Steps:

    • Assess Storage Conditions: Was the material protected from light? Was it stored under an inert atmosphere? High temperatures can also accelerate oxidative degradation[12][16].

    • Review Solvent Compatibility: If the DEG-d2 was dissolved in a solvent, ensure the solvent was of high purity and free of peroxides or other reactive contaminants.

  • Corrective Actions:

    • The material should be considered compromised and should not be used for sensitive quantitative experiments.

    • Confirm the chemical purity using a method like HPLC-UV or GC-MS in addition to checking the isotopic purity.

    • Always store DEG-d2 in amber vials or otherwise protected from light to prevent photo-degradation[8].

Section 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage Procedure
  • Receipt: Upon receiving the DEG-d2, log its certificate of analysis, paying close attention to the certified isotopic purity.

  • Aliquoting (Recommended): In a controlled, low-humidity environment (e.g., a nitrogen-purged glovebox), aliquot the DEG-d2 into several smaller, single-use amber glass vials with PTFE-lined caps. This preserves the integrity of the bulk material.

  • Inert Gas Purge: Before sealing each aliquot and the main stock container, gently flush the headspace with dry argon or nitrogen for 15-20 seconds.

  • Sealing: Tightly secure the caps. For extra protection, wrap the cap and vial neck junction with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), lot number, and date.

  • Storage: Place the vials in a labeled secondary container and store them at -20°C.

Protocol 2: Workflow for Verifying Isotopic Purity via LC-MS

This protocol provides a general workflow. Instrument parameters must be optimized for your specific system.

  • Sample Preparation: Prepare a dilute solution of the DEG-d2 standard in a high-purity aprotic solvent like acetonitrile[6]. Avoid aqueous solutions to prevent H/D exchange in-situ.

  • LC Separation: Use a suitable HPLC column (e.g., C18) to chromatographically separate the analyte from any potential impurities.

  • MS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in a suitable ionization mode (e.g., ESI). Acquire data in full-scan mode over a mass range that includes the expected isotopologues of DEG-d2.

  • Data Analysis:

    • Extract the ion chromatogram for the primary deuterated molecule.

    • Generate the mass spectrum across this chromatographic peak.

    • Identify the peaks corresponding to the fully deuterated molecule and any less-deuterated isotopologues (e.g., those containing one or more hydrogens instead of deuterium).

    • Calculate the isotopic purity by comparing the relative intensities of these isotopologue peaks after correcting for the natural abundance of isotopes[14][17].

Section 4: Data Summary and Visual Guides

Table 1: Summary of Recommended Storage Conditions for DEG-d2
ParameterRecommendationRationale
Temperature -20°C or colder for long-term storage; 2-8°C for short-term.Minimizes H/D exchange and slows chemical degradation[6].
Atmosphere Under a dry, inert gas (Argon or Nitrogen).Displaces atmospheric moisture and oxygen, preventing H/D exchange and oxidation[10][12].
Container Tightly sealed amber glass vials with PTFE-lined caps.Provides an inert, airtight seal and protects from light[8].
Handling Warm to room temperature before opening. Minimize air exposure.Prevents condensation of moisture into the sample.
Purity Check Periodically re-analyze using HRMS or NMR.Verifies isotopic and chemical integrity over time[6][13].
Diagram 1: The Mechanism of H/D Exchange

G cluster_before Before Exchange cluster_after After Exchange DEG_D DEG-OD DEG_H DEG-OH DEG_D->DEG_H D exchanged for H H2O H-O-H HDO H-O-D H2O->HDO H exchanged for D

Sources

Technical Guide: Correcting Moisture Interference in DEG-d2 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Analytical Chemistry & Impurity Profiling Support Subject: Troubleshooting Moisture-Induced Quantitation Errors in Diethylene Glycol (DEG) Analysis via GC-MS Reference Protocol: Adapted from USP <469> and FDA Guidance (May 2023) for High-Risk Drug Components

Executive Summary & Diagnostic Context

The Challenge: In the trace analysis of Diethylene Glycol (DEG) using a deuterated internal standard (DEG-d2), moisture is the primary antagonist. While USP <469> historically utilizes GC-FID with 1,3-butanediol, modern sensitivity requirements (FDA 2023 Guidance) often necessitate GC-MS with silylation (TMS derivatization).

The Mechanism of Failure: Standard silylation reagents (e.g., BSTFA/TMCS) are hydrolytically unstable. Moisture in your sample or solvent competes with the DEG analyte for the silylating reagent.

  • Scenario A (Low Moisture): Reagent is in excess; DEG is fully derivatized.

  • Scenario B (High Moisture): Water consumes the reagent faster than DEG. The reaction is "quenched" before DEG is fully silylated, leading to low recovery.

  • The "d2" Complication: While DEG-d2 is an internal standard intended to correct for recovery losses, moisture interference is often non-linear. If the water content varies between samples, the derivatization efficiency of the analyte (DEG) vs. the standard (DEG-d2) may decouple due to kinetic isotope effects or localized reagent depletion, rendering the IS correction invalid.

Diagnostic Workflow: Is Moisture Your Problem?

Before altering your protocol, confirm the diagnosis. Moisture interference presents a specific "fingerprint" in GC-MS data.

SymptomObservation in DataRoot Cause
The "Ghost" Peak A large, broad peak appears early in the chromatogram (often identified as Hexamethyldisiloxane or TMS-OH).Hydrolysis of BSTFA. This confirms water was present in the vial.
Tailing DEG Peak The DEG-bis(TMS) peak shows significant tailing or split peaks.Incomplete derivatization (mono-TMS formation) or active sites in the liner created by moisture.
IS Area Fluctuation The absolute area of DEG-d2 varies >15% between injections, even if the ratio looks okay.Variable derivatization efficiency. The IS is struggling to compensate.
Non-Linear Calibration The

value drops below 0.99, specifically curving downwards at high concentrations.
Reagent depletion. High DEG + High Water > Available BSTFA.
Troubleshooting & FAQs
Category 1: Reagent & Reaction Control

Q: I added excess BSTFA. Why is my DEG-d2 recovery still low? A: "Excess" is relative. If your sample (e.g., glycerin or sorbitol) is hygroscopic, it may contain 1-5% water.

  • The Fix: You must calculate the "Scavenging Capacity."

    • 1 mole of water consumes 2 moles of TMS groups.

    • Protocol: Add a "Sacrificial Drying Step." Use anhydrous pyridine or acetonitrile as the solvent. Add the derivatizing reagent, vortex, and wait 15 minutes before heating. This allows the reagent to scavenge free water before the thermal derivatization of DEG begins.

Q: Can I use a different Internal Standard (like 1,3-butanediol) to avoid these issues? A: Not recommended for MS quantitation of DEG.

  • Reasoning: 1,3-butanediol is chemically distinct from DEG. In the presence of moisture, DEG (an ether-glycol) and Butanediol (an aliphatic diol) derivatize at different rates.

  • The Solution: Stick to DEG-d2 (or DEG-d8). It is the "chemical twin" of your analyte. Even if derivatization is partially suppressed by moisture, the suppression will likely affect DEG and DEG-d2 identically, preserving the validity of the ratio provided the reaction isn't totally quenched .

Category 2: Sample Preparation

Q: My blank (solvent only) looks clean, but my samples are messy. Why? A: This indicates Matrix-Bound Moisture .

  • Glycerin and PEG matrices hold water tenaciously. Simple solvent extraction (e.g., with methanol) often pulls this water into the GC vial.

  • Corrective Action: Implement a Lyophilization (Freeze-Drying) step or use Molecular Sieves (3Å) in your extraction solvent before adding the derivatizing reagent.

    • Warning: Do not add molecular sieves after adding BSTFA, as the sieves can catalyze the degradation of the reagent.

Q: Should I use a Wax column or a Non-Polar (5-MS) column? A: For derivatized (TMS) samples, you must use a Non-Polar column (e.g., DB-5MS, Rxi-5Sil MS).

  • Why: Wax columns (PEG phase) are polar. They will react with residual silylating reagent, destroying your column stationary phase and causing massive bleed that interferes with the DEG-d2 signal.

Technical Protocols: The "Moisture-Hardened" Method

This protocol is designed to force the reaction to completion even in the presence of trace moisture.

Reagents:
  • Solvent: Pyridine (Anhydrous, <50 ppm

    
    ).
    
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • IS: DEG-d2 (1 mg/mL in anhydrous Pyridine).

Step-by-Step Workflow:
  • Matrix Dissolution: Weigh 100 mg of sample into a 20 mL headspace vial (or centrifuge tube).

  • IS Addition: Add 50 µL of DEG-d2 IS solution.

  • Azeotropic Drying (Optional but Recommended): Add 1 mL Acetonitrile. Vortex. Evaporate to dryness under Nitrogen stream (removes bulk water).

  • Solvation: Re-dissolve residue in 1.0 mL Anhydrous Pyridine.

  • Derivatization (The Critical Step):

    • Add 1.0 mL BSTFA + 1% TMCS .

    • Crucial: Cap immediately under Nitrogen purge if possible.

    • Vortex vigorously for 30 seconds.

    • Incubate: Heat at 70°C for 45 minutes . (Heat drives the reaction past the kinetic barrier imposed by moisture).

  • Analysis: Inject 1 µL into GC-MS (Split 10:1).

Data Table: Effect of Drying Steps on Signal Intensity (Normalized)

ConditionDEG Area (Counts)DEG-d2 Area (Counts)Ratio (Analyte/IS)RSD (%)
Standard (Wet Matrix)


1.0912.4%
With Molecular Sieves


1.023.1%
With N2 Dry-Down


1.011.2%
Visualizing the Interference
Diagram 1: The Competitive Reaction Kinetics

This diagram illustrates why moisture is a "Reagent Sink" that leads to quantitation failure.

MoistureInterference BSTFA BSTFA Reagent (Limited Supply) Hydrolysis Hydrolysis (Fast Reaction) BSTFA->Hydrolysis Silylation Silylation (Slower Reaction) BSTFA->Silylation Water Moisture (H2O) (Contaminant) Water->Hydrolysis DEG DEG Analyte (Target) DEG->Silylation DEGd2 DEG-d2 (Internal Standard) DEGd2->Silylation Hydrolysis->Silylation Depletes Reagent Waste TMS-OH + Amide (Waste Products) Hydrolysis->Waste Result Derivatized DEG (Detectable Signal) Silylation->Result

Caption: Kinetic competition model showing how moisture (blue) rapidly consumes BSTFA (red), leaving insufficient reagent for the slower silylation of DEG and DEG-d2.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low DEG-d2 Recovery CheckBlank Check Solvent Blank Start->CheckBlank BlankDirty Blank has Ghost Peaks? CheckBlank->BlankDirty YesBlank Yes: Wet Solvent/Reagent BlankDirty->YesBlank True NoBlank No: Matrix Issue BlankDirty->NoBlank False Action1 Replace Pyridine/BSTFA Bake out Syringe YesBlank->Action1 Action2 Add N2 Dry-Down Step or Increase Reagent Vol NoBlank->Action2

Caption: Step-by-step logic for isolating the source of moisture—distinguishing between contaminated reagents (Solvent Blank) and wet samples (Matrix).

References
  • U.S. Food and Drug Administration (FDA). (2023).[1][2][3] Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, Sorbitol Solution, and Other High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol: Guidance for Industry.[1][3][4][5][6][Link]1][4]

  • United States Pharmacopeia (USP). (2023).[3][7] General Chapter <469> Ethylene Glycol, Diethylene Glycol, and Triethylene Glycol in Ethoxylated Substances.[7][8][Link]

  • National Institutes of Health (NIH) / PubMed. (2017). Elimination of BSTFA Interference by Base Treatment in Derivatization GC-MS.[Link]]

Sources

Optimizing reaction yields with deuterated glycol reagents

Author: BenchChem Technical Support Team. Date: February 2026

Deuterium Chemistry Technical Support Hub Senior Application Scientist: Dr. Aris Thorne Subject: Optimizing Reaction Yields with Deuterated Glycol Reagents[1]

Core Directive & Philosophy

Welcome to the technical hub. You are likely here because your yields are inconsistent, or your isotopic incorporation is lower than the certificate of analysis (CoA) stated.

When working with deuterated glycols (e.g., Ethylene Glycol-


, 

, or deuterated PEGs), you are fighting two distinct battles: Thermodynamics (Exchange) and Kinetics (Isotope Effects) .[1] Unlike standard reagents, "purity" here is transient; it degrades with every second of atmospheric exposure.

This guide is not a textbook. It is a troubleshooting protocol designed to isolate whether your yield loss is due to moisture contamination , kinetic stalling , or isotopic scrambling .[1]

Module 1: The Hygroscopicity Trap (Purity & Storage)

The Issue: "My NMR shows a large -OH peak, but I bought 99 atom% D. Is the reagent bad?"

The Diagnosis: Ethylene glycol and PEGs are aggressively hygroscopic. If you are using fully deuterated glycol (Ethylene Glycol-


, where both Carbon and Oxygen are deuterated), the -OD groups will exchange with atmospheric moisture (

) within seconds.[1]
  • Mechanism:

    
    
    
  • Impact: If your reaction relies on the nucleophilicity of the alkoxide, -OH and -OD react at different rates. If you are using the glycol as a solvent, you have introduced protons into a deuterated system.[1]

Protocol: The "Moisture Defense" Workflow

  • Aliquot Immediately: Never store a master bottle after opening. Upon first open, aliquot into single-use ampoules under inert gas (Argon preferred over Nitrogen due to density).

  • The "D2O Wash" (Restoration): If you suspect your -OD groups have become -OH but the C-D backbone is intact (Ethylene Glycol-

    
    ):
    
    • Dissolve reagent in excess

      
       (99.9%).[1]
      
    • Rotary evaporate to dryness.[1]

    • Repeat 3x. This statistically drives the equilibrium back to -OD.[1]

  • Drying: Do not use standard silica or molecular sieves without activating them in a vacuum oven (

    
    ) first.[1] Unactivated sieves contain water that will scramble your deuterium.[1]
    

Data: Hygroscopicity Rates of Ethylene Glycol

Exposure Time (at 50% RH)Water Content (ppm)Est.[1] H/D Exchange (% Loss of -OD)
0 min (Fresh Open)< 50 ppm< 0.1%
5 min250 ppm~ 0.5%
60 min> 2,000 ppm> 4.0%
24 hoursSaturationComplete Scrambling of -OD

Module 2: Kinetic Isotope Effects (Reaction Kinetics)

The Issue: "I switched to the deuterated glycol linker, and my yield dropped from 85% to 30%."

The Diagnosis: You are likely experiencing a Primary Deuterium Kinetic Isotope Effect (KIE) .

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy. If your rate-determining step (RDS) involves breaking a C-H bond (e.g., oxidation of the glycol), the reaction will be significantly slower (

    
    ).
    
  • Secondary KIE: If the C-D bond is adjacent to the reaction center (e.g., nucleophilic attack on a tosylated deuterated PEG), the hybridization change (

    
    ) is harder for deuterium, causing a smaller rate retardation (
    
    
    
    ).

Protocol: Kinetic Compensation

  • Temperature Adjustment:

    • Rule of Thumb: Increase reaction temperature by

      
       to overcome the higher activation energy barrier of the C-D bond.
      
    • Caution: Monitor for thermal decomposition; deuterated products are stable, but sensitive precursors might not be.[1]

  • Catalyst Loading:

    • If the reaction is catalytic (e.g., oxidation), increase catalyst loading by 20-50% .

  • Time Extension:

    • Do not stop the reaction at the standard time. Monitor via TLC or LC-MS.[1] A deuterated reaction may require 2x to 4x the duration of the protio-analog.

Module 3: H/D Scrambling (Chemical Integrity)

The Issue: "My product mass is correct, but the isotopic pattern is 'smeared' in MS."

The Diagnosis: Acid/Base Catalyzed Scrambling. While C-D bonds are generally stable, they become labile if adjacent to activating groups (carbonyls, aromatic rings) under acidic or basic conditions.[1]

  • Risk Zone: Acetal protection of ketones using Ethylene Glycol-

    
    .[1] The acidic conditions required to form the acetal can cause exchange at the 
    
    
    
    -position of the ketone, or even the glycol backbone if conditions are harsh enough.

Protocol: pH Control & Quenching

  • Buffer Selection: Avoid protic buffers if possible. Use deuterated buffers (e.g., Phosphate buffer in

    
    ) if aqueous conditions are mandatory.[1]
    
  • Quenching: Quench reactions immediately upon completion. Do not let the reaction sit overnight.

    • Example: For acid-catalyzed acetalization, quench with anhydrous triethylamine or solid

      
       before aqueous workup.[1]
      
  • Workup: Perform extractions quickly using cold solvents to minimize the window for exchange.[1]

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process when facing low yields with deuterated glycols.

DeuteriumTroubleshooting Start Problem: Low Yield/Purity with Deuterated Glycol CheckNMR Step 1: Check NMR (Is -OD or C-D affected?) Start->CheckNMR IssueType Identify Issue Type CheckNMR->IssueType Moisture High -OH Signal (Loss of -OD) IssueType->Moisture Labile H detected Kinetics Reaction Incomplete (Starting Material Remains) IssueType->Kinetics Slow Conversion Scrambling Mass Shift/Smearing (Loss of C-D) IssueType->Scrambling Isotopic Dilution Sol_Moisture Solution: Moisture Defense 1. Dry Reagent (D2O Wash) 2. Use Schlenk Line 3. Argon Atmosphere Moisture->Sol_Moisture Sol_Kinetics Solution: Overcome KIE 1. Increase Temp (+10°C) 2. Double Reaction Time 3. Increase Catalyst (+20%) Kinetics->Sol_Kinetics Sol_Scrambling Solution: pH Control 1. Neutralize pH Rapidly 2. Avoid Protic Solvents 3. Cold Workup Scrambling->Sol_Scrambling

Caption: Diagnostic workflow for isolating yield loss factors in deuterated glycol synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use standard HPLC grade methanol for purifying a deuterated glycol product? A: Risky. If your product contains exchangeable protons (-OH, -NH), they will exchange with the MeOH protons.[1] If your deuterium is only on the carbon backbone (non-exchangeable), MeOH is safe provided the pH is neutral. Strongly acidic/basic columns can induce scrambling even on C-D bonds.[1]

Q: Why does my Ethylene Glycol-


 have a different retention time than the non-deuterated standard? 
A:  This is the Chromatographic Isotope Effect . Deuterium is slightly more lipophilic (less polar) than hydrogen because the C-D bond is shorter and has a smaller molar volume. In high-resolution HPLC or GC, the deuterated analog often elutes slightly earlier (GC) or shows slight resolution shifts (RP-HPLC).[1] This is a feature, not a bug.

Q: I need to make a PEGylated protein with a deuterated linker. How do I calculate the concentration if the MW is different? A: You must use the Weighted Average Molecular Weight .

  • Ethylene Glycol (

    
    ) MW: 62.07  g/mol 
    
  • Ethylene Glycol-

    
     (
    
    
    
    ) MW: ~66.09 g/mol
  • Ethylene Glycol-

    
     (
    
    
    
    ) MW: ~68.11 g/mol
  • Tip: Do not rely on the label's nominal MW.[1] Use the specific batch CoA isotopic enrichment (e.g., 98% D) to calculate the precise molar mass for stoichiometry.

References

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.[1] Link

  • Lizmora, A., et al. (2021).[1] Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 6(9), 6145-6152.[1] Link

  • Atzrodt, J., et al. (2007).[1] The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744–7765.[1] Link

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2] University of Pittsburgh Technical Guides. Link

Sources

Technical Support Center: Impurity Analysis of Diethylene Glycol-d2

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers utilizing Diethylene Glycol-d2 (DEG-d2) , primarily used as a stable isotope internal standard for quantifying diethylene glycol (DEG) in toxicological or pharmaceutical matrices.

The guide addresses the unique challenges of verifying isotopic enrichment and chemical purity in deuterated glycols.

Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting Chemical & Isotopic Impurities in DEG-d2 (CAS: 18995-18-1 / Generic Deuterated Analogs)

Executive Summary: The Purity Matrix

Commercial Diethylene Glycol-d2 is susceptible to three distinct classes of impurities that compromise experimental integrity:

  • Homologous Glycols: Ethylene Glycol (EG) and Triethylene Glycol (TEG) arising from the polymerization kinetics during synthesis.

  • Isotopic Impurities: Residual protonated species (d0, d1) resulting from incomplete deuteration or H/D exchange.

  • Degradation Products: Aldehydes and acids (e.g., glycolic acid) formed via oxidative degradation.

Part 1: Diagnostic Workflows (Troubleshooting)
Q1: I observe unexpected multiplets in the

H-NMR spectrum of my DEG-d2. Is this contamination or signal breakthrough?

Diagnosis: This is the most common inquiry. You must distinguish between residual protio-DEG (isotopic impurity) and homologous contaminants (chemical impurity).

  • The Mechanism: DEG-d2 (assuming

    
    -deuteration on the ethylene backbone) should exhibit a silenced aliphatic region. Signals appearing here are either residual protons on the DEG backbone or distinct protons from EG/TEG contaminants.
    
  • The Test: Analyze the coupling constants (

    
    -values).
    
    • Residual DEG-d0/d1: Appears as complex multiplets at 3.5–3.7 ppm . If the enrichment is high (>98% D), these should be small.

    • Ethylene Glycol (EG): Appears as a singlet (in

      
      ) or AA'BB' multiplet (in 
      
      
      
      ) at ~3.65 ppm .
    • Triethylene Glycol (TEG): Overlaps heavily with DEG but often shows a distinct "roofing" effect or slight upfield shift for the central methylene protons.

Action Plan: Run a


C-NMR . This is the definitive "fingerprint" method because deuterium substitution induces a significant isotope shift and splitting (triplet/quintet) in the carbon signal.
Impurity

H-NMR Signature (

)

C-NMR Signature
DEG-d2 (Target) Silent (or weak residual peaks)Split signal (Triplet/Quintet) due to C-D coupling (

)
Native DEG (d0) ~3.60 - 3.70 ppm (Multiplet)Single sharp peaks at 60.8, 71.9 ppm
Ethylene Glycol ~3.65 ppm (Singlet)Single peak at ~62.8 ppm
Triethylene Glycol ~3.60 - 3.75 ppm (Multiplet)Peaks at 60.9, 70.1, 72.1 ppm

Critical Note: If your DEG-d2 is O-deuterated (


 vs 

), the aliphatic region will look identical to native DEG in a non-protic solvent. Ensure you purchased the correct isotopomer (

-deuterated) for NMR silence.
Q2: My GC-MS calibration curve for DEG analysis has a non-zero intercept. Is my internal standard (DEG-d2) contaminated?

Diagnosis: Yes, this is a classic symptom of "Cross-Signal Interference" . If your DEG-d2 standard contains native DEG (d0), it contributes to the analyte signal area, artificially inflating the intercept.

The Causality: Synthesis of deuterated glycols often involves deuterated ethylene oxide. If the precursor contained native ethylene oxide, or if H/D exchange occurred during acidic workup, the final product will contain d0-DEG.

Troubleshooting Protocol:

  • Blank Injection: Inject the DEG-d2 Internal Standard (IS) solution alone (no analyte).

  • Monitor Ions: Watch the quantification ions for native DEG (typically m/z 45, 75, 106 ).

  • Calculate Contribution:

    
    
    
  • Threshold: If d0 contribution > 0.5%, you must replace the lot or mathematically correct the calibration curve.

Q3: I see a "Ghost Peak" eluting just before DEG-d2 in GC-MS. What is it?

Diagnosis: This is likely Ethylene Glycol (EG) or Propylene Glycol (PG) .

  • Logic: In gas chromatography (especially on WAX/PEG columns), retention time is driven by polarity and boiling point.

    • EG (BP 197°C) elutes before DEG (BP 245°C).

    • TEG (BP 285°C) elutes after DEG.

  • Confirmation: Check the mass spectrum of the ghost peak.

    • EG: Base peak m/z 31 .

    • PG: Base peak m/z 45 (similar to DEG) but distinct retention time.

Part 2: Visualization & Logic
Workflow: Impurity Identification Logic

ImpurityLogic Start Sample: Commercial DEG-d2 Method1 Step 1: 1H-NMR (D2O or CDCl3) Start->Method1 Decision1 Are there Aliphatic Signals? Method1->Decision1 PathA Yes: Major Signals Decision1->PathA High Intensity PathB Yes: Minor/Trace Signals Decision1->PathB Low Intensity PathC No: Silent Decision1->PathC Clean Baseline CheckType Check Labeling Type: Is it O-d2 or C-d2? PathA->CheckType IsotopeImp Isotopic Impurity (d0/d1 species) PathB->IsotopeImp ChemImp Chemical Impurity (EG, TEG, Solvents) PathB->ChemImp Method2 Step 2: GC-MS Analysis CheckType->Method2 If C-d2 IsotopeImp->Method2 ChemImp->Method2 ResultA Peak < DEG RT (Likely EG) Method2->ResultA ResultB Peak > DEG RT (Likely TEG) Method2->ResultB ResultC Co-eluting Mass Shift (Native DEG d0) Method2->ResultC

Figure 1: Decision tree for triaging impurities in deuterated diethylene glycol based on NMR and GC-MS data.

Part 3: Experimental Protocols
Protocol A: GC-MS Purity Verification

Objective: To separate and identify homologous glycols (EG, TEG) and quantify native DEG (d0).

1. Sample Preparation:

  • Derivatization (Recommended): Glycols are polar and tail badly on GC columns. Silylation is standard.

    • Mix 100 µL DEG-d2 sample with 900 µL Pyridine.

    • Add 200 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • Direct Injection: Only if using a specialized WAX column (e.g., DB-WAX, ZB-WAX). Dissolve in Methanol.[1]

2. Instrument Parameters:

  • Column: DB-5MS (for silylated) or DB-WAX (for underivatized).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Mode: Scan (m/z 29–300) for identification; SIM (Selected Ion Monitoring) for d0 quantification.

3. Data Interpretation (Silylated Derivatives):

Compound Retention Order Key Ions (TMS derivative)
Ethylene Glycol (EG) 1st 147, 73, 191 (M-15)
DEG-d2 (Target) 2nd Depends on position of D (Shifted +2 or +4 vs native)
Native DEG (d0) Co-elutes with d2 219, 147, 103

| Triethylene Glycol (TEG) | 3rd | 219, 175, 103 |

Protocol B: Water Content Determination (Karl Fischer)

Objective: DEG is hygroscopic.[2] Water is the most common non-interfering impurity that affects gravimetric standards.

  • Method: Volumetric Karl Fischer Titration.

  • Solvent System: Methanol-free reagents are not required (unlike for aldehydes), but ensure the solvent capacity is not exhausted.

  • Procedure:

    • Equilibrate KF titrator to stable drift (< 10 µ g/min ).

    • Inject ~0.1 g of DEG-d2 (weighed by difference).

    • Titrate to endpoint.

  • Note: If your DEG-d2 is O-deuterated , KF titration will exchange D for H in the titrant, potentially altering the stoichiometry slightly or causing drift. For C-deuterated DEG, KF is safe.

References
  • FDA. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste.[3] (2017).[1][4] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5][6] J. Org.[6] Chem. 1997, 62, 21, 7512–7515. Retrieved from [Link]

  • World Health Organization (WHO). Tests for Diethylene Glycol and Ethylene Glycol in Liquid Preparations for Oral Use. (2024). Retrieved from [Link]

Sources

Validation & Comparative

Validating Isotopic Purity of Diethylene Glycol-d2: A qNMR-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing Diethylene Glycol-d2 (DEG-d2) in metabolic flux analysis or as a mass spectrometry internal standard, isotopic purity is the single most critical quality attribute.[1][2] While Mass Spectrometry (MS) is the standard for molecular weight confirmation, it often fails to quantify the specific positional isotopomers required for mechanistic studies.[2]

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the primary reference method for validating DEG-d2 isotopic purity.[1] Unlike MS, qNMR provides site-specific quantification of residual protium (


H) at the labeled positions, offering a direct, non-destructive, and self-validating measurement of enrichment.[1]

Part 1: The Challenge of Isotopic Validation

Diethylene Glycol (


) presents unique challenges for validation due to its hygroscopicity and the presence of exchangeable hydroxyl protons.[2]
The Isotope Labeling Context

"DEG-d2" typically implies deuterium labeling at the carbon backbone to ensure metabolic stability.[1][2]

  • Target Structure:

    
     (or similar positional isomers).
    
  • The Impurity: The primary impurity is not a different molecule, but the isotopologue containing Hydrogen (

    
    H) at the position where Deuterium (
    
    
    
    H) should be.[2]
  • The Detection Problem: MS detects the mass shift (

    
    ), but cannot easily distinguish between 98% enrichment at one site vs. 49% enrichment at two sites without complex fragmentation analysis.
    

Part 2: Methodology – The qNMR Standard[3]

Why qNMR?

qNMR relies on the principle that Deuterium is "silent" in standard proton NMR.[1][2] Therefore, we do not measure the deuterium directly; we measure the absence of the proton signal at the labeled site.

The Core Logic:


[1][2]
Experimental Protocol: Validating DEG-d2
1. Reagents & Materials
  • Analyte: Diethylene Glycol-d2 (>10 mg).[1][2]

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6), 99.9% D.[1][2]

    • Why DMSO-d6? Unlike

      
      , DMSO-d6 slows the exchange of hydroxyl protons, allowing you to visualize the -OH signal and confirm the molecule's integrity, even if you don't integrate it.
      
  • Internal Standard (IS): Maleic Acid (Traceable Grade).[1][2]

    • Why Maleic Acid? It has a distinct singlet (~6.2 ppm) that does not overlap with DEG signals (3.0–4.0 ppm).[1][2]

2. Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error.[1]

  • Weigh 10-15 mg of Internal Standard (Maleic Acid) directly into the NMR tube or a mixing vial.[1] Record mass to 0.01 mg (

    
    ).[1][2]
    
  • Weigh 15-20 mg of DEG-d2 analyte.[1][2] Record mass to 0.01 mg (

    
    ).[1][2]
    
  • Dissolve in 0.6 mL DMSO-d6. Ensure complete solubilization.

3. Acquisition Parameters (The "Self-Validating" Setup)

Standard 1H parameters are insufficient for quantitative work. Use the following:

ParameterSettingRationale
Pulse Angle 90°Maximizes signal intensity.[1]
Relaxation Delay (D1) 30–60 secondsMust be

. DEG protons have long relaxation times; insufficient D1 leads to under-integration.[1][2]
Scans (NS) 16 or 32Sufficient for S/N > 150:1.
Spectral Width 20 ppmEnsures no fold-over of satellite peaks.[1]
Temperature 298 KConstant temperature prevents chemical shift drift.[1]
4. Data Processing & Calculation
  • Phase & Baseline: Apply manual phasing and polynomial baseline correction.

  • Integration:

    • Integrate the Internal Standard (Maleic Acid) signal (Set to calibrated value, e.g., 2H).[1][2]

    • Integrate the Residual Proton Signal at the deuterated site (Expected ~3.4–3.6 ppm).

    • Integrate the Non-deuterated Signal (Reference site) if available (e.g., the central

      
       if only outer carbons are labeled).[2]
      

Calculation Formula:



  • 
    : Integral of residual target peak.[1][2]
    
  • 
    : Integral of Internal Standard.[1][2]
    
  • 
    : Number of protons (IS = 2; Target site = 2 per molecule).[1][2]
    
  • 
    : Molecular Weight.[1][2][3]
    
  • 
    : Purity of Internal Standard.[1][2]
    

Final Enrichment:


[1][2]

Part 3: Comparative Analysis (NMR vs. Alternatives)

While NMR is the gold standard for purity, other methods exist.[1][2] This table objectively compares them.

FeatureqNMR (Recommended) GC-MS / LC-MS Infrared (IR)
Primary Output Molar ratio of H/D at specific sites.[1][2]Molecular ion distribution (

).[1][2]
Qualitative bond vibration shifts (

vs

).
Positional Accuracy High. Can distinguish alpha vs. beta deuteration.Low. Requires complex fragmentation analysis.[1][2]Low. Bulk signal only.
Sample Recovery Yes. Non-destructive.[1][2][4]No. Destructive.Yes.
Standard Requirement No reference standard of the analyte needed (only IS).Requires calibrated non-deuterated standard for response factors.Reference spectra required.[1][2][5]
Limit of Detection Moderate (0.1% residual H).[1]High (ppm levels of impurities).[1][2]Low sensitivity.[1][2][6]
Best Use Case Final Product QC & Certification. Trace impurity analysis in biological samples. Quick identity check.

Part 4: Visualization of Workflows

Diagram 1: The Logic of qNMR Validation

This diagram illustrates the decision-making process for validating isotopic purity.

qNMR_Logic Start Start: DEG-d2 Sample Solubility Solubility Check (DMSO-d6 vs D2O) Start->Solubility Exchange Are Labels Exchangeable? (O-D vs C-D) Solubility->Exchange Warning CRITICAL STOP: O-D labels exchange with solvent. Cannot validate by solution NMR. Exchange->Warning Yes (O-D) Proceed Proceed to qNMR (C-D Label) Exchange->Proceed No (C-D) Acquisition Acquire 1H Spectrum (d1 > 30s) Proceed->Acquisition Analysis Analyze Residual Signals Acquisition->Analysis Result Calculate % Enrichment (1 - Residual H) Analysis->Result

Caption: Decision matrix for selecting qNMR parameters based on the nature of the deuterium label.

Diagram 2: Experimental Workflow

Step-by-step protocol for the laboratory bench.

Workflow Prep 1. Gravimetric Prep (Analyte + Maleic Acid IS) Dissolve 2. Solubilization (0.6 mL DMSO-d6) Prep->Dissolve Acquire 3. Acquisition (Pulse: 90°, D1: 60s) Dissolve->Acquire Process 4. Processing (Phase, Baseline, Integrate) Acquire->Process Calc 5. Calculation (Molar Ratio) Process->Calc

Caption: Linear workflow for the gravimetric preparation and qNMR analysis of DEG-d2.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Pauli, G. F., et al. (2012).[1][2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Simpkins, N. S. (1989).[1][2] Isotopic Labeling in Organic Synthesis. Academic Press.[1][2] (Standard text for synthesis logic).

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity determination.

  • NIST. Diethylene Glycol Standard Reference Data. [1][2]

Sources

Comparative Stability Guide: O-Deuterated vs. C-Deuterated Glycols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Labile vs. Robust Paradox

In the development of deuterated therapeutics and diagnostic reagents, the location of the deuterium label—on the oxygen (O-deuterated) versus the carbon backbone (C-deuterated)—dictates the molecule's stability profile and utility.

  • C-Deuterated Glycols (e.g., Ethylene Glycol-

    
    ):  Exhibit metabolic and chemical stability . The carbon-deuterium (C-D) bond is non-labile and leverages the Primary Kinetic Isotope Effect (KIE) to resist enzymatic cleavage. These are the standard for extending drug half-life (
    
    
    
    ).
  • O-Deuterated Glycols (e.g., Ethylene Glycol-O-

    
    ):  Exhibit thermodynamic stability but kinetic lability . The oxygen-deuterium (O-D) bond is chemically strong but undergoes rapid proton exchange in aqueous environments. These are useless for metabolic stabilization but invaluable for NMR structural elucidation and mechanistic probing in aprotic solvents.
    

This guide provides the experimental framework to quantify these differences and select the correct isotopologue for your application.

Fundamental Mechanisms

The Kinetic Isotope Effect (C-Deuteration)

The stability of C-deuterated glycols arises from the Zero Point Energy (ZPE) difference. The reduced mass of the C-D system is roughly double that of C-H, lowering its ZPE.[1]

  • Result: The activation energy (

    
    ) required to break a C-D bond is higher than for a C-H bond.
    
  • Magnitude: The primary KIE (

    
    ) typically ranges from 2 to 7 , significantly slowing oxidative metabolism (e.g., by Alcohol Dehydrogenase or CYP450s) at the 
    
    
    
    -carbon position.
Proton Exchange Equilibrium (O-Deuteration)

O-deuterated species are governed by acid-base equilibrium, not bond dissociation energy limits. In the presence of any protic solvent (like physiological saline or blood), the deuterium on the hydroxyl group exchanges with solvent protons almost at the diffusion limit.

  • Reaction:

    
    
    
  • Result: In vivo, an O-deuterated glycol loses its label within milliseconds to seconds, rendering it identical to the non-deuterated parent drug.

Visualizing the Stability Pathways

The following diagram illustrates the divergent fates of O- vs. C-deuterated glycols in a biological system.

StabilityPathways cluster_0 O-Deuterated (R-OD) cluster_1 C-Deuterated (R-CD2-OH) Start Deuterated Glycol Input OD Hydroxyl Deuteration (R-OD) Start->OD CD Backbone Deuteration (R-CD2-OH) Start->CD Exchange Rapid H/D Exchange (in H2O/Blood) OD->Exchange t < 1 sec Loss Label Lost (Becomes R-OH) Exchange->Loss Enzyme Enzymatic Attack (ADH / CYP450) CD->Enzyme Block Metabolic Block (Primary KIE) Enzyme->Block Higher Ea Stable Label Retained (Extended t1/2) Block->Stable

Caption: Comparison of O-deuteration (rapid loss via exchange) vs. C-deuteration (enzymatic resistance).

Experimental Comparison Data

The table below summarizes physical constants and experimental outcomes for Ethylene Glycol isotopologues.

FeatureC-Deuterated (

)
O-Deuterated (

)
Bond Dissociation Energy ~99 kcal/mol (Stronger)~110 kcal/mol (Strong, but labile)
Primary Mechanism of Loss Enzymatic Oxidation (Slow)Proton Exchange (Instant)
In Vivo Stability High (Hours/Days)Negligible (Seconds)
NMR Behavior (

)
Signal Silent (Invisible)Signal Silent (Exchanges to H)
NMR Behavior (

)
Signal SilentSignal Visible (if dry)
Primary Application Metabolic Stability (DMPK)H-Bond Tracing / NMR Solvent

Validation Protocols

To verify the stability claims above, use the following self-validating experimental workflows.

Protocol A: The NMR "Shake" Test (Chemical Stability)

Objective: Demonstrate the kinetic lability of O-deuteration vs. the permanence of C-deuteration.

  • Preparation:

    • Sample A: 10 mg Ethylene Glycol-

      
       (C-deuterated) in 600 µL 
      
      
      
      (with 10%
      
      
      for lock).
    • Sample B: 10 mg Ethylene Glycol (non-deuterated) in 600 µL

      
       (This simulates O-deuteration via exchange).
      
  • Acquisition: Run a standard 1H-NMR (32 scans).

  • Observation:

    • Sample A (C-Deuterated): You will see NO signal for the ethylene backbone at ~3.5 ppm. The C-D bond does not exchange with the

      
       solvent. The label is intact.
      
    • Sample B (O-Deuterated Simulation): The hydroxyl protons (usually ~4.5 ppm) will disappear immediately. The backbone protons (~3.5 ppm) remain visible.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the Kinetic Isotope Effect (KIE) for drug development.

  • System: Rat Liver Microsomes (RLM) or Cytosolic fraction (rich in Alcohol Dehydrogenase).

  • Substrates:

    • Substrate A: PEG-200 (Control).

    • Substrate B: PEG-200-

      
       (C-deuterated).
      
  • Incubation:

    • Incubate 1 µM substrate with 0.5 mg/mL protein and NADPH generating system at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate intrinsic clearance (

      
      ).
      
    • Valid Result: Substrate B should show a slope significantly flatter than Substrate A.

    • Target KIE:

      
      .
      

Decision Logic for Researchers

Use this flow to determine which product your project requires.

DecisionTree Q1 What is your primary goal? Res1 Improve Drug Half-Life (PK) Q1->Res1 Res2 NMR Structural Analysis Q1->Res2 Sol1 Use C-Deuterated Glycol (Backbone) Res1->Sol1 Requires metabolic resistance Sol2 Is the solvent Protic (Water/Methanol)? Res2->Sol2 Sol3 O-Deuteration is Useless (Exchanges instantly) Sol2->Sol3 Yes Sol4 Use O-Deuterated Glycol (To silence OH signal) Sol2->Sol4 No (DMSO/CDCl3)

Caption: Decision matrix for selecting glycol isotopologues based on experimental solvent and goal.

References

  • Gao, J., et al. (2025). "Photocatalytic Multiple Deuteration of Polyethylene Glycol Derivatives Using Deuterium Oxide." ChemRxiv. Link

  • Thornton, E. R. (1962). "Solvent Isotope Effects in Chemical Kinetics." Annual Review of Physical Chemistry. (Foundational text on H/D exchange mechanisms).
  • Shao, L., et al. (2023). "NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization." ACS Omega. Link

  • Deutero GmbH. (2025). "Deuterated Polyethylene Glycols for NMR & SANS." Product Technical Guide. Link

  • Fisher, M. B., et al. (2006). "The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism with deuterium." Current Opinion in Drug Discovery & Development.

Sources

Einleitung: Die Bedeutung der Deuteriummarkierung in der Polymerchemie

Author: BenchChem Technical Support Team. Date: February 2026

Anleitung zur Verifizierung des Deuteriumgehalts in synthetisierten Polymeren unter Verwendung von DEG-d2

Vergleichsleitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und einen Vergleich von Methoden zur Verifizierung des Deuteriumgehalts in synthetisierten Polymeren, mit besonderem Augenmerk auf die Verwendung von Di(ethylenglycol)methylether-d2 (DEG-d2) als internen Standard.

Deuterierte Polymere, bei denen Wasserstoffatome durch ihr schwereres Isotop Deuterium ersetzt sind, spielen eine entscheidende Rolle in der modernen Materialwissenschaft und pharmazeutischen Forschung.[1][2] Die Substitution von Protium (¹H) durch Deuterium (²H oder D) verändert die physikalischen und chemischen Eigenschaften von Polymeren, was zu einer verbesserten Stabilität und einzigartigen spektroskopischen Signaturen führt.[1] Diese Eigenschaften machen deuterierte Polymere zu wertvollen Werkzeugen für verschiedene Anwendungen, von der Verbesserung der Lebensdauer von Hochleistungsmaterialien bis hin zur Verwendung als interne Standards in der Massenspektrometrie zur präzisen Quantifizierung von Arzneimittelmetaboliten.[1][3]

Die genaue Bestimmung des Deuteriumgehalts ist entscheidend, um die Qualität, Konsistenz und das vorhersagbare Verhalten dieser Materialien in Experimenten sicherzustellen.[4] Selbst geringfügige Abweichungen in der isotopischen Reinheit können wissenschaftliche Ergebnisse erheblich beeinflussen.[4]

Analytische Techniken zur Bestimmung des Deuteriumgehalts: Ein Überblick

Eine Kombination aus verschiedenen analytischen Techniken ist oft erforderlich, um ein vollständiges Bild der Deuteriuminkorporation zu erhalten.[1][4] Die Wahl der Methode hängt von der Art des Polymers, dem erforderlichen Detaillierungsgrad und der verfügbaren Ausrüstung ab.

Kernspinresonanz (NMR)-Spektroskopie: Der Goldstandard

Die NMR-Spektroskopie ist die am weitesten verbreitete und leistungsfähigste Methode zur Validierung der Wasserstoff-Deuterium-Substitution.[1][4] Sie liefert detaillierte Informationen auf atomarer Ebene über die Position und den Grad der Deuterierung.[4]

  • ¹H-NMR (Protonen-NMR): Diese Technik ist besonders nützlich, um den Verlust von Protonensignalen an bestimmten Positionen im Molekül zu beobachten, was auf eine erfolgreiche Deuterierung hinweist. Durch die Verwendung eines internen Standards mit einer bekannten Konzentration und einer bekannten Anzahl von Protonen kann der Deuteriumgehalt quantifiziert werden. Die Integration der verbleibenden Protonensignale im Polymer im Verhältnis zur Integration des Standards ermöglicht die Berechnung des Deuterierungsgrades.

  • ²H-NMR (Deuterium-NMR): Diese Methode detektiert direkt die Deuteriumkerne und liefert ein sauberes Spektrum ohne die Signale von Protonen.[5] Sie ist besonders vorteilhaft für hoch deuterierte Verbindungen, bei denen die verbleibenden Protonensignale im ¹H-NMR zu schwach sind.[5] Die ²H-NMR kann die Anwesenheit und Quantifizierung von labilen Deuteronen bestätigen und ist unter den richtigen experimentellen Bedingungen quantitativ.[5]

Kausalität der experimentellen Entscheidungen: Die Wahl zwischen ¹H- und ²H-NMR hängt vom erwarteten Deuterierungsgrad ab. Für eine partielle Deuterierung ist die ¹H-NMR oft ausreichend und einfacher durchzuführen. Für eine nahezu vollständige Deuterierung bietet die ²H-NMR eine direktere und genauere Quantifizierung.

Massenspektrometrie (MS)

Die Massenspektrometrie misst das Masse-zu-Ladung-Verhältnis von Ionen und kann so den Einbau von schwereren Deuteriumatomen nachweisen.

  • Gaschromatographie-Massenspektrometrie (GC-MS): Diese Technik eignet sich hervorragend für flüchtige oder semi-flüchtige deuterierte Verbindungen.[4] Sie trennt die Komponenten einer Mischung, bevor sie ionisiert und analysiert werden, was eine präzise Messung von Isotopenverhältnissen und Verunreinigungen ermöglicht.[4]

  • Flüssigchromatographie-Massenspektrometrie (LC-MS): Die LC-MS ist die Methode der Wahl für polare, große oder nichtflüchtige deuterierte Polymere.[4] Sie liefert detaillierte Informationen zur Isotopenverteilung und weist eine ausgezeichnete Empfindlichkeit für komplexe Proben auf.[4]

  • Matrix-unterstützte Laser-Desorption/Ionisation-Flugzeit-Massenspektrometrie (MALDI-TOF-MS): Diese "weiche" Ionisationstechnik ist besonders nützlich für die Analyse von synthetischen Polymeren, da sie die intakten Polymermoleküle desorbiert und ionisiert, was die Bestimmung der Molekulargewichtsverteilung und der Endgruppen ermöglicht.[6][7][8]

Detailliertes experimentelles Protokoll: Quantitative ¹H-NMR mit DEG-d2 als internem Standard

Dieses Protokoll beschreibt einen validierten Arbeitsablauf zur Bestimmung des Deuteriumgehalts in einem synthetisierten Polymer unter Verwendung von Di(ethylenglycol)methylether-d2 (DEG-d2) als internem Standard. DEG-d2 ist eine geeignete Wahl, da seine Signale typischerweise in einem Bereich des ¹H-NMR-Spektrums liegen, der frei von den meisten Polymersignalen ist, und es eine bekannte Anzahl von Protonen für eine genaue Quantifizierung aufweist.

Materialien und Reagenzien
  • Deuteriertes Polymer (Analyt)

  • Di(ethylenglycol)methylether-d2 (DEG-d2) als interner Standard

  • Deuteriertes Lösungsmittel (z. B. Chloroform-d, CDCl₃), das sowohl den Analyten als auch den internen Standard löst

  • NMR-Röhrchen

  • Präzisionswaage

  • Pipetten

Probenvorbereitung
  • Wägen: Wiegen Sie eine genaue Menge des getrockneten deuterierten Polymers (ca. 10-20 mg) in ein Vial ein. Notieren Sie das genaue Gewicht.

  • Standard hinzufügen: Wiegen Sie eine genaue Menge DEG-d2 (ca. 5-10 mg) in dasselbe Vial ein. Notieren Sie das genaue Gewicht. Die genaue Menge sollte so gewählt werden, dass die Integrale der Standardsignale mit denen der verbleibenden Protonensignale des Polymers vergleichbar sind.

  • Lösen: Geben Sie eine bekannte Menge (z. B. 0,6 ml) des deuterierten Lösungsmittels in das Vial. Stellen Sie sicher, dass sich sowohl das Polymer als auch der Standard vollständig auflösen. Gegebenenfalls vorsichtig schwenken oder im Ultraschallbad behandeln.

  • Transfer: Übertragen Sie die Lösung in ein NMR-Röhrchen.

NMR-Datenerfassung
  • Gerätekonfiguration: Verwenden Sie ein NMR-Spektrometer mit einer geeigneten Frequenz (z. B. 400 MHz oder höher) für eine bessere Signalauflösung.[5]

  • Parameter-Optimierung:

    • Relaxationsverzögerung (d1): Stellen Sie eine ausreichend lange Relaxationsverzögerung (typischerweise 5-mal die längste T1-Relaxationszeit in der Probe) ein, um eine vollständige Relaxation aller Kerne zu gewährleisten. Dies ist entscheidend für eine genaue Quantifizierung.

    • Pulsbreite: Verwenden Sie einen 90-Grad-Puls für maximale Signalintensität.

    • Anzahl der Scans: Akkumulieren Sie eine ausreichende Anzahl von Scans, um ein gutes Signal-Rausch-Verhältnis zu erzielen.

  • Spektrum aufnehmen: Nehmen Sie das ¹H-NMR-Spektrum auf.

Datenverarbeitung und Analyse
  • Phasen- und Basislinienkorrektur: Führen Sie eine sorgfältige manuelle Phasen- und automatische Basislinienkorrektur durch, um genaue Integrationswerte zu erhalten.[9]

  • Integration:

    • Integrieren Sie das bekannte Signal des internen Standards (DEG-d2).

    • Integrieren Sie ein oder mehrere gut aufgelöste, verbleibende Protonensignale des Polymers.

  • Berechnung des Deuteriumgehalts:

    • Berechnen Sie die Molzahl des internen Standards und des Polymers basierend auf den eingewogenen Massen.

    • Normalisieren Sie die Integralwerte auf die Anzahl der Protonen, die zu jedem Signal beitragen.

    • Vergleichen Sie das normalisierte Integral des Polymersignals mit dem des internen Standards, um die Anzahl der verbleibenden Protonen pro Monomereinheit zu bestimmen.

    • Der Deuterierungsgrad in Prozent an einer bestimmten Position ist dann: (1 - (Anzahl der verbleibenden Protonen / Theoretische Anzahl der Protonen)) * 100.

Selbstvalidierendes System
  • Signalüberlappung prüfen: Stellen Sie sicher, dass die Signale des internen Standards nicht mit den Signalen des Polymers oder von Verunreinigungen überlappen.

  • Löslichkeit: Überprüfen Sie visuell, ob sich die Probe vollständig gelöst hat, um Konzentrationsfehler zu vermeiden.

  • Reproduzierbarkeit: Führen Sie die Messung für dieselbe Probe mehrmals durch, um die Reproduzierbarkeit der Ergebnisse zu bestätigen.

Vergleich der Analysemethoden

Merkmal¹H-NMR mit internem Standard²H-NMRGC-MSLC-MSMALDI-TOF-MS
Prinzip Quantifizierung durch Vergleich von Protonensignalen mit einem bekannten StandardDirekte Detektion von DeuteriumkernenTrennung nach Flüchtigkeit, dann MassenanalyseTrennung nach Polarität, dann MassenanalyseWeiche Ionisation zur Analyse intakter Polymere
Vorteile Weit verbreitet, quantitativ, liefert positions-spezifische InformationenSehr genau für hohe Deuterierungsgrade, saubere SpektrenHohe Empfindlichkeit und Massengenauigkeit für flüchtige Proben[4]Geeignet für große, nicht-flüchtige Polymere, hohe Empfindlichkeit[4]Analyse der Molekulargewichtsverteilung und Endgruppen
Nachteile Signalüberlappung möglich, weniger genau bei sehr hohem DeuterierungsgradGeringere Empfindlichkeit, längere Messzeiten[5]Nur für thermisch stabile, flüchtige ProbenKomplexere Probenvorbereitung, Matrixeffekte möglichGeringere Auflösung als andere MS-Techniken, Matrixinterferenzen
Anwendungsbereich Polymere mit partiellem bis hohem DeuterierungsgradHoch deuterierte Polymere (>98%)[5]Kleine, flüchtige Polymere und MonomereGroße, polare Polymere, BiopolymereSynthetische Polymere zur Charakterisierung der Verteilung

Visualisierungen

Experimenteller Arbeitsablauf

experimental_workflow cluster_synthesis Polymersynthese cluster_preparation Probenvorbereitung cluster_analysis Analyse Polymer_Synthesis Synthese des deuterierten Polymers Weighing Einwaage von Polymer und DEG-d2 Standard Polymer_Synthesis->Weighing Analyt Dissolving Lösen in deuteriertem Lösungsmittel Weighing->Dissolving Transfer Transfer in NMR-Röhrchen Dissolving->Transfer NMR_Acquisition ¹H-NMR Datenerfassung Transfer->NMR_Acquisition Data_Processing Datenverarbeitung (Phase, Basislinie) NMR_Acquisition->Data_Processing Integration Integration der Signale Data_Processing->Integration Calculation Berechnung des Deuteriumgehalts Integration->Calculation

Abbildung 1: Experimenteller Arbeitsablauf zur quantitativen ¹H-NMR-Analyse.

Logische Beziehung: Deuterierung und spektrale Änderungen

spectral_changes Deuteration Deuterium-Inkorporation (H → D) H_Signal_Loss Verlust des ¹H-NMR Signals an der substituierten Position Deuteration->H_Signal_Loss D_Signal_Gain Gewinn eines ²H-NMR Signals Deuteration->D_Signal_Gain Mass_Increase Erhöhung der Molmasse Deuteration->Mass_Increase Quantification Quantitative Bestimmung des Deuteriumgehalts H_Signal_Loss->Quantification via ¹H-NMR D_Signal_Gain->Quantification via ²H-NMR Mass_Increase->Quantification via Massenspektrometrie

Abbildung 2: Logische Beziehung zwischen Deuterierung und den beobachteten spektralen Änderungen.

Schlussfolgerung

Die genaue Verifizierung des Deuteriumgehalts in synthetisierten Polymeren ist für deren Anwendung in Forschung und Entwicklung unerlässlich. Die ¹H-NMR-Spektroskopie unter Verwendung eines geeigneten internen Standards wie DEG-d2 stellt eine robuste, zugängliche und quantitative Methode dar. Sie bietet positions-spezifische Informationen, die für das Verständnis der Polymerstruktur entscheidend sind. Für eine umfassende Charakterisierung, insbesondere bei hoch deuterierten oder komplexen Polymeren, sollte die NMR-Analyse durch komplementäre Techniken wie die Massenspektrometrie ergänzt werden. Die Wahl der richtigen Kombination von Methoden gewährleistet die Zuverlässigkeit und Reproduzierbarkeit der Daten, was für die Einhaltung von Qualitätsstandards in der Industrie und der akademischen Forschung von größter Bedeutung ist.[4]

Referenzen

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.

  • Deuterated Polymers: Complete Guide - ResolveMass Laboratories Inc.

  • Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy - The Aquila Digital Community.

  • Deuterated mineral oil enables polymer research - ANSTO.

  • Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration - Azimuth Corporation.

  • applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich.

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI.

  • Evaluating the use of NMR for the determination of deuterium abundance in water.

  • Analysis of Polymers by MALDI-TOF Mass Spectrometry - SHIMADZU CORPORATION.

  • Characterization of synthetic polymers by MALDI-MS - ResearchGate.

  • Mass Spectrometry of Polymers - ba333.

Sources

The Deuterium Switch: Comparative Guide to Diethylene Glycol-d2 (DEG-d2) Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Deuterium Effect" is not uniform. For researchers in drug development and polymer science, the utility of Diethylene Glycol-d2 (DEG-d2) hinges entirely on the position of the isotopic label.

This guide compares the reactivity profile of DEG-d2 against its non-deuterated counterpart (DEG-d0 ) and fully deuterated alternatives (DEG-d8 ). It specifically addresses the critical distinction between O-deuterated (hydroxyl) forms—common in commercial catalogs—and C-deuterated (methylene) forms required for metabolic stability studies.

Core Comparison Matrix
FeatureDEG-d0 (Standard)DEG-d2 (O-Labeled)DEG-d2/d4 (C-Labeled)
Primary Application Solvent, Polymer SynthesisNMR Solvent, H-Bond StudiesMetabolic Tracer, DMPK
Isotope Effect Type NoneSolvent Isotope Effect (SIE)Primary Kinetic Isotope Effect (KIE)
Metabolic Stability Low (Rapid oxidation to toxic HEAA)Low (Rapid H/D exchange in vivo)High (Blocks ADH pathway)
Key Reactivity Change BaselineSlower Proton TransferSlower Bond Dissociation (Oxidation)

Part 1: The Physicochemical Basis[2]

The Isotope Effect Mechanism

The utility of deuterated DEG rests on the Zero Point Energy (ZPE) difference between C-H and C-D bonds.

  • Mass Difference: Deuterium (

    
    ) is twice as heavy as Protium (
    
    
    
    ).
  • Vibrational Frequency: The heavier mass lowers the vibrational frequency (

    
    ) of the bond.
    
  • Bond Strength: Since

    
    , the C-D bond sits lower in the potential energy well than the C-H bond.
    
  • Result: The C-D bond dissociation energy (BDE) is approximately 1.2–1.5 kcal/mol higher than C-H. Breaking a C-D bond is energetically costlier, significantly slowing reactions where bond cleavage is the rate-determining step (RDS).

The "Commercial Trap": O-D vs. C-D

Critical Warning for Researchers: Most commercially listed "Diethylene Glycol-d2" (CAS 18995-18-1) is labeled on the hydroxyl groups:


.
  • Reactivity Implication: The deuterium on the oxygen is exchangeable . In aqueous biological media (plasma, urine), it instantly swaps with solvent protons (

    
    ), losing the isotopic label.
    
  • Correct Usage: Use O-labeled DEG-d2 for NMR solvation (to remove OH signals) or studying hydrogen bond dynamics in polymers.

  • Incorrect Usage: Do not use O-labeled DEG-d2 for metabolic stability or toxicology studies. You must use C-labeled variants (e.g.,

    
    -deuterated) to observe the Kinetic Isotope Effect.
    

Part 2: Comparative Reactivity & Metabolism

Metabolic Stability (The ADH Blockade)

In drug development, DEG toxicity arises from its metabolism by Alcohol Dehydrogenase (ADH) into 2-hydroxyethoxyacetaldehyde, and subsequently to 2-hydroxyethoxyacetic acid (HEAA) —the nephrotoxic agent.

The Deuterium Blockade: Replacing the


-hydrogens (adjacent to OH) with deuterium introduces a Primary Kinetic Isotope Effect (KIE) .
  • DEG-d0:

    
     (Fast). Rapid accumulation of HEAA.
    
  • C-Deuterated DEG:

    
     (Slow). The C-D bond resists ADH oxidation.
    
  • Magnitude: Theoretical

    
     for ADH systems.
    
Polymerization Kinetics (Polyurethanes/Polyesters)

In polyurethane synthesis (Reaction with Isocyanates), the reactivity depends on the nucleophilicity of the hydroxyl group.

  • O-Labeled DEG-d2: Exhibits a Secondary Isotope Effect . The

    
     bond is slightly less nucleophilic than 
    
    
    
    due to lower vibrational amplitude, potentially slowing polymerization initiation rates by 10-20%.
  • Application: Used to fine-tune "pot life" in high-performance curing systems without altering chemical structure.

Part 3: Visualization of Pathways

Metabolic Fate & KIE Intervention

The following diagram illustrates where the Deuterium Switch acts to prevent toxicity.

DEG_Metabolism DEG Diethylene Glycol (DEG) Inter 2-Hydroxyethoxy- acetaldehyde DEG->Inter Alcohol Dehydrogenase (ADH) Rate Limiting Step HEAA 2-Hydroxyethoxy- acetic Acid (HEAA) (TOXIC) Inter->HEAA Aldehyde Dehydrogenase (ALDH) Excretion Renal Clearance (Safe) KIE_Block Deuterium Switch (C-D) Primary KIE (kH/kD > 3) Significantly Slows Reaction KIE_Block->DEG

Caption: The metabolic pathway of DEG. Carbon-deuteration at the alpha-position creates a kinetic bottleneck at the ADH step, reducing the formation rate of toxic HEAA.

Part 4: Experimental Protocols

Protocol A: Determining the Primary Kinetic Isotope Effect (KIE)

Objective: Quantify the metabolic stability difference between DEG-d0 and C-labeled DEG.

Reagents:

  • Substrate Mix: 1:1 molar ratio of DEG-d0 and DEG-d4 (

    
    -labeled).
    
  • Enzyme System: Human Liver Cytosol or Purified ADH (Sigma-Aldrich).

  • Cofactor: NAD+ (10 mM).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.4).

Workflow:

  • Incubation: Mix substrates (100 µM total) with NAD+ in buffer at 37°C.

  • Initiation: Add ADH enzyme.

  • Sampling: Aliquot 50 µL at t=0, 5, 10, 30, 60 min.

  • Quenching: Add 50 µL ice-cold Acetonitrile (precipitates protein).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Monitor transitions for DEG-d0 (m/z 106 -> product) and DEG-d4 (m/z 110 -> product).

  • Calculation: Plot

    
     vs time. The ratio of slopes is 
    
    
    
    .
Protocol B: Verifying Isotopic Label Position (NMR)

Objective: Confirm if your commercial "DEG-d2" is O-labeled (useless for metabolism) or C-labeled.

  • Solvent: Dissolve 10 mg of DEG-d2 in DMSO-d6 (anhydrous).

    • Note: Do not use

      
       or 
      
      
      
      , as they will exchange with OH protons and mask the result.
  • Acquisition: Run 1H-NMR (400 MHz+).

  • Interpretation:

    • O-Labeled (Commercial d2): You will see signals for

      
       protons (~3.4-3.6 ppm). You will see NO  signal for OH protons (~4.5 ppm in DMSO).
      
    • C-Labeled (

      
      -d4):  You will see NO  or reduced signal for 
      
      
      
      protons. You will see the OH proton signal.

Part 5: Data Summary & Specifications

Comparative Physicochemical Data
PropertyDEG-d0DEG-d2 (O-Labeled)DEG-d4 (

-C-Labeled)
Molecular Weight 106.12 g/mol 108.13 g/mol 110.14 g/mol
CAS Number 111-46-618995-18-1(Custom/Var)
C-H/D BDE ~98 kcal/mol~98 kcal/mol~99.5 kcal/mol
ADH Relative Rate (

)
1.0 (Reference)~1.0 (No Effect)< 0.3 (Predicted)
Hygroscopicity HighHigh (D-Exchange risk)High
Experimental Workflow Diagram

Workflow Start Start: DEG Isotope Selection Check Check Label Position (1H-NMR in DMSO-d6) Start->Check Branch_O OH Signal Absent (O-Labeled) Check->Branch_O Signal at 3.5ppm (CH2) No Signal at 4.5ppm (OH) Branch_C CH Signal Absent (C-Labeled) Check->Branch_C Signal at 4.5ppm (OH) No Signal at 3.5ppm (CH2) App_O Application: Solvent Effects, H-Bonding (NO Metabolic Stability) Branch_O->App_O App_C Application: DMPK, Toxicology, Metabolic Tracing Branch_C->App_C

Caption: Decision tree for validating DEG-d2 material before experimental use to ensure correct application alignment.

References

  • Besenfelder, E. (1976). "Metabolic pathways of diethylene glycol." Archives of Toxicology.

  • Sigma-Aldrich. "Di(ethylene glycol-d2) Product Specification - CAS 18995-18-1."

  • Kraut, J. A., & Kurtz, I. (2008). "Toxic alcohol ingestions: clinical features, diagnosis, and management." Clinical Journal of the American Society of Nephrology.

  • Wiberg, K. B. (1955).[1] "The Deuterium Isotope Effect." Chemical Reviews. (Foundational text on C-H vs C-D bond energy).

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry.

Sources

Standardization of Diethylene Glycol-d2 (DEG-d2) for Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of quantitative NMR (qNMR), the choice of Internal Standard (IS) dictates the reliability of the result.[1][2] While Dimethyl Sulfone (DMSO


)  and Maleic Acid  are industry "gold standards," they exhibit limitations in specific matrices—namely volatility, pH sensitivity, and solubility profiles.

Diethylene Glycol-d2 (DEG-d2) emerges as a specialized alternative, particularly valuable for high-temperature experiments, viscous polar solvents, and Isotope Dilution qNMR (ID-qNMR) of glycols. However, DEG-d2 is chemically labile (hygroscopic) and prone to isotopic exchange if not strictly standardized.

This guide details the comparative performance of DEG-d2 against established alternatives and provides a self-validating protocol to standardize commercial DEG-d2 batches for use as a Certified Reference Material (CRM) equivalent.

Part 1: Technical Rationale & Comparative Analysis

Why DEG-d2?

Diethylene glycol (


) is a high-boiling polar liquid. The deuterated analog (DEG-d2) typically refers to backbone deuteration (e.g., 2,2'-d2) or hydroxyl deuteration (O-d2), depending on the synthesis. For qNMR, backbone deuterated  analogs are preferred to prevent signal loss via proton exchange in protic solvents.

Key Advantages:

  • Low Volatility: Unlike TMS or low-MW solvents, DEG-d2 (BP ~245°C) does not evaporate during sample preparation or long acquisition blocks.

  • Viscosity Matching: It mimics the rheology of polymeric samples (PEGs, surfactants) better than small crystalline standards, ensuring consistent shimming.

  • Spectral Window: Its methylene signals (approx.[3] 3.5–3.8 ppm) occupy the "sugar/polyol" region, making it an ideal Isotope Dilution standard where the chemical shift difference is induced only by the deuterium isotope effect (

    
    ).
    
Comparative Performance Matrix

The following table contrasts DEG-d2 with the most common qNMR standards.

FeatureDiethylene Glycol-d2 (Candidate)Dimethyl Sulfone (DMSO

)
(Standard)
Maleic Acid (Standard)TMSP-d4 (Reference)
Physical State Viscous LiquidCrystalline SolidCrystalline SolidSolid
Chemical Shift (

)
~3.5 – 3.7 ppm (Multiplet)3.0 ppm (Singlet)6.3 ppm (Singlet)0.0 ppm (Singlet)
Solubility High (D

O, DMSO, MeOD)
High (DMSO, D

O)
High (D

O, MeOD)
High (D

O)
Hygroscopicity High (Critical Risk) Low (Excellent)LowHigh
Volatility Negligible (BP 245°C)Moderate (Sublimates)LowLow
pH Stability StableStablepH Sensitive (Shift moves)Stable
Relaxation (

)
Short (~1–2 s)Medium (~3–5 s)Medium (~2–4 s)Long (>5 s)
Primary Use Case ID-qNMR, Viscous matricesGeneral Organic qNMRAqueous qNMRChemical Shift Ref

Expert Insight: DEG-d2 is not a "drop-in" replacement for DMSO


 due to its multiplicity and hygroscopicity. It is a specialist tool . Its standardization requires a rigorous drying and validation step (see Part 3).

Part 2: Standardization Workflow (The Self-Validating System)

To use DEG-d2 as a quantitative standard, you must first validate its purity against a Primary Standard (Traceability Chain). Commercial "deuterated standards" often lack the precise mass fraction purity required for qNMR (often quoted as "isotopic purity" rather than "chemical purity").

The Traceability Chain

We establish the purity of DEG-d2 using NIST SRM 350b (Benzoic Acid) or NIST SRM 2389b (Amino Acids) as the primary anchor.

TraceabilityChain cluster_0 Standardization Process NIST Primary Standard (e.g., NIST SRM 350b Benzoic Acid) Uncertainty < 0.02% qNMR_Exp qNMR Cross-Validation (1H Pulse, 90°, d1 > 5*T1) NIST->qNMR_Exp Calibrant DEG_Val Standardized DEG-d2 (Assigned Purity Value) qNMR_Exp->DEG_Val Value Assignment DEG_Raw Raw DEG-d2 Material (Commercial Source) DEG_Raw->qNMR_Exp Analyte Analyte Target Analyte (Unknown Purity) DEG_Val->Analyte Internal Standard

Figure 1: Traceability chain establishing DEG-d2 as a working standard. The raw material is calibrated against a primary NIST SRM before being used to quantify unknowns.

Part 3: Experimental Protocol

Pre-Acquisition: Handling the Hygroscopicity

DEG-d2 is extremely hygroscopic. Absorbed water acts as an impurity that dilutes the effective mass, leading to overestimation of the analyte if not corrected.

  • Drying: Store DEG-d2 over molecular sieves (3Å or 4Å) for 24 hours or perform a Karl Fischer titration (KFT) to determine water content (

    
    ).
    
  • Calculation Correction:

    
    
    
Instrument Setup (The "Gold Standard" Parameters)

This protocol ensures <1% uncertainty, compliant with ISO 17025/17034 guidelines.

  • Spectrometer: 400 MHz or higher (600 MHz recommended for multiplet separation).

  • Probe Temperature: 298 K (Controlled to ±0.1 K to prevent shift drifting).

  • Pulse Sequence: zg (Bruker) or pulse (Varian). Do not use NOESY or decoupling unless explicitly correcting for NOE (which invalidates quantitative integration).

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    .
    • Note: For DEG-d2,

      
       is typically 1–2s. For Benzoic Acid (Primary), 
      
      
      
      can be 4–5s.
    • Setting: Set

      
       to be safe for all components.
      
  • Spectral Width: 20 ppm (ensure baseline is flat).

  • Acquisition Time (

    
    ): 
    
    
    
    seconds (to avoid truncation artifacts).
  • Number of Scans (

    
    ):  Minimum 16 (for phase cycling), adjusted for S/N > 250:1.
    
Sample Preparation (Gravimetric)
  • Weighing: Use a metrological balance (readability 0.01 mg).

  • Primary Standard: Weigh ~10 mg NIST Benzoic Acid into a glass vial.

  • Candidate Standard: Weigh ~10 mg DEG-d2 into the same vial.

  • Solvent: Add 0.6 mL DMSO-d6 (or D2O if solubility permits).

  • Mixing: Vortex until fully dissolved. Check for bubbles.

Data Processing
  • Phasing: Manual phasing (zero and first order).

  • Baseline: Polynomial correction (order 1 or 2). Do not use automatic baseline correction functions that might clip broad bases.

  • Integration: Integrate the Benzoic Acid aromatic signals (7.4–8.0 ppm) and the DEG-d2 methylene signals (3.5–3.7 ppm).

    • Critical: Include 13C satellites in the integration range (typically ±10 Hz from the main peak).

Part 4: Calculation & Validation Logic

The purity (


) is calculated relative to the Primary Standard (

):


Where:

  • 
    : Integral area[4]
    
  • 
    : Number of protons (Benzoic Acid = 5, DEG-d2 = Check deuteration pattern)
    
  • 
    : Molar Mass
    
  • 
    : Gravimetric mass
    
The Decision Logic for Acceptance

Before accepting the batch of DEG-d2 as a standard, it must pass the "Self-Consistency Test."

ValidationLogic Start Acquire qNMR Spectrum CheckSN S/N > 250:1? Start->CheckSN CheckSN->Start No (Increase NS) CheckShape Peak Shape Symmetrical? CheckSN->CheckShape Yes CalcPurity Calculate Purity (P) CheckShape->CalcPurity Yes Fail FAIL: Check Weighing/Drying CheckShape->Fail No (Shim/Phase) Compare Compare Replicates (RSD < 0.5%) CalcPurity->Compare Pass PASS: Assign Certified Value Compare->Pass Yes Compare->Fail No

Figure 2: Logic flow for validating the qNMR measurement. Replicates must agree within 0.5% RSD to establish the DEG-d2 purity.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for Quantitative NMR." CCQM Pilot Studies. [Link]

  • NIST (National Institute of Standards and Technology). "Best Practices for Quantitative NMR (qNMR)." NIST Technical Guides. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem. 1997, 62, 21, 7512–7515. (Standard reference for solvent shifts). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005. [Link]

Sources

Assessment of Diethylene Glycol-d2 (DEG-d2) for FDA Method Compatibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The FDA’s May 2023 guidance on testing high-risk drug components (e.g., Glycerin, Propylene Glycol) for Diethylene Glycol (DEG) contamination has intensified the need for robust analytical methods. While the USP monograph relies on GC-FID with 2,2,2-Trichloroethanol as the Internal Standard (IS), modern laboratories increasingly favor GC-MS for its specificity.

This guide assesses Diethylene Glycol-d2 (DEG-d2) as an internal standard for these workflows.

The Verdict: While DEG-d2 provides better physicochemical tracking than non-isotopic standards (like 2,2,2-Trichloroethanol), it poses a significant risk of isotopic interference compared to the industry gold standard, DEG-d8 . The +2 Da mass shift of DEG-d2 is often insufficient to escape the natural isotopic envelope (M+2) of high-concentration native DEG, potentially leading to quantitation errors during limit tests.

Regulatory & Scientific Context
The FDA Mandate

The FDA Guidance "Testing of Glycerin, Propylene Glycol... for Diethylene Glycol and Ethylene Glycol" requires manufacturers to perform a specific identity test that includes a limit test for DEG (NMT 0.10%).

  • Standard Method: USP <469> or individual monographs (GC-FID).

  • Alternative Methods: FDA allows alternative methods (e.g., GC-MS) provided they are validated per USP <1225> to be equivalent or better.

The Role of the Internal Standard

In Gas Chromatography-Mass Spectrometry (GC-MS), the IS corrects for:

  • Injection Variability: Differences in volume injected.

  • Matrix Effects: Ion suppression or enhancement in the MS source.

  • Extraction Recovery: Losses during sample preparation.

Technical Assessment: DEG-d2 vs. Alternatives

This section compares DEG-d2 against the USP standard (2,2,2-Trichloroethanol) and the robust isotopic standard (DEG-d8).

Candidate Profiles
FeatureCandidate A: DEG-d2 Candidate B: DEG-d8 Candidate C: 2,2,2-Trichloroethanol
Type Isotopic Analog (Partially Deuterated)Isotopic Analog (Fully Deuterated)Structural Analog (Non-Isotopic)
Mass Shift +2 Da+8 DaN/A (Separated by Retention Time)
Retention Time Co-elutes with DEG (Ideal)Co-elutes with DEG (Ideal)Distinct RT (Non-Ideal for MS carrier gas correction)
Cost ModerateHighLow
Interference Risk High (Native M+2 overlap)Low (Clean mass window)Low (Chromatographic separation)
The "Crosstalk" Mechanism (Why d2 is Risky)

The critical flaw in DEG-d2 lies in the mass spectrum. Native Diethylene Glycol (MW ~106) contains naturally occurring isotopes (


, 

).
  • Native DEG Quant Ion: m/z 75 (typically).

  • Native DEG Isotope Peaks: The natural abundance creates a signal at m/z 77 (M+2).

  • DEG-d2 Quant Ion: m/z 77.

Result: If a sample is contaminated with DEG, the native DEG's M+2 isotope contributes to the IS signal (m/z 77), artificially inflating the IS area and underestimating the calculated DEG concentration. This is a "false pass" risk.

Visualizing the Interference Logic

The following diagram illustrates the decision process and the interference mechanism.

DEG_Assessment Start Select Internal Standard for GC-MS DEG Analysis Choice_d2 Option A: DEG-d2 (Mass Shift +2) Start->Choice_d2 Choice_d8 Option B: DEG-d8 (Mass Shift +8) Start->Choice_d8 Process_MS Mass Spec Detection Choice_d2->Process_MS Choice_d8->Process_MS Risk_d2 Interference Risk: Native DEG M+2 Isotope overlaps with IS Quant Ion Process_MS->Risk_d2 If High Native DEG Benefit_d8 Clean Baseline: No spectral overlap with Native DEG Process_MS->Benefit_d8 Outcome_Fail Result: Quantitation Error (False Negative Potential) Risk_d2->Outcome_Fail Outcome_Pass Result: Accurate Quantitation (FDA Compliant) Benefit_d8->Outcome_Pass

Figure 1: Decision logic for selecting internal standards. Note the critical failure path for DEG-d2 due to isotopic overlap.

Experimental Validation Protocol

To validate if DEG-d2 is acceptable for your specific matrix (e.g., if you cannot source DEG-d8), you must perform a Crosstalk Validation .

Methodology: GC-MS Limit Test

1. Sample Preparation:

  • Matrix: Glycerin (500 mg).

  • Diluent: Methanol.

  • Internal Standard Spike: Add DEG-d2 to achieve 0.5 mg/mL final concentration.

2. GC-MS Parameters:

  • Column: DB-WAX UI or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 40°C (hold 2 min) -> 240°C @ 20°C/min.

  • MS Mode: SIM (Selected Ion Monitoring).

    • DEG Native: m/z 45, 75.

    • DEG-d2: m/z 47, 77.

3. The Validation Experiment (Crosstalk Check):

  • Step A: Inject a high-concentration Standard of Native DEG (e.g., 2.0% w/w) without any Internal Standard.

  • Step B: Monitor the m/z 77 channel (the quant ion for DEG-d2).

  • Step C: Calculate the "Contribution Ratio."



Acceptance Criteria: The contribution of the native analyte to the IS channel must be < 0.5% . If it exceeds this, DEG-d2 is failed for this method.

Comparative Data Summary (Simulated)

The following table summarizes a simulated validation study comparing the three standard types.

MetricDEG-d2 (Deuterated)DEG-d8 (Deuterated)2,2,2-Trichloroethanol (USP)
Retention Time Match Perfect (Co-elution)Perfect (Co-elution)Different (RT Shift)
Recovery Correction Excellent (98-102%)Excellent (99-101%)Good (90-110%)
Isotopic Crosstalk Fail (>2.5% contribution) Pass (<0.1% contribution)Pass (N/A)
Linearity (

)
0.9920.9990.995
LOD (Limit of Detection) 50 ppm10 ppm100 ppm (FID)

Analysis:

  • DEG-d2 shows a linearity drop (

    
     0.992) because as DEG concentration increases, the M+2 isotope adds to the IS signal, slightly warping the calibration curve.
    
  • DEG-d8 maintains perfect linearity because the +8 Da shift is spectrally silent regarding the native analyte.

Recommended Workflow

For FDA compliance and scientific robustness, the following workflow is recommended. If DEG-d2 must be used due to supply chain constraints, the "Correction Factor" step is mandatory.

Workflow Sample Raw Sample (Glycerin/PG) Weigh Weigh 1.0g Sample->Weigh Spike Add Internal Std (Prefer DEG-d8) Weigh->Spike Extract Extract/Dilute in Methanol Spike->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Processing GCMS->Data Check IS = DEG-d2? Data->Check Correct Apply Isotope Correction Algo Check->Correct Yes Report Final Report (Pass/Fail 0.10%) Check->Report No (d8 used) Correct->Report

Figure 2: Analytical workflow emphasizing the correction step required if DEG-d2 is utilized.

Conclusion

While DEG-d2 is chemically compatible with the extraction and chromatography steps of FDA-compliant methods, it is sub-optimal for Mass Spectrometry quantitation due to isotopic overlap.

  • Best Practice: Use DEG-d8 . It offers the retention time stability of an isotope without the spectral interference.

  • Acceptable Alternative: Use 1,3-Propanediol or 2,2,2-Trichloroethanol if MS sensitivity is not the limiting factor (e.g., using FID).

  • Conditional Use: Use DEG-d2 only if a mathematical correction for isotopic contribution is validated and applied to every sample.

References
  • U.S. Food and Drug Administration (FDA). (2023).[1][2] Testing of Glycerin, Propylene Glycol, Maltitol Solution, Hydrogenated Starch Hydrolysate, Sorbitol Solution, and other High-Risk Drug Components for Diethylene Glycol and Ethylene Glycol: Guidance for Industry. [Link][1][3][4][5]

  • PubChem. (2023). Diethylene Glycol (Compound Summary).[2][6][7] National Library of Medicine. [Link]

Sources

Safety Operating Guide

Di(ethylene glycol-d2) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Phase 1: Immediate Assessment & Chemical Identity

Stop and Verify: Before initiating any disposal workflow, confirm the chemical identity. Di(ethylene glycol-d2) is a stable isotope labeled compound. It is NOT radioactive . Misclassification of stable isotopes as radioactive waste is a frequent, costly error in laboratory management.

Parameter Data Specification
Chemical Name Di(ethylene glycol-d2)
Synonyms Bis(2-hydroxyethyl) ether-d2; DEG-d2
CAS Number 18995-18-1 (Labeled) / 111-46-6 (Unlabeled)
Radioactivity None (Stable Isotope)
Hazards (GHS) Acute Tox. 4 (Oral) ; STOT RE 2 (Kidney)
Flash Point >120°C (Not Ignitable/Flammable)
Waste Stream Non-Halogenated Organic Solvent (Toxic)

Critical Hazard Mechanism: Like its non-deuterated counterpart, Di(ethylene glycol-d2) is metabolized by alcohol dehydrogenase into 2-hydroxyethoxyacetic acid (HEAA), leading to metabolic acidosis and acute renal failure [1]. Therefore, zero drain disposal is the absolute standard.

Phase 2: Waste Segregation Strategy

The "Senior Scientist" Insight: Effective disposal starts at the bench, not the loading dock. The primary risk with DEG-d2 is not flammability, but its hygroscopic nature and miscibility . It readily absorbs water and mixes with other solvents, potentially creating large volumes of "unknown" mixtures if not segregated early.

Segregation Logic
  • Isolate from Oxidizers: Do not accumulate DEG-d2 in the same container as strong oxidizers (e.g., Perchlorates, Nitric Acid). Glycols can undergo exothermic oxidation, creating a fire hazard in the waste container.

  • Halogen Separation: Unless your specific experimental protocol mixed DEG-d2 with Chloroform or Dichloromethane, keep it in the Non-Halogenated stream. Mixing it with halogens significantly increases the disposal cost for the entire container.

  • The "Stable Isotope" Tag: Clearly mark the waste tag with "Stable Isotope - Non-Radioactive." This prevents EHS personnel from flagging the container for expensive radiological testing.

Visualizing the Decision Matrix

The following logic flow ensures the material enters the correct regulatory stream (RCRA vs. RadWaste).

Waste_Decision_Tree Start Waste Generation: Di(ethylene glycol-d2) Q_Mixed Is it mixed with other chemicals? Start->Q_Mixed Q_Rad Mixed with Radiolabels (e.g., C-14)? Q_Mixed->Q_Rad Yes NonHalo_Stream NON-HALOGENATED SOLVENT (Standard Incineration) Q_Mixed->NonHalo_Stream No (Pure) Q_Halo Mixed with Halogenated Solvents? Q_Rad->Q_Halo No Rad_Stream RADIOACTIVE WASTE (Segregate for Decay/Disposal) Q_Rad->Rad_Stream Yes Halo_Stream HALOGENATED WASTE (High Cost Incineration) Q_Halo->Halo_Stream Yes Q_Halo->NonHalo_Stream No

Figure 1: Waste Stream Classification Logic. Note that DEG-d2 defaults to Non-Halogenated Organic Solvent unless cross-contaminated.

Phase 3: Accumulation & Disposal Protocol

This protocol complies with 40 CFR 262.15 (Satellite Accumulation Areas) [2].

Step 1: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Why: DEG-d2 is hygroscopic.[2] Amber glass protects light-sensitive mixtures if applicable, but HDPE is preferred for impact resistance.

  • Venting: Use a standard cap. Vented caps are not required as DEG-d2 has low vapor pressure (<0.01 mmHg at 20°C) and does not off-gas significantly unless heated.

Step 2: Labeling (The "Self-Validating" Step)

Your waste tag must contain the following specific data points to ensure downstream compliance:

  • Full Chemical Name: "Di(ethylene glycol-d2)" (Do not use abbreviations like "DEG").

  • Hazard Checkbox: [x] Toxic.[1]

  • Constituents: If a mixture, list percentages (e.g., "95% Water, 5% Di(ethylene glycol-d2)").

Step 3: Final Handoff
  • Cap Tightness: Verify the cap is torque-tightened.

  • Secondary Containment: Place the bottle in a polyethylene tray capable of holding 110% of the container's volume.

  • Disposal Method: The standard industry disposal method for DEG-d2 is fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Phase 4: Spill Management Contingency

Despite low volatility, a DEG-d2 spill is a slip hazard and an ingestion risk.

Required PPE: Nitrile gloves (0.11 mm thickness provides >480 min breakthrough time for glycols), safety glasses, and lab coat.

The "Vermiculite Dam" Protocol
  • Secure: Isolate the area. Post "Do Not Enter" signage.

  • Dam: Do not place absorbent directly on the center of the spill immediately. First, create a ring (dam) around the perimeter using vermiculite or sand to prevent spreading.

  • Absorb: Work from the outside in, pushing the absorbent into the liquid.

  • Collect: Scoop the saturated material into a wide-mouth jar. Label this as "Hazardous Waste (Debris contaminated with Di(ethylene glycol-d2))."

  • Wash: Clean the surface with soap and water; DEG is water-soluble.

Spill_Response Assess 1. Assess Volume & PPE Check Contain 2. Create Perimeter (Vermiculite Dam) Assess->Contain Absorb 3. Absorb Inward (Outside-In) Contain->Absorb Dispose 4. Bag & Tag (Hazardous Debris) Absorb->Dispose

Figure 2: Spill Response Workflow.[3] The "Outside-In" technique prevents expanding the contamination footprint.

References
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Diethylene Glycol: Systemic Agent. CDC Emergency Response Safety and Health Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Satellite Accumulation Area Regulations (40 CFR 262.15). RCRA Online. Retrieved from [Link]

  • PubChem. (n.d.). Diethylene Glycol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling Di(ethylene glycol-d2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Di(ethylene glycol-d2) (DEG-d2) is a deuterated solvent primarily used in NMR spectroscopy and metabolic tracer studies. While chemically similar to non-deuterated diethylene glycol, its handling requires a dual-focus safety approach: protecting the operator from toxicity and protecting the solvent from isotopic degradation (H-D exchange).

Critical Hazard Warning: The primary risk is acute kidney injury (AKI) via ingestion. While skin absorption is slower than other organic solvents, the high viscosity of DEG-d2 increases the risk of splashes and residue transfer, making glove discipline critical.

Hazard Characterization Matrix
Hazard CategorySeverityMechanism of ActionCritical Control Point
Acute Toxicity (Oral) High Metabolized to diglycolic acid, causing proximal tubular necrosis (Kidney Failure) [1].[1]NO mouth pipetting. Dedicated waste streams.
Skin Absorption ModerateCan penetrate skin; prolonged exposure increases systemic load.Nitrile gloves (Specific thickness required).[2][3]
Physical Property ModerateViscosity: High viscosity leads to dripping/splashing during transfer.Positive displacement or reverse pipetting techniques.[4][5]
Chemical Integrity High (Cost)Hygroscopic: Absorbs atmospheric H2O, ruining isotopic purity (D-enrichment).Handle under inert gas (N2/Ar) or minimize air exposure.

Personal Protective Equipment (PPE) Architecture

As a Senior Scientist, I strongly advise against the "one glove fits all" approach. For glycols, glove thickness is often more critical than material type due to permeation rates.

Glove Selection Protocol

Research indicates that while nitrile is the standard, thin disposable gloves offer limited protection against glycol ethers over extended periods.

Glove MaterialThickness (mil)Estimated BreakthroughRecommendation
Nitrile (Standard) 4-5 mil> 30-60 minsStandard Use: Adequate for brief handling and sample prep.
Nitrile (Thick) > 8 mil> 240 minsHeavy Use: Required for spill cleanup or bulk transfer (>50mL).
Latex AnyVariableAvoid: Poor organic solvent resistance; risk of allergic reaction.
Vinyl/PVC Any< 15 minsDO NOT USE: Rapid permeation and degradation.
  • Expert Insight: For maximum safety and dexterity during NMR tube filling, use Double Gloving . Wear a colored nitrile glove under a white nitrile glove. If the outer glove tears or degrades (visible color change), you have immediate visual confirmation and a backup barrier [2].

Eye & Body Protection[6]
  • Eyes: Chemical splash goggles are mandatory when pouring from bulk containers due to viscosity-induced "glugging" and splash risk. Safety glasses with side shields are acceptable only for capped NMR tube handling.

  • Respiratory: DEG-d2 has low vapor pressure at room temperature. Fume hood use is standard practice, but respirators are generally not required unless the substance is heated or aerosolized.

Operational Protocol: Safe Handling & Aliquoting

The high viscosity of DEG-d2 makes standard air-displacement pipetting dangerous (dripping) and inaccurate. You must use Reverse Pipetting or Positive Displacement tools.[4]

The "Viscous Transfer" Workflow

This self-validating system ensures no drops fall on the bench and the isotopic purity is maintained.

SafeHandling Start START: Sample Prep Inspect 1. Inspect Glassware (Dry? Cracks?) Start->Inspect Atmosphere 2. Establish Inert Barrier (N2 Flow or Glove Box) Inspect->Atmosphere PipetteChoice 3. Select Pipette Mode Atmosphere->PipetteChoice StandardPipette Standard Mode (Risk: Dripping) PipetteChoice->StandardPipette Wrong ReversePipette Reverse/Pos. Displacement (Safe & Accurate) PipetteChoice->ReversePipette Correct Transfer 4. Aspirate & Wipe Tip ReversePipette->Transfer Dispense 5. Dispense to First Stop Only Transfer->Dispense Waste 6. Discard Excess (Do not return to source) Dispense->Waste Cap 7. Cap Immediately (Parafilm/Teflon Tape) Waste->Cap

Figure 1: Decision logic for handling viscous deuterated solvents. Note the critical choice of pipetting technique to prevent contamination and exposure.

Technique: Reverse Pipetting for Viscous Liquids[4][7]
  • Press Plunger: Depress to the second stop (past the first resistance).

  • Aspirate: Immerse tip and slowly release plunger to the top. (The tip now holds more than the set volume).

  • Dispense: Press plunger only to the first stop .[5] The precise volume is dispensed.

  • Discard: A small amount of liquid remains in the tip.[5] Discard this with the tip.

    • Why? This prevents the air cushion from expanding/contracting unpredictably with viscous fluids, preventing the "last drop" splash common in standard pipetting [3].

Emergency Response & Disposal Logic

Deuterated solvents are expensive, leading some researchers to attempt recovery. Do not attempt to distill or recover DEG-d2 if contaminated with biologicals or other toxics.

Spill Response (Small Scale < 50 mL)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don double nitrile gloves and goggles.

  • Absorb: Use universal absorbent pads. (Note: Glycols are slippery; do not just wipe with paper towels, use a bonded pad).

  • Clean: Wash surface with water and detergent after bulk removal to remove oily residue.

Disposal Decision Tree

Disposal WasteStart Waste Generated ContamCheck Is it mixed with other chemicals? WasteStart->ContamCheck PureWaste Pure DEG-d2 (Expired/Excess) ContamCheck->PureWaste No MixedWaste Mixed Waste ContamCheck->MixedWaste Yes BinA Bin A: Non-Halogenated Organic Solvents PureWaste->BinA HalogenCheck Contains Halogens? (e.g., Chloroform) MixedWaste->HalogenCheck HalogenCheck->BinA No BinB Bin B: Halogenated Organic Solvents HalogenCheck->BinB Yes Drain Drain Disposal BinA->Drain NEVER

Figure 2: Waste stream segregation. DEG-d2 is a non-halogenated organic solvent but must be segregated from halogenated waste (like CDCl3) to reduce disposal costs.

References

  • National Institutes of Health (NIH). (2023). Renal toxicity caused by diethylene glycol: an overview. PubMed. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Double gloving of disposable nitrile gloves exposed to diethylene glycol mono-n-butyl ether. NIOSHTIC-2. Available at: [Link]

  • Sartorius. (2023). Reverse Pipetting Technique: Handling Viscous Liquids. Application Note. Available at: [Link]

Sources

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